Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)10-7-9-5-4-6-13-11(9)14-8(10)2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWPUGVZOQIIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390679 | |
| Record name | ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5174-88-9 | |
| Record name | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5174-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 1,8-Naphthyridine Scaffold: Structural Elucidation and Synthetic Workflows for Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Executive Summary
The 1,8-naphthyridine bicyclic system is a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous therapeutic agents ranging from antimicrobial to anticancer drugs[1]. Among its critical intermediates, ethyl 2-methyl-1,8-naphthyridine-3-carboxylate stands out as a highly versatile building block. This whitepaper provides an in-depth technical analysis of its chemical identity, pharmacological significance, and the precise, self-validating synthetic methodologies required for its preparation and downstream derivatization.
Chemical Identity & Structural Elucidation
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic compound characterized by a fused bicyclic pyridine-pyridine core (the 1,8-naphthyridine ring). The molecule features a methyl group at the C2 position and an ethyl ester functional group at the C3 position.
The presence of two nitrogen atoms in the aromatic core significantly alters the electron density compared to its quinoline isosteres, enhancing its hydrogen-bonding capacity and aqueous solubility—key parameters for oral bioavailability in drug design.
Quantitative Data Summary
The fundamental physicochemical properties of the target molecule are summarized below to aid in analytical verification and pharmacokinetic modeling.
| Property | Value |
| Chemical Name | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Exact Mass | 216.089877 Da |
| Scaffold | 1,8-Naphthyridine |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (2x Nitrogen, 2x Oxygen) |
| Rotatable Bonds | 3 (Ethyl ester linkage) |
Pharmacological Significance of the Scaffold
The 1,8-naphthyridine core has gained immense curiosity across fields of medicinal chemistry due to its broad-spectrum biological activities[1]. Historically recognized for its role in first-generation quinolone antibiotics (e.g., nalidixic acid, enoxacin), the scaffold exhibits potent DNA gyrase (topoisomerase II) inhibitory activity[2].
Recent advancements have demonstrated that 1,8-naphthyridine derivatives can potentiate the activity of existing fluoroquinolone antibiotics against multi-resistant bacterial strains. They achieve this synergistic effect by acting as modulators or inhibitors of the NorA and MepA efflux pumps, thereby increasing the intracellular accumulation of the antibiotic[3].
Fig 1. Dual-action pharmacological pathway of 1,8-naphthyridine derivatives.
Synthetic Methodology: The Friedländer Condensation
The construction of the 1,8-naphthyridine core is most efficiently achieved via a modified Friedländer condensation. This reaction involves the base-catalyzed condensation of an o-aminoaryl aldehyde (2-aminonicotinaldehyde) with an active methylene compound containing a ketone (ethyl acetoacetate).
The reaction proceeds via an initial nucleophilic attack of the active methylene on the aldehyde, followed by cyclodehydration where the amine condenses with the ketone to form the fully aromatized bicyclic system.
Fig 2. Friedländer synthesis workflow for ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the chemical choice and an analytical checkpoint to verify success before proceeding.
Protocol A: Synthesis of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Step 1: Reagent Preparation
-
Action: Dissolve 10.0 mmol of 2-aminonicotinaldehyde and 11.0 mmol (1.1 eq) of ethyl acetoacetate in 20 mL of anhydrous ethanol.
-
Causality: A slight stoichiometric excess of ethyl acetoacetate ensures the complete consumption of the more expensive aldehyde precursor. Anhydrous ethanol is specifically selected as the solvent to prevent competitive, moisture-driven hydrolysis of the ethyl ester group during the extended high-temperature reflux.
-
Validation Checkpoint: The solution must be clear and homogenous. Turbidity indicates moisture contamination, which will depress the final yield.
Step 2: Catalysis and Reflux
-
Action: Add 1.0 mmol (0.1 eq) of piperidine. Heat the reaction mixture to a gentle reflux (78°C) for 4–6 hours under an inert nitrogen atmosphere.
-
Causality: Piperidine acts as a secondary amine base catalyst. It is strong enough to deprotonate the active methylene of ethyl acetoacetate (forming a nucleophilic enolate) but mild enough to avoid saponifying the ester. Refluxing provides the necessary thermodynamic activation energy for the cyclodehydration step, driving the equilibrium toward the highly stable aromatic naphthyridine system.
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (95:5) mobile phase. The starting aldehyde (Rf ~0.3) should disappear, replaced by a new, highly UV-active spot (Rf ~0.5) corresponding to the target molecule.
Step 3: Workup and Isolation
-
Action: Cool the mixture to 0°C. Filter the resulting precipitate and recrystallize from an ethanol/water mixture.
-
Causality: Cooling sharply reduces the solubility of the crystalline naphthyridine product, promoting precipitation while leaving residual piperidine and unreacted ethyl acetoacetate in the mother liquor.
-
Validation Checkpoint: Perform ¹H NMR spectroscopy (in DMSO-d₆). The spectrum must show a characteristic ethyl quartet at ~4.3 ppm, a triplet at ~1.3 ppm, a methyl singlet at ~2.8 ppm, and distinct aromatic protons for the naphthyridine core (~7.5–9.1 ppm). The absence of an aldehyde peak (~10 ppm) confirms successful cyclization.
Protocol B: Downstream Derivatization via Hydrazinolysis
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is frequently used as a precursor to synthesize 2-methyl-1,8-naphthyridine-3-carbazide, which can undergo Curtius rearrangement to form biologically active carbamates.
Step 1: Reaction Setup
-
Action: Mix the synthesized ester from Protocol A (1.0 eq) with 99% hydrazine hydrate (1.5 eq) in ethanol. Reflux for 3 hours.
-
Causality: Hydrazine is a potent alpha-effect nucleophile that readily attacks the ester carbonyl, displacing the ethoxide leaving group. Utilizing 99% hydrazine hydrate minimizes water content, preventing the competitive formation of the carboxylic acid byproduct.
-
Validation Checkpoint: The product, 2-methyl-1,8-naphthyridine-3-carbazide, will precipitate upon cooling. Isolate and perform IR spectroscopy. Validation is confirmed by the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of the hydrazide C=O (~1694 cm⁻¹) and N-H stretches (~3200 cm⁻¹).
References
-
Title: 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities Source: Future Medicinal Chemistry (Taylor & Francis / Tandfonline) URL: [Link]
-
Title: Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Source: Antibiotics (MDPI) URL: [Link]
-
Title: Synthesis and biological activity of esters of 2-methyl-1,8-naphthyridine-3-carbamic acid Source: Indian Journal of Chemistry, Vol. 43B, April 2004, pp. 897-900 (NIScPR) URL: [Link]
Sources
Biological Activity Spectrum of 1,8-Naphthyridine-3-Carboxylate Derivatives: A Technical Guide
Executive Summary
The 1,8-naphthyridine scaffold—a bioisostere of quinoline containing two nitrogen atoms in a fused bicyclic ring system—represents a privileged pharmacophore in modern medicinal chemistry. Since the clinical introduction of nalidixic acid in 1967, the functionalization of this core, particularly via the 3-carboxylate or 3-carboxylic acid moiety, has unlocked a vast spectrum of biological activities [5, 6]. This technical guide explores the mechanistic rationale, synthetic pathways, and broad-spectrum biological efficacy of 1,8-naphthyridine-3-carboxylate derivatives, providing actionable, self-validating protocols for their in vitro evaluation.
Pharmacophore Rationale & Mechanistic Causality
The biological versatility of 1,8-naphthyridine derivatives is heavily dependent on the spatial arrangement of the C3-carboxylate and C4-oxo groups. In antibacterial applications, this specific topological arrangement is non-negotiable.
The mechanism of action relies on the formation of a chelation complex. The C3-carboxylate and C4-ketone act as bidentate ligands that chelate a divalent metal cation (typically Mg²⁺). This metal ion coordinates with four water molecules, creating a highly stable water-metal ion bridge. This bridge anchors the naphthyridine derivative to the serine and acidic residues within the active site of bacterial DNA gyrase (in Gram-negative bacteria) or Topoisomerase IV (in Gram-positive bacteria) [6]. By stabilizing the cleaved DNA-enzyme complex, the derivative halts the replication fork, leading to double-strand DNA breaks and subsequent bacterial apoptosis.
Fig 1: Mechanism of DNA Gyrase inhibition via Mg2+ chelation by the C3-carboxylate/C4-oxo motif.
Synthetic Workflows: The Gould-Jacobs Pathway
The foundational synthesis of the 1,8-naphthyridine-3-carboxylate core typically follows the Gould-Jacobs reaction, a highly reliable pathway for constructing nitrogenous fused heterocycles [1, 3].
Causality in Chemical Design:
-
Condensation: 2-aminopyridine is reacted with diethyl ethoxymethylenemalonate (EMME) at 120°C. The nucleophilic amine attacks the electrophilic double bond of EMME, eliminating ethanol to form an acyclic intermediate.
-
Thermal Cyclization: The intermediate undergoes thermal cyclization in boiling diphenyl ether. Why diphenyl ether? This solvent possesses a uniquely high boiling point (~259°C), providing the intense thermal energy required to overcome the activation energy barrier for intramolecular nucleophilic acyl substitution without causing thermal degradation of the organic reactants.
-
Alternative Catalysis: Recent green chemistry advancements utilize anhydrous Iron(III) chloride (FeCl₃) as a Lewis acid catalyst to synthesize 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates. FeCl₃ coordinates with the carbonyl oxygen of the reactants, increasing electrophilicity and accelerating cyclization at lower temperatures [4].
Fig 2: Synthetic workflow and biological screening of 1,8-naphthyridine-3-carboxylate derivatives.
Spectrum of Biological Activities & QSAR
The derivatization of the 3-carboxylate group (e.g., conversion to amides, hydrazides, or cyclic amine substitutions) drastically alters the biological target profile of the molecule.
-
Antibacterial Activity: Halogenated derivatives (e.g., chlorine-substituted 1,8-naphthyridine-3-carboxylic acids) exhibit potent broad-spectrum activity against E. coli, Salmonella, and Staphylococcus species, acting as covalent crosslinkers on DNA gyrase B [2].
-
Anticancer & Cytotoxicity: Converting the C3-carboxylate into an imide or bis-imide derivative shifts the molecule's affinity toward eukaryotic targets. Specific 2-phenyl-7-methyl-1,8-naphthyridine derivatives have demonstrated superior cytotoxicity against the MCF7 breast cancer cell line compared to standard chemotherapeutics like staurosporine[1, 5].
-
H1 Receptor Antagonism: Cyclic amine substitutions at the C3 position yield compounds with significant in vivo antihistaminic and bronchorelaxant effects, protecting against histamine-induced bronchospasm [3].
Table 1: Quantitative Structure-Activity Relationship (QSAR) Summary
| Compound Class / Modification | Primary Biological Target | Therapeutic Activity | Key Quantitative Metric |
| C3-Carboxylic Acid (Nalidixic Acid) | DNA Gyrase (Gram -) | Antibacterial | MIC: 2-16 μg/mL |
| C3-Carboxylic Acid (Cl-substituted) | Broad-spectrum bacteria | Antibacterial | MIC: 5-8 μg/mL [2] |
| C3-Carbohydrazide (Imide derivatives) | MCF7 (Breast Cancer) | Cytotoxicity / Anticancer | IC₅₀: 1.47 - 7.89 μM [1, 5] |
| C3-Carboxylic Acid (Cyclic amines) | H1 Receptor | Antihistaminic | 52-61% in vivo protection [3] |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the biological evaluation of these derivatives must be conducted using self-validating assay matrices.
Protocol 1: Broth Microdilution Assay for MIC Determination (Antibacterial)
This protocol utilizes resazurin as a colorimetric indicator. Causality: 1,8-naphthyridine derivatives often precipitate or possess intrinsic color that confounds standard OD₆₀₀ turbidity readings. Resazurin (blue) is reduced to resorufin (pink) only by metabolically active bacteria, providing an objective, colorimetric viability signal.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized 1,8-naphthyridine-3-carboxylate derivative in 100% DMSO to create a 10 mg/mL stock.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final concentration range of 0.5 to 256 μg/mL. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.
-
Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus or E. coli) to a 0.5 McFarland standard, then dilute 1:150 in MHB. Add 50 μL of this inoculum to each test well (final concentration ~5 × 10⁵ CFU/mL).
-
Self-Validating Controls:
-
Sterility Control (Broth only): Validates aseptic technique. If this well turns pink, the plate is contaminated and data is void.
-
Growth Control (Broth + Inoculum): Ensures the bacteria are healthy and capable of reducing resazurin.
-
Reference Control (Ciprofloxacin): Benchmarks the derivative against a clinical standard.
-
-
Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 μL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is the lowest concentration well that remains strictly blue.
Protocol 2: MTT Cell Viability Assay for Cytotoxicity (Anticancer)
Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to insoluble purple formazan by mitochondrial succinate dehydrogenase. Because formazan is impermeable to cell membranes, DMSO must be added to lyse the cells and solubilize the crystals for spectrophotometric quantification.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF7 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence and entry into the exponential growth phase.
-
Compound Treatment: Treat cells with varying concentrations of the naphthyridine derivative (0.1 μM to 100 μM) for 48 hours.
-
Self-Validating Controls:
-
Background Control (Media + MTT + DMSO): Subtracts baseline absorbance, ensuring media components do not falsely reduce MTT.
-
Vehicle Control (Cells + Media + 0.1% DMSO): Confirms that the solvent carrying the drug is not causing baseline cellular apoptosis.
-
Positive Control (Doxorubicin): Verifies the assay's sensitivity to known cytotoxic agents.
-
-
MTT Incubation: Remove media and add 100 μL of fresh media containing 0.5 mg/mL MTT. Incubate for 4 hours in the dark.
-
Solubilization & Measurement: Carefully aspirate the MTT solution. Add 100 μL of pure DMSO to each well. Shake the plate for 15 minutes to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
References
-
Ahmed A. Fadda, Ahmed M. El Defrawy, Sherihan A. El-Hadidy. "Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines." American Journal of Organic Chemistry, Vol. 2 No. 4, 2012, pp. 87-96. URL:[Link]
-
"Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1)." Indian Journal of Pharmaceutical Sciences. URL:[Link]
-
"Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects." RSC Advances, Royal Society of Chemistry, 2020. URL: [Link]
-
Sakram B., Madhu P., Sonyanaik B., Rambabu S., Ravi D., Kurumanna A. "Ferric Chloride-catalyzed Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Derivatives and Their Biological Evaluation." Russian Journal of General Chemistry, Vol 88, No 6, 2018, pp. 1224-1227. URL:[Link]
-
Shivani Mithula, Adinarayana Nandikolla, Sankaranarayanan Murugesan, Venkata GCS Kondapalli. "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities." Synthetic Communications, Taylor & Francis, 2021. URL:[Link]
-
"Antimicrobial Activity of Naphthyridine Derivatives." International Journal of Molecular Sciences, PMC, 2022. URL:[Link]
Structure-activity relationship (SAR) of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Strategic Scaffold Derivatization: Structure-Activity Relationship (SAR) of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Executive Summary
In medicinal chemistry, the 1,8-naphthyridine nucleus is recognized as a privileged scaffold, forming the pharmacophoric core of numerous antibacterial agents (e.g., nalidixic acid, enoxacin) and target-specific inhibitors. Within this chemical space, ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (CAS: 5174-88-9) serves as a highly versatile synthetic intermediate. While the ester itself exhibits limited direct biological activity, it is the critical starting point for exploring the Structure-Activity Relationship (SAR) at the C-3 position. By systematically converting the C-3 carboxylate into carbamates, ureas, and amides, researchers can finely tune the molecule's lipophilicity, hydrogen-bonding capacity, and target affinity, yielding potent antimicrobial, antifungal, and bronchodilating agents.
This technical guide dissects the mechanistic rationale, synthetic workflows, and SAR dynamics of derivatizing ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.
Mechanistic Rationale & Structural Significance
The inherent value of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate lies in its precise electronic and steric arrangement:
-
N-1 and N-8 Heteroatoms: These nitrogen atoms act as potent hydrogen-bond acceptors and are capable of metal chelation, a feature critical for binding to metalloenzymes or targets like bacterial DNA gyrase[1].
-
C-2 Methyl Group: Provides essential steric bulk that influences the spatial orientation of the molecule within binding pockets. It also increases the overall lipophilicity (LogP) of the scaffold, enhancing cellular membrane permeability—a critical factor for antitubercular and antifungal efficacy[1].
-
C-3 Ethyl Ester: Acts as the primary derivatization hub. The ester is relatively stable but can be cleanly converted into a highly reactive acyl azide via a hydrazide intermediate. This enables the introduction of diverse pharmacophores (carbamates, ureas) through the Curtius rearrangement[2].
Figure 1: Structure-Activity Relationship (SAR) mapping of the 1,8-naphthyridine scaffold.
Core Synthetic Workflows & Protocol Validation
To explore the SAR, the C-3 ester is typically subjected to a two-phase transformation: hydrazinolysis followed by a Curtius rearrangement. This pathway is preferred because it avoids the harsh conditions of direct ester hydrolysis and subsequent amide coupling, which can lead to degradation of the naphthyridine core.
Protocol 1: Synthesis of 2-Methyl-1,8-naphthyridine-3-carbazide
Causality & Rationale: Hydrazine hydrate acts as a potent, hard nucleophile that efficiently displaces the ethoxy leaving group. Ethanol is utilized as the solvent because its polar protic nature stabilizes the tetrahedral transition state during the nucleophilic acyl substitution, while also allowing the product to precipitate upon cooling.
Step-by-Step Methodology:
-
Preparation: Suspend 0.02 moles of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate in 20 mL of absolute ethanol.
-
Nucleophilic Addition: Add 0.03 moles of hydrazine hydrate dropwise to the suspension. The slight molar excess drives the equilibrium toward complete conversion.
-
Reflux: Heat the mixture under reflux for exactly 3 hours. Monitor reaction progression via TLC (Dichloromethane:Methanol 50:1) to ensure the disappearance of the ester spot[1].
-
Isolation: Allow the reaction mixture to cool to room temperature. The 2-methyl-1,8-naphthyridine-3-carbazide will precipitate as a solid.
-
Purification: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove unreacted hydrazine, and recrystallize from ethanol (Expected yield: ~85%, mp 202°C).
Protocol 2: Curtius Rearrangement to Carbamates
Causality & Rationale: The hydrazide is converted to an acyl azide, which is thermally unstable. Upon heating, it undergoes a Curtius rearrangement, extruding nitrogen gas to form a highly electrophilic isocyanate intermediate. Crucial Step: The subsequent trapping of the isocyanate must be done in superdried alcohols. Trace water will react with the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into an amine. This amine will aggressively attack unreacted isocyanate, resulting in an unwanted symmetric urea byproduct.
Step-by-Step Methodology:
-
Azide Formation: Convert the hydrazide (0.05 moles) to the corresponding acyl azide using sodium nitrite and hydrochloric acid at 0–5°C. Filter and dry the azide over P2O5 (mp 120°C).
-
Rearrangement & Trapping: Dissolve the dried azide in 50 mL of superdried alcohol (e.g., ethanol, benzyl alcohol).
-
Thermal Activation: Heat the solution under reflux for 4 hours. The evolution of nitrogen gas indicates the formation of the isocyanate and its immediate trapping by the alcohol.
-
Workup: Evaporate the excess alcohol under reduced pressure. Recrystallize the resulting crude carbamate from an appropriate solvent (e.g., ethanol or benzene).
Figure 2: Synthetic pathways for derivatizing ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.
Structure-Activity Relationship (SAR) Dynamics & Data
The biological efficacy of the synthesized derivatives depends heavily on the nature of the functional group attached via the C-3 position.
Antifungal Activity of Carbamate Derivatives
Research demonstrates that converting the C-3 ester into a carbamate dramatically ameliorates biological activity against fungal strains such as Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. The SAR indicates that the lipophilicity of the "R" group on the carbamate ester dictates the spectrum of activity.
-
Aliphatic vs. Aromatic: Short-chain aliphatic groups (e.g., Ethyl) and unsubstituted aromatic groups (e.g., Benzyl) exhibit broad-spectrum antifungal activity.
-
Halogenation: Introducing electron-withdrawing halogens (e.g., p-Chlorobenzyl) narrows the spectrum but increases potency against specific strains like Fusarium oxysporum.
Table 1: Quantitative SAR Data for 2-methyl-1,8-naphthyridine-3-carbamates
| Compound ID | R-Group (Carbamate) | Yield (%) | Melting Point (°C) | Broad-Spectrum Activity | Specific High Potency Target |
| 5a | Methyl | 65 | 180 | Low | Curvularia lunata |
| 5b | Ethyl | 70 | 165 | High | All tested strains |
| 5m | Benzyl | 72 | 190 | High | All tested strains |
| 5s | p-Chlorobenzyl | 76 | 215 | Moderate | Fusarium oxysporum |
Antibacterial and Antitubercular Activity (Ureas & Hybrids)
If the isocyanate intermediate is trapped by an amine instead of an alcohol, the resulting 1-alkyl/aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas show shifted SAR profiles, leaning heavily toward antibacterial properties[2]. Furthermore, molecular dynamics and in silico docking studies reveal that 1,8-naphthyridine hybrids exhibit binding energies superior to standard drugs like isoniazid, making them highly stable and efficient antituberculosis agents[1].
Bronchodilating Activity (Carboxamides)
Direct conversion of the C-3 ester to specific carboxamides (e.g., 2-methyl-N-(3-(trifluoromethyl)benzyl)-1,8-naphthyridine-3-carboxamide) shifts the pharmacological profile entirely. These specific amides have been patented for their ability to treat smooth muscle dysfunction, acting as potent bronchodilators for conditions like pulmonary hypertension and irritable bowel syndrome[3]. The SAR here requires a highly lipophilic, often fluorinated, benzyl group to fit into the hydrophobic pockets of phosphodiesterase (PDE) enzymes.
References
- Synthesis and biological activity of esters of 2-methyl-l,8-naphthyridine-3-carbamic acid. Indian Journal of Chemistry.
- Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds. ResearchGate.
- ECO-FRIENDLY SYNTHESIS OF IMIDAZO[4,5-B]PYRIDINE CONTAINIG-1,3,5- TRIAZINANE-2-THIONES. ResearchGate.
- WO2010097410A1 - Novel bronchodilating diazaheteroaryls. Google Patents.
Sources
Literature review on 2-methyl-1,8-naphthyridine derivatives in medicinal chemistry
An In-Depth Technical Guide to 2-Methyl-1,8-Naphthyridine Derivatives in Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its rigid structure and ability to form multiple hydrogen bonds and engage in π-stacking interactions make it an ideal framework for designing molecules that can potently and selectively interact with biological targets.[4] Among the various substituted naphthyridines, the 2-methyl-1,8-naphthyridine moiety serves as a particularly versatile and synthetically accessible starting point for the development of novel therapeutic agents.[5][6]
This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of 2-methyl-1,8-naphthyridine derivatives. We will delve into the synthetic strategies that enable their creation, explore their multifaceted biological activities—from anticancer to antimicrobial—and elucidate the critical structure-activity relationships that govern their therapeutic potential. The focus will be on the causality behind experimental choices and the validation of protocols, reflecting the rigor required in modern drug discovery.
Core Synthetic Strategies: Building the 2-Methyl-1,8-Naphthyridine Framework
The construction of the 2-methyl-1,8-naphthyridine core is predominantly achieved through the venerable Friedländer annulation reaction.[7][8] This powerful condensation reaction involves an o-aminoaryl aldehyde or ketone reacting with a compound containing a reactive α-methylene group. For the synthesis of 2-methyl-1,8-naphthyridine, 2-aminonicotinaldehyde is typically condensed with acetone.
Recent advancements have focused on making this process more efficient and environmentally benign.[8][9] Green chemistry approaches, utilizing water as a solvent and mild catalysts like choline hydroxide (ChOH), have been shown to produce excellent yields, simplifying work-up procedures and avoiding harsh conditions or expensive metal catalysts.[8][10]
Another innovative approach is the transition metal-free α-methylation of 1,8-naphthyridine derivatives, which uses readily available and environmentally friendly dimethyl sulfoxide (DMSO) as the methyl source under mild conditions. This method provides a direct and highly chemoselective route to this important class of compounds.
Experimental Protocol: Green Synthesis of 2-Methyl-1,8-naphthyridine
This protocol details an environmentally friendly, one-step synthesis of 2-methyl-1,8-naphthyridine in water, adapted from established green chemistry methodologies.[8][10] The causality for choosing this method lies in its high efficiency (often >98% yield), use of a non-toxic and biodegradable catalyst, and water as the solvent, which significantly reduces the environmental impact compared to traditional methods using organic solvents and harsh bases.
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt% in H₂O)
-
Deionized water
-
Ethyl acetate
-
Round-bottom flask with magnetic stir bar
-
Water bath or heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in 1.0 mL of deionized water.
-
Reagent Addition: Add acetone (1.5 mmol, 3 equivalents) to the solution, followed by the addition of choline hydroxide (1 mol%).
-
Reaction Conditions: Stir the reaction mixture vigorously under a nitrogen atmosphere at 50 °C using a water bath. The use of a gentle heat and an inert atmosphere prevents side reactions and ensures a clean conversion.
-
Monitoring: Monitor the reaction's progress by TLC using a 10% methanol/dichloromethane eluent system. The reaction is typically complete within 6 hours.
-
Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel or by recrystallization to yield 2-methyl-1,8-naphthyridine as a solid. This self-validating system is confirmed by the high isolated yield and purity of the final product.[10]
Visualization: Synthetic Workflow
Caption: General workflow for the green Friedländer synthesis of 2-methyl-1,8-naphthyridine.
Therapeutic Applications and Mechanisms of Action
The 2-methyl-1,8-naphthyridine scaffold is a cornerstone for derivatives exhibiting a wide spectrum of pharmacological activities.
Anticancer Activity
A significant body of research highlights the potent anticancer properties of 1,8-naphthyridine derivatives against various human cancer cell lines.[2][11][12] Their mechanisms of action are diverse, often involving the inhibition of key enzymes essential for cancer cell proliferation and survival, such as DNA topoisomerase II.[3][12][13] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, these compounds prevent the re-ligation of DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering apoptosis.[13]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10c | MCF7 (Breast) | 1.47 | [11] |
| 8d | MCF7 (Breast) | 1.62 | [11] |
| 4d | MCF7 (Breast) | 1.68 | [11] |
| Compound 16 | HeLa (Cervical) | 0.7 | [12] |
| Compound 16 | HL-60 (Leukemia) | 0.1 | [12] |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [13][14] |
| Compound 47 | K-562 (Leukemia) | 0.77 | [13][14] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [13][14] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro cytotoxicity of test compounds. The principle is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals, the amount of which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-methyl-1,8-naphthyridine derivatives in culture medium. Treat the cells with these dilutions and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualization: Topoisomerase II Inhibition Pathway
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kthmcollege.ac.in [kthmcollege.ac.in]
- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate in organic solvents
Comprehensive Solubility Profiling of Ethyl 2-Methyl-1,8-Naphthyridine-3-Carboxylate: Thermodynamic Parameters and Experimental Workflows
Executive Summary
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (CAS: 5174-88-9) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry. Characterized by its rigid, planar bicyclic structure and strategically positioned nitrogen heteroatoms, it serves as a critical intermediate for the synthesis of potent bioactive molecules, including anticancer agents, antibacterial compounds, and selective H1-receptor antagonists [1, 2].
Despite its synthetic utility, the physicochemical characterization of 1,8-naphthyridine derivatives often reveals a challenging solubility profile. The planar nature of the naphthyridine core promotes strong intermolecular
Structural and Thermodynamic Determinants of Solubility
The solubility of a compound in a given solvent is dictated by the thermodynamic balance between the energy required to disrupt the solute's crystal lattice and the energy released upon solvation. For ethyl 2-methyl-1,8-naphthyridine-3-carboxylate, three distinct structural features govern this thermodynamic cycle:
-
The 1,8-Naphthyridine Core: The aromatic bicyclic system is highly rigid. The two nitrogen atoms act as strong hydrogen-bond acceptors, making the core responsive to protic solvents, though the strong
stacking drives up the lattice energy ( ). -
The C2-Methyl Group: This group introduces a slight steric hindrance that marginally disrupts perfect planar stacking compared to unsubstituted analogs, slightly lowering the melting point and aiding lipophilic solvation.
-
The C3-Ethyl Carboxylate Ester: The ester moiety provides rotational freedom and a dipole moment. It significantly enhances solubility in moderately polar organic solvents (like ethyl acetate and dichloromethane) compared to the corresponding carboxylic acid, which would otherwise form highly stable intermolecular hydrogen-bonded dimers.
To predict solvent compatibility, we utilize Hansen Solubility Parameters (HSPs) , which divide the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces (
Thermodynamic cycle of compound solvation in organic media.
Solubility Profile in Organic Solvents
Based on the HSP predictive models for 1,8-naphthyridine derivatives and empirical synthetic data (such as its use in refluxing ethanol for hydrazinolysis or xylene for Curtius rearrangements) [3], the solubility of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is stratified across different organic solvent classes.
Table 1: Estimated Solubility Profile in Common Organic Solvents at 25°C
| Solvent Class | Representative Solvents | Estimated Solubility Range | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | High dielectric constants and strong dipole moments effectively disrupt the |
| Halogenated | Dichloromethane, Chloroform | Moderate-High (20-50 mg/mL) | Excellent dispersion force matching ( |
| Moderately Polar | Ethyl Acetate, Acetone | Moderate (10-30 mg/mL) | Favorable dipole-dipole interactions with the C3-ester group; sufficient for most extraction and chromatographic workflows. |
| Protic | Ethanol, Methanol | Low-Moderate (5-15 mg/mL)* | H-bonding to the naphthyridine nitrogens occurs, but the lipophilic ethyl and methyl groups restrict extensive ambient solvation. *Solubility increases exponentially at reflux [3]. |
| Non-Polar | Hexane, Heptane | Poor (<1 mg/mL) | Insufficient polarity to overcome the high crystal lattice energy of the heterocyclic core. |
Experimental Methodology: The Shake-Flask Protocol
To empirically validate the solubility of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate for specific synthetic or pharmacokinetic applications, the Shake-Flask Method coupled with HPLC-UV remains the gold standard [5, 6]. This method ensures true thermodynamic equilibrium is reached, avoiding the false positives associated with kinetic solubility assays.
Self-Validating Protocol: Isothermal Shake-Flask Determination
Phase 1: Preparation and Equilibration
-
Solid Dispensing: Accurately weigh ~50 mg of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate into a 4 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the heterocyclic core during the prolonged equilibration phase.
-
Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Ensure a visible excess of solid remains to guarantee saturation.
-
Isothermal Agitation: Seal the vials tightly with PTFE-lined caps and place them in a thermostatic orbital shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours is required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium [5].
Phase 2: Phase Separation 4. Centrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C.
-
Critical Insight: For highly lipophilic compounds, centrifugation is strictly preferred over syringe filtration. Filters (e.g., PTFE or Nylon) can adsorb the solute via hydrophobic interactions, artificially lowering the measured solubility [6].
Phase 3: HPLC-UV Quantification
5. Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute it with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector.
6. Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic elution profile and monitor absorbance at the compound's
Step-by-step shake-flask methodology for solubility profiling.
Downstream Synthetic Implications
Understanding this solubility profile is not merely an analytical exercise; it directly dictates the success of downstream synthetic transformations. For instance, the conversion of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate to its corresponding carbazide (via reaction with hydrazine hydrate) is typically performed in refluxing ethanol [3]. The choice of ethanol is deliberate: the starting ester has moderate solubility at room temperature but becomes highly soluble at reflux, whereas the resulting carbazide, possessing higher hydrogen-bonding capacity, precipitates out of the cooling ethanol, driving the reaction forward via Le Chatelier's principle and simplifying purification.
Similarly, subsequent Curtius rearrangements of these derivatives are often executed in non-polar, high-boiling solvents like xylene [3]. The lipophilic nature of the intermediate azides ensures complete solvation in xylene at elevated temperatures, preventing localized concentration gradients that could lead to dangerous, explosive decomposition.
References
- BenchChem. Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine. BenchChem.
- Taylor & Francis. Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis Online.
- Indian Journal of Chemistry. Synthesis and biological activity of esters of 2-methyl-l ,8-naphthyridine-3-carbamic acid. NIScPR.
- ACS Omega. Optimized Green Nanoemulsions to Remove Pharmaceutical Enoxacin from Contaminated Bulk Aqueous Solution.
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- ResearchGate. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs.
The Pharmacological Versatility of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate: A Technical Guide
Executive Summary
The 1,8-naphthyridine scaffold is a privileged nitrogen-containing heterocycle that has driven significant advancements in medicinal chemistry since the discovery of the first-generation quinolone antibiotic, nalidixic acid[1]. Within this chemical family, ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (EMNC) (CAS: 5174-88-9)[2] serves as a highly versatile, core pharmacophore precursor.
As a Senior Application Scientist, I approach EMNC not merely as an end-product, but as a dynamic synthetic hub. The strategic positioning of the C3-ethyl ester and the C2-methyl group allows for precise structural modifications—such as Curtius rearrangements, N-alkylations, and cyclocondensations[3][4]. This guide synthesizes the mechanistic rationale, experimental workflows, and structural-activity relationships (SAR) that enable researchers to leverage EMNC in developing novel antimicrobial, neuroprotective, and antihistaminic agents.
Chemical Profile & Structural Reactivity
The pharmacological utility of EMNC is dictated by its distinct functional groups, which allow for orthogonal synthetic pathways:
-
C3-Ethyl Carboxylate: This ester is highly susceptible to nucleophilic acyl substitution. Treatment with hydrazine hydrate yields a carbazide, which can be converted to an acyl azide. Thermal decomposition of this azide (Curtius rearrangement) generates a reactive isocyanate intermediate, paving the way for the synthesis of bioactive ureas and carbamates[3]. Furthermore, basic hydrolysis of the ester yields 1,8-naphthyridine-3-carboxylic acids, a critical moiety for receptor binding.
-
C2-Methyl Group: The protons on the C2-methyl group are mildly acidic due to the electron-withdrawing nature of the adjacent naphthyridine nitrogen. This enables base-catalyzed condensation reactions (e.g., with aromatic aldehydes) to form chalcones and extended conjugated systems[4].
-
N1-Nitrogen: The ring nitrogen can undergo N-alkylation to fine-tune lipophilicity and target-specific receptor interactions.
Core Pharmacological Applications
Antimicrobial and Antifungal Agents
The conversion of EMNC into 1-alkyl/aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas and carbamates yields potent antimicrobial agents[3]. These derivatives exhibit strong inhibition against phytopathogenic fungi such as Alternaria alternata, Fusarium oxysporum, and Curvularia lunata[5]. SAR Insight: The inclusion of halogenated side chains on the aryl urea moiety significantly enhances lipophilicity, allowing better penetration through the fungal cell wall, thereby increasing toxicity at lower minimum inhibitory concentrations (MICs)[5].
Neuroprotective Agents (Alzheimer's Disease)
Derivatives of EMNC, specifically fused tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylates, have demonstrated a profound neuroprotective profile[6]. Compound 14 (ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate) acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[7].
Mechanistic Insight: Beyond cholinesterase inhibition, these derivatives prevent okadaic acid-induced Protein Phosphatase 2A (PP2A) inhibition. PP2A is critical for tau dephosphorylation; preventing its inhibition directly reduces tau hyperphosphorylation, offering protection against amyloid-beta (
Antihistaminic Activity (H1R Antagonism)
Hydrolysis of the EMNC ester and subsequent N-alkylation produces 1-alkyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acids. These compounds act as potent, non-sedating Histamine H1 receptor (H1R) antagonists. SAR Insight: Molecular docking reveals that the C3-carboxylic acid group forms crucial electrostatic interactions and hydrogen bonds with the D3.32 and Y3.33 residues in the orthosteric pocket of the H1 receptor, leading to significant in vivo bronchorelaxant effects[8].
Quantitative Data Summary
Table 1: Pharmacological Profile of EMNC-Derived Scaffolds
| Derivative Class | Primary Target / Mechanism | Key Pharmacological Effect | SAR Highlight |
| Aryl Ureas | Fungal spore germination | Antifungal (A. alternata, F. oxysporum) | Halogenated aryl rings maximize fungal toxicity[5]. |
| Carbamates | Bacterial/Fungal cell walls | Broad-spectrum antimicrobial | Benzyl alcohols in Curtius rearrangement yield optimal activity. |
| Tetrahydrobenzo-fused | AChE/BuChE & PP2A | Neuroprotection (Alzheimer's models) | Dual-action: boosts ACh and prevents tau hyperphosphorylation[6]. |
| N1-Alkyl Carboxylic Acids | Histamine H1 Receptor (H1R) | Bronchorelaxant / Antiallergic | C3-COOH forms critical salt bridge with D3.32 of H1R[8]. |
Experimental Workflows & Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of EMNC derivatives.
Protocol 1: Synthesis of 1-Alkyl/Aryl Ureas via Curtius Rearrangement
Rationale: This protocol leverages the C3-ester of EMNC to generate a reactive isocyanate, which is subsequently trapped by amines to form bioactive ureas[3].
-
Hydrazinolysis: Reflux EMNC (0.02 mol) with hydrazine hydrate (0.03 mol) in 20 mL of ethanol for 3 hours. Cool and filter the resulting 2-methyl-1,8-naphthyridine-3-carbazide.
-
Diazotization: Dissolve the carbazide in 10% HCl and cool to 0–5°C. Slowly add an aqueous solution of sodium nitrite (
). Causality: The low temperature prevents the premature thermal degradation of the highly reactive diazonium intermediate. -
Azide Isolation: Stir for 1 hour. Filter the precipitated 2-methyl-1,8-naphthyridine-3-carbonylazide, wash with cold water, and dry over
. -
Curtius Rearrangement: Suspend the azide in dry xylene. Add the appropriate primary aliphatic or aromatic amine. Reflux the mixture. Causality: Xylene is chosen for its high boiling point, providing the thermal energy required to expel
gas and trigger the rearrangement to the isocyanate. The amine immediately attacks the isocyanate to form the urea[3]. -
Purification: Evaporate the solvent and recrystallize the crude product from ethanol to yield the pure urea derivative (70-90% yield).
Protocol 2: In Vitro Antifungal Screening (Glass Slide Humid Chamber Technique)
Rationale: This technique maintains the strict microenvironmental humidity required for fungal spore germination, allowing for precise evaluation of the synthesized ureas[3][5].
-
Preparation: Sterilize glass slides and place them in a sealed Petri dish lined with moistened filter paper to create a humid microenvironment.
-
Inoculation: Place 50
of a standardized fungal spore suspension (e.g., Fusarium oxysporum) on the slide. -
Treatment: Add 50
of the test compound dissolved in a biocompatible solvent (e.g., DMSO at sub-toxic concentrations) at varying doses. Use Griseofulvin as a positive control. -
Incubation & Observation: Incubate at 25°C for 24-48 hours. Examine under a microscope to calculate the percentage of spore germination inhibition compared to the untreated control.
Mechanistic Visualizations
Synthetic Workflow of EMNC to Antimicrobial Ureas
Synthetic pathway from EMNC to bioactive ureas via Curtius rearrangement.
Neuroprotective Mechanism of 1,8-Naphthyridine Derivatives
Dual-action neuroprotective pathways of 1,8-naphthyridine derivatives in Alzheimer's models.
References
-
Antimicrobial Activity of Naphthyridine Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Synthesis and antimicrobial activity of 1-alkyl and aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas. Indian Journal of Chemistry. Available at:[Link]
-
Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry (ACS). Available at:[Link]
-
Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances. Available at:[Link]
-
Antifungal Study of 2-Methyl-1,8-Naphthyridines Containing Schiff Base and Ureas. ResearchGate. Available at:[Link]
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- 3. scispace.com [scispace.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
The Privileged Scaffold: History, Discovery, and Synthesis of 1,8-Naphthyridine Carboxylate Esters
Executive Summary
In medicinal chemistry, the 1,8-naphthyridine core—a bioisostere of quinoline containing two nitrogen atoms—stands as a foundational pillar for modern antimicrobial and targeted therapies. While the free 3-carboxylic acids (such as nalidixic acid) are the active pharmacophores responsible for target binding, the 1,8-naphthyridine carboxylate esters serve as the critical synthetic precursors, stable intermediates, and highly bioavailable prodrugs that make the development of these therapeutics possible.
This whitepaper provides an in-depth technical analysis of the history, mechanistic pathways, and synthetic methodologies of 1,8-naphthyridine carboxylate esters, designed for researchers and drug development professionals.
Historical Context: From Obscurity to a Privileged Scaffold
The journey of the 1,8-naphthyridine scaffold is a classic example of serendipity meeting rigorous chemical investigation.
-
The Initial Synthesis (1927): The 1,8-naphthyridine core was first synthesized and documented by Koller’s research group in 1927[1]. However, for decades, it remained a structural curiosity with no known pharmacological application.
-
The Breakthrough (1962): The turning point occurred at Sterling Drug under the direction of George Y. Lesher. While investigating byproducts from the synthesis of the antimalarial drug chloroquine, Lesher's team isolated an active impurity: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[2].
-
The Birth of Nalidixic Acid: Recognizing the modest antibacterial properties of this byproduct, Lesher’s team engaged in systematic structural modifications. By shifting from a quinoline to a 1,8-naphthyridine core, they synthesized , the first synthetic quinolone-class antibiotic, which exhibited potent activity against Gram-negative bacteria[2],[1].
In all these developmental workflows, the carboxylate ester was the indispensable intermediate. It protected the C3 position during high-temperature cyclizations and N1-alkylations, only being hydrolyzed to the active free acid in the final synthetic step.
Mechanism of Action: The DNA Gyrase Target Pathway
The ultimate biological utility of 1,8-naphthyridine-3-carboxylate esters lies in their ability to act as prodrugs or be synthetically converted into active 3-carboxylic acids. Once activated, these compounds target bacterial DNA replication.
The active acid selectively and reversibly binds to the A subunit of bacterial DNA gyrase (GyrA) and Topoisomerase IV [3],[4]. Rather than simply blocking the enzyme, the naphthyridine stabilizes the DNA cleavage complex. This traps the enzyme on the DNA, halting the replication fork, inducing double-strand breaks, and ultimately triggering rapid bacterial cell death.
Caption: Mechanism of action: From naphthyridine ester to DNA gyrase inhibition.
Evolution of 1,8-Naphthyridine Antibacterials
The structural evolution of this class is tracked by generations, all of which rely on the C3-carboxylate ester as a synthetic linchpin. Below is a summary of the quantitative structural shifts that expanded their efficacy from narrow-spectrum to broad-spectrum agents[5],[4].
| Generation | Representative Drug | C3 Substitution | C6 Substitution | C7 Substitution | Primary Target Spectrum |
| 1st | Nalidixic Acid | Carboxylic Acid | None | Methyl | Gram-negative (e.g., UTIs) |
| 2nd | Enoxacin | Carboxylic Acid | Fluoro | Piperazine | Broad spectrum |
| 3rd | Trovafloxacin | Carboxylic Acid | Fluoro | 3-azabicyclo[3.1.0]hexane | Gram-positive & Anaerobes |
| 4th | Gemifloxacin | Carboxylic Acid | Fluoro | Pyrrolidine derivative | Respiratory pathogens |
Experimental Protocol: The Gould-Jacobs Synthesis
The remains the gold-standard methodology for constructing the 1,8-naphthyridine carboxylate ester core[6]. As an Application Scientist, it is critical to understand not just what to do, but why each condition is selected to ensure a self-validating workflow.
Protocol: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
Step 1: Condensation (Formation of the Aminomethylenemalonate Intermediate)
-
Procedure: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylpyridine (0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (0.1 mol). Heat the neat mixture at 110–120°C for 2 hours[6].
-
Causality: Heating the neat mixture provides the exact thermal energy required to drive the nucleophilic addition-elimination reaction. The primary amine attacks the electrophilic ethoxymethylene carbon of DEEM, eliminating ethanol. Operating neat (without solvent) maximizes reactant collision frequency and drives the equilibrium forward as ethanol vaporizes.
-
Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) mobile phase[6]. The complete disappearance of the highly polar 2-amino-4-methylpyridine spot confirms quantitative conversion to the intermediate.
Step 2: Thermal Cyclization (The Ring Closure)
-
Procedure: In a separate flask, heat 150 mL of diphenyl ether to 250°C under a nitrogen atmosphere. Slowly add the crude intermediate from Step 1. Maintain 250°C for 30 minutes[6].
-
Causality: Diphenyl ether is the solvent of choice because its high boiling point (259°C) acts as a stable, unpressurized thermal bath. The 250°C threshold is critical; it provides the massive activation energy required for the intramolecular electrophilic aromatic substitution (Friedel-Crafts-type cyclization) onto the pyridine ring, closing the 1,8-naphthyridine core and eliminating a second molecule of ethanol.
-
Self-Validation: The reaction is self-indicating upon cooling. The highly polar 1,8-naphthyridine-3-carboxylate ester is insoluble in cold diphenyl ether and will spontaneously precipitate as a solid mass as the mixture returns to room temperature[6].
Step 3: Purification and Isolation
-
Procedure: Collect the precipitate via vacuum filtration. Wash thoroughly with hexane, then recrystallize from absolute ethanol[6].
-
Causality: Hexane is a non-polar solvent that effectively solubilizes and washes away residual diphenyl ether without dissolving the polar product. Ethanol recrystallization leverages the steep temperature-solubility gradient of the ester, ensuring the removal of any kinetic byproducts.
-
Self-Validation: The final product should present as a uniform, crystalline solid. A sharp melting point test serves as the final validation of absolute purity before downstream hydrolysis.
Caption: Step-by-step Gould-Jacobs synthetic workflow for 1,8-naphthyridine esters.
Modern Applications Beyond Antibacterials
While historically anchored in antibacterial drug design, the 1,8-naphthyridine carboxylate ester scaffold has recently proven to be a highly versatile pharmacophore in other therapeutic domains. Modern drug discovery programs have successfully utilized these esters to synthesize novel for antihistaminic and bronchorelaxant therapies[7], as well as potent cannabinoid receptor ligands and anti-inflammatory agents[8]. The ester moiety allows for fine-tuning of lipophilicity, directly impacting the blood-brain barrier permeability required for neuro-targeted applications.
References
-
Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Antimicrobial Activity of Naphthyridine Derivatives National Center for Biotechnology Information (PMC) URL:[Link]
-
Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects RSC Advances - Royal Society of Chemistry URL:[Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents – Oriental Journal of Chemistry [orientjchem.org]
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Fluorescence properties of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Photophysical Engineering of 1,8-Naphthyridine Scaffolds: A Technical Guide to the Fluorescence Properties of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Executive Summary
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (CAS 5174-88-9) is a highly versatile heterocyclic building block. While the bare ester exhibits only baseline fluorescence, it serves as the foundational scaffold for synthesizing advanced fluorophores, thermally activated delayed fluorescence (TADF) emitters for OLEDs, and highly selective metal-ion chemosensors1[1]. This guide dissects the photophysical mechanics of the 1,8-naphthyridine core and provides validated methodologies for transforming this ester into functional fluorescent probes.
Structural & Photophysical Foundations
The intrinsic fluorescence of the 1,8-naphthyridine system is governed by
-
The 3-Carboxylate Effect: The ethyl ester group acts as a strong electron-withdrawing group (EWG). By pulling electron density away from the aromatic core via resonance, it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization red-shifts the absorption spectrum and modulates the quantum yield.
-
The 2-Methyl Effect: The methyl group provides mild electron donation via hyperconjugation, slightly raising the Highest Occupied Molecular Orbital (HOMO). More importantly, it serves as a steric shield that can prevent unwanted intermolecular
stacking, which often leads to aggregation-caused quenching (ACQ) in concentrated solutions.
Mechanisms of Fluorescence Modulation
The true utility of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate lies in its derivatization into sensors that operate via two primary photophysical mechanisms:
Photoinduced Electron Transfer (PET) & Chelation-Enhanced Fluorescence (CHEF)
In uncoordinated naphthyridine derivatives, the lone pairs on the nitrogen atoms participate in PET, effectively quenching the excited state and resulting in weak baseline fluorescence. When a diamagnetic metal ion (e.g.,
Chelation-Quenching (CHEQ)
Conversely, coordination with paramagnetic transition metals (e.g.,
Fig 1: Chelation-Enhanced Fluorescence (CHEF) mechanism upon Zn2+ binding.
Synthetic Trajectory: Activating the Scaffold
To harness these photophysical properties, the relatively unreactive ethyl ester must be chemically activated. The standard approach involves hydrazinolysis to form a versatile hydrazide intermediate. This hydrazide can undergo a Curtius rearrangement to yield fluorescent carbamates, or condense with functionalized aldehydes to form highly conjugated Schiff bases that exhibit positive solvatofluorochromism (emission wavelength heavily dependent on solvent polarity).
Fig 2: Workflow from ester scaffold to fluorescent probe and titration assay.
Validated Experimental Protocols
Protocol A: Synthesis of a Fluorescent Precursor (2-Methyl-1,8-naphthyridine-3-carbazide)
Objective: Convert the ester into a reactive hydrazide to enable downstream fluorophore conjugation.
Causality: Esters are poor hydrogen-bond donors and have limited reactivity for extending conjugation. Hydrazinolysis introduces a terminal primary amine, allowing for rapid condensation reactions that extend the
-
Reaction Setup: Dissolve 0.02 mol of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate in 20 mL of absolute ethanol.
-
Nucleophilic Acyl Substitution: Add 0.03 mol of hydrazine hydrate (99%). Rationale: An excess of hydrazine drives the equilibrium forward and prevents the formation of symmetric diacylhydrazines.
-
Thermal Activation: Reflux the mixture for 3 hours. Monitor via TLC (DCM:MeOH 9:1) until the higher-
ester spot disappears. -
Isolation: Cool the mixture to
. The hydrazide will precipitate due to its lower solubility in cold ethanol compared to the starting ester. Filter and wash with cold water. -
Self-Validation (Purity Check): Record the IR spectrum. The disappearance of the ester C=O stretch (
) and the appearance of the amide I band ( ) alongside N-H stretches ( ) confirms complete conversion without requiring immediate NMR analysis.
Protocol B: Self-Validating Spectrofluorometric Titration for
-
Solution Preparation: Prepare a
stock solution of the naphthyridine probe in a HEPES buffer/Acetonitrile (1:1, v/v) mixture at pH 7.4. Rationale: The mixed solvent ensures probe solubility while maintaining physiological pH to prevent protonation of the naphthyridine nitrogens, which would falsely trigger fluorescence. -
Baseline Measurement: Excite the sample at its isosbestic absorption point (
) and record the baseline emission spectrum. -
Titration: Add incremental aliquots of a
solution. Record the emission after each addition until the signal at plateaus. -
Self-Validation (Reversibility Test): Add 1.5 equivalents of EDTA to the cuvette. Rationale: EDTA has a vastly higher binding constant for
than the naphthyridine bidentate pocket. If the fluorescence immediately drops back to the baseline level, it proves the CHEF mechanism is driven by reversible coordination, validating the sensor's integrity.
Quantitative Data Presentation
The photophysical properties of 1,8-naphthyridine derivatives synthesized from this ester scaffold vary predictably based on the derivatization strategy and the target analyte.
| Compound / System | Absorption Max ( | Emission Max ( | Quantum Yield ( | Sensing Target | Fluorescence Response |
| Unbound 1,8-Naphthyridine Core | Low ( | N/A | Baseline (PET Quenched) | ||
| 2,7-Dialkylamino Derivatives | Moderate ( | Nucleic Acids | Solvatofluorochromic Shift | ||
| Proline-modified 1,8-ND | High ( | Turn-On (CHEF) | |||
| 1,8-ND + | N/A | Quenched | Turn-Off (CHEQ) |
Table 1: Summary of generalized photophysical parameters for 1,8-naphthyridine derivatives.
References
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. 1
-
Fluorescent ZnII Chemosensor Mediated by a 1,8‐Naphthyridine Derivative and It′s Photophysical Properties. PMC. 3
-
Fluorescent 2,7-Dialkylamino-[1,8]-Naphthyridines: Preparation and Spectroscopic Properties. MDPI. 2
-
Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors. PubMed. 4
-
Synthesis and biological activity of esters of 2-methyl-l ,8-naphthyridine-3-carbamic acid. Indian Journal of Chemistry.
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Unlocking the Coordination Chemistry Potential of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate Ligands
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine framework represents a privileged heterocyclic scaffold, renowned for its versatile coordination capabilities and significant applications across medicinal chemistry, catalysis, and materials science.[1][2][3] This technical guide delves into the specific coordination chemistry of a key derivative, ethyl 2-methyl-1,8-naphthyridine-3-carboxylate. We will explore its synthesis via the efficacious Friedländer annulation, dissect its diverse coordination modalities with various metal centers, and provide detailed, field-proven protocols for its synthesis and complexation. Furthermore, this guide will illuminate the potential applications of the resulting metal complexes, particularly in the realms of novel therapeutics and advanced catalysis, offering a comprehensive resource for professionals dedicated to ligand design and coordination chemistry.
The 1,8-Naphthyridine Scaffold: A Foundation for Versatile Coordination
The 1,8-naphthyridine ring system, an isomer of diazanaphthalene, is characterized by two fused pyridine rings with nitrogen atoms at the 1 and 8 positions.[4] This specific arrangement creates a pre-organized "N,N" pincer-type binding pocket. The syn disposition of the two nitrogen lone pairs makes it an ideal binucleating ligand, capable of binding two metal centers in close proximity, a feature that is critical for mimicking bimetallic enzymatic active sites and facilitating cooperative catalytic processes.[4][5][6]
The true power of this scaffold lies in its functionalization. By introducing substituents at various positions, researchers can meticulously tune the ligand's steric and electronic properties. The subject of this guide, ethyl 2-methyl-1,8-naphthyridine-3-carboxylate, incorporates a methyl group and an ethyl carboxylate group. These substituents not only influence the ligand's solubility and electronic nature but also introduce additional potential donor atoms (the carbonyl oxygen), expanding its coordination possibilities beyond the foundational bidentate chelation.
Synthesis of the Ligand: The Friedländer Annulation
The most direct and widely adopted method for synthesizing substituted 1,8-naphthyridines is the Friedländer annulation.[7][8][9][10] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaromatic aldehyde (or ketone) with a compound containing a reactive α-methylene group, followed by cyclodehydration.[9][11] For our target ligand, this translates to the reaction between 2-aminonicotinaldehyde and ethyl acetoacetate.
The choice of catalyst is crucial for controlling the reaction rate and, in some cases, regioselectivity.[7][8] While classic methods employ strong acids or bases, modern protocols have introduced milder and more efficient catalysts, including cerium(III) chloride (CeCl₃·7H₂O) for solvent-free "green" synthesis.[11]
Caption: Workflow for the synthesis of the target ligand.
Experimental Protocol: Synthesis via Solvent-Free Grinding
This protocol is adapted from methodologies employing CeCl₃·7H₂O as a reusable and environmentally benign catalyst.[11]
Materials:
-
2-aminonicotinaldehyde
-
Ethyl acetoacetate
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Preparation: In a clean, dry mortar, combine 2-aminonicotinaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of CeCl₃·7H₂O (0.1 eq).
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color and consistency. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 5-10 minutes. The reaction is typically complete within 15-30 minutes.
-
Work-up: Upon completion, add cold deionized water to the reaction mixture in the mortar. Continue to grind briefly to break up the solid mass.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove the catalyst and any unreacted starting materials. The aqueous filtrate containing the catalyst can be evaporated to recover the CeCl₃·7H₂O for reuse.[11]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure ethyl 2-methyl-1,8-naphthyridine-3-carboxylate as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Coordination Chemistry: Modes of Binding and Complex Formation
The coordination potential of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is multifaceted, offering several binding modes that can be exploited to construct diverse metal-organic architectures.
A. Primary Coordination Mode: N,N'-Bidentate Chelation The most fundamental interaction involves the two nitrogen atoms of the naphthyridine core coordinating to a single metal center, forming a stable five-membered chelate ring. This is the hallmark of 1,8-naphthyridine ligands and is observed in a vast number of metal complexes.[12]
B. Expanded Coordination: Involvement of the Carbonyl Group The ester functionality at the 3-position introduces a carbonyl oxygen atom which can act as a Lewis base. This allows for several advanced coordination modes:
-
Monodentate Bridging: The ligand can bridge two metal centers, with one nitrogen coordinating to the first metal and the other nitrogen to the second. This is common in the formation of "paddlewheel" complexes.[12]
-
Tridentate Chelation: In certain conformations and with suitable metal ions, the ligand could potentially act as a tridentate N,N',O-donor, involving both naphthyridine nitrogens and the carbonyl oxygen. This often requires the hydrolysis of the ester to the more flexible carboxylate.
Caption: Potential coordination modes of the ligand.
Structural Characterization of Metal Complexes
The definitive characterization of these coordination compounds relies on a suite of analytical techniques:
-
Single-Crystal X-ray Diffraction: Provides unambiguous proof of the solid-state structure, revealing bond lengths, bond angles, coordination geometry, and intermolecular interactions.[13][14][15]
-
Infrared (IR) Spectroscopy: Crucial for observing the coordination of the donor atoms. A shift in the C=N stretching frequency of the naphthyridine ring and the C=O stretch of the ester group to lower wavenumbers upon complexation provides strong evidence of their involvement in bonding to the metal center.[16][17]
-
UV-Visible Spectroscopy: Used to probe the electronic structure of the complexes. The appearance of new absorption bands, often in the visible region, can be attributed to d-d transitions or metal-to-ligand charge transfer (MLCT) bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons upon coordination can elucidate the binding mode.[18]
| Metal Ion | Potential Geometry | Coordination Mode | Key Spectroscopic Features |
| Cu(II) | Square Planar, Octahedral | N,N'-Bidentate, Bridging | Broad d-d transitions in UV-Vis; Paramagnetic broadening in NMR.[19][20] |
| Zn(II) | Tetrahedral, Octahedral | N,N'-Bidentate | Sharp signals in NMR (d¹⁰); Shift in ligand fluorescence.[14][21] |
| Ru(II) | Octahedral | N,N'-Bidentate | Intense MLCT bands in UV-Vis. |
| Pd(II) | Square Planar | N,N'-Bidentate, Bridging | Formation of paddlewheel structures.[12] |
| Mn(II) | Octahedral | N,N'-Bidentate | High-spin d⁵ system, often characterized by magnetic studies.[16] |
Table 1: Predicted Coordination Behavior with Common Transition Metals.
Experimental Protocol: Synthesis of a [M(L)₂Cl₂] Type Complex
This general protocol can be adapted for various divalent transition metals like Cu(II), Zn(II), or Ni(II).
Materials:
-
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (Ligand, L)
-
Metal(II) chloride (e.g., CuCl₂, ZnCl₂)
-
Methanol or Ethanol
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve the ligand (2.0 eq) in a minimal amount of warm methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) chloride (1.0 eq) in methanol.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed immediately.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complex formation.
-
Isolation: If a precipitate has formed, collect it by vacuum filtration. If the complex is soluble, reduce the solvent volume under reduced pressure. Precipitate the complex by adding a less polar solvent, such as diethyl ether.
-
Purification: Wash the isolated solid product with a small amount of cold methanol and then diethyl ether to remove unreacted starting materials. The product can be recrystallized from a suitable solvent system (e.g., DMF/ethanol) to obtain X-ray quality crystals.
-
Characterization: Analyze the complex using IR, UV-Vis, elemental analysis, and, if possible, X-ray crystallography.
Applications in Drug Development and Catalysis
The coordination of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate to metal centers can unlock or enhance a wide range of functional properties.
A. Therapeutic Potential The 1,8-naphthyridine core is a cornerstone of many therapeutic agents, including antibacterial drugs like nalidixic acid.[9] Research has shown that derivatives possess potent anticancer, antimicrobial, and anti-inflammatory activities.[1][22][23][24] The formation of metal complexes is a validated strategy to:
-
Enhance Bioactivity: Metal ions can alter the lipophilicity and cellular uptake of the parent ligand.
-
Introduce New Mechanisms of Action: The metal center itself can be a source of bioactivity, for example, by generating reactive oxygen species or interacting with biomolecules.
-
Overcome Resistance: Novel metallodrugs may bypass existing resistance mechanisms developed against purely organic compounds.
B. Homogeneous Catalysis The ability of 1,8-naphthyridine ligands to stabilize various metal oxidation states and create well-defined coordination spheres makes their complexes highly attractive as catalysts.[3] Copper(I) complexes, for instance, have been shown to be effective catalysts for C-N cross-coupling reactions, such as the N-arylation of imidazoles.[19] The bimetallic nature of many naphthyridine complexes can also enable cooperative catalysis for challenging transformations like CO₂ reduction.[25]
Caption: A simplified catalytic cycle for a potential application.
Conclusion and Future Outlook
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is more than just a heterocyclic molecule; it is a versatile building block for the construction of sophisticated coordination compounds. Its straightforward synthesis via the Friedländer condensation, coupled with its rich and tunable coordination chemistry, makes it an invaluable ligand for researchers in inorganic chemistry, medicinal chemistry, and materials science. The ability to form stable mono- and bimetallic complexes provides a platform for developing next-generation catalysts that leverage metal-metal cooperativity and for designing novel metallodrugs with enhanced therapeutic profiles. Future research will undoubtedly focus on exploring complexes with a wider range of metals, including those from the f-block,[26] and on applying these complexes to increasingly complex catalytic and biological systems.
References
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Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
-
McWilliams, J. C., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed. [Link]
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Various Authors. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Bentham Science. [Link]
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Various Authors. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
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Various Authors. Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. ResearchGate. [Link]
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Various Authors. Structure, coordination, and TM complexes of 1,8‐naphthyridines. ResearchGate. [Link]
-
Various Authors. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. PubMed. [Link]
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Various Authors. Control of the co-ordination mode of 1,8-naphthyridine ligated to ruthenium(II) bipyridine complexes. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]
-
Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Connect Journals. [Link]
-
Zhang, H.-M., et al. (2008). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions. [Link]
-
Various Authors. (2018). Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions. Niscair. [Link]
-
Various Authors. (2020). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
Various Authors. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
-
Wikipedia. 1,8-Naphthyridine. Wikipedia. [Link]
-
See, M. S. (2019). Development of Homo- and Heteromultimetallic Complexes Supported by 1,8-Naphthyridine Ligands. eScholarship.org. [Link]
-
Various Authors. (2022). Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. PMC. [Link]
-
Various Authors. (2018). Synthesis of unsymmetrical 1,8-naphthyridine-based ligands for the assembly of tri-and tetra-nuclear copper(ii) complexes. New Journal of Chemistry. [Link]
-
Various Authors. (2015). Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand. PMC. [Link]
-
Various Authors. Synthesis and spectral characterisation of Mn(II) complexes with amide group containing 1,8-naphthyridines. ResearchGate. [Link]
-
Various Authors. 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry. ResearchGate. [Link]
-
See, M. S., et al. (2016). Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. eScholarship.org. [Link]
-
Nielsen, M. T., & Mihrin, D. (2022). The paddlewheel complex of 1,8-naphthyridine and palladium(II). Aalborg University. [Link]
-
Zhang, H. M., et al. (2008). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). PubMed. [Link]
-
Swamy, S. J., et al. (2011). Synthesis and Characterization of Some Transitional Metal Complexes of New Polydentate Ligands Containing 1,8-Naphthyridine Moiety. Asian Journal of Chemistry. [Link]
-
Various Authors. (1972). Complexes of 1,8-naphthyridines. X. Complexes of 1,8-naphthyridine with rare earth nitrates. R Discovery. [Link]
-
Various Authors. (2006). Design, Synthesis, and Biological Evaluation of New 1,8-Naphthyridin-4(1H)-on-3-carboxamide and Quinolin-4(1H). ACS Publications. [Link]
-
Various Authors. (2017). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences. [Link]
-
Suryawanshi, M. R., & Dupade, D. D. (2020). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME COMPOUNDS OF 1,8-NAPHTHYRIDINE-3-CARBOXAMIDE. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Various Authors. X‐ray crystal structures of complexes 8 a and 9 a (ellipsoid probability 30 %). ResearchGate. [Link]
-
IntechOpen. (2017). Metal Complexes of Pharmaceutical Substances. IntechOpen. [Link]
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Methodological & Application
Application Note: Strategic Synthesis of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Scientific Rationale & Mechanistic Causality
The 1,8-naphthyridine scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antimicrobial agents, anticancer therapeutics, and bronchodilating diazaheteroaryls[1]. While the conceptual synthesis of this core from readily available 2-aminopyridine appears straightforward, direct condensation approaches are fraught with regiochemical ambiguity.
The Causality of Regiocontrol
Direct condensation of 2-aminopyridine with
To enforce strict regiocontrol and ensure the exclusive formation of the 1,8-naphthyridine architecture, a self-validating, two-stage approach is required:
-
Pre-organization via Directed ortho-Metalation (DoM): 2-aminopyridine is first converted to 2-aminonicotinaldehyde. Direct electrophilic formylation is impossible due to the electron-deficient nature of pyridine. Therefore, pivaloylation of the amine is employed. The pivaloyl group serves a dual purpose: it prevents competitive
-lithiation and acts as a powerful directing metalation group (DMG), guiding the organolithium base exclusively to the C3 position. -
Friedländer Annulation: The pre-installed formyl group dictates the cyclization pathway. When reacted with ethyl acetoacetate, the system undergoes a base-catalyzed Friedländer condensation. The reaction converges via a Schiff base formation and an intramolecular Knoevenagel-type condensation, irreversibly driving the system toward the thermodynamically stable ethyl 2-methyl-1,8-naphthyridine-3-carboxylate[3].
Chemical Workflow Visualization
Fig 1. Mechanistic workflow for the regioselective synthesis of the 1,8-naphthyridine scaffold.
Self-Validating Experimental Protocols
Stage 1: Synthesis of the Pre-organized Synthon (2-Aminonicotinaldehyde)
Step 1.1: Protection (Pivaloylation)
-
In an oven-dried round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et
N, 1.5 eq). -
Cool the mixture to 0 °C using an ice bath. Add pivaloyl chloride (1.1 eq) dropwise to control the exothermic acylation.
-
Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
-
Self-Validation: Monitor via TLC. Upon consumption of the starting material, quench with water. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na
SO , and concentrate in vacuo to yield -(pyridin-2-yl)pivalamide.
Step 1.2: Directed ortho-Metalation (DoM) & Formylation
-
Dissolve
-(pyridin-2-yl)pivalamide (1.0 eq) in anhydrous THF under a strict N atmosphere. -
Cool the solution to -78 °C. Slowly add
-butyllithium (2.5 eq, 2.5 M in hexanes) dropwise. Causality note: 2.5 equivalents are strictly required because the first equivalent deprotonates the amide nitrogen, while the second performs the C3 lithiation. -
Stir at -78 °C for 2 hours. A deep color change typically validates successful lithiation.
-
Add anhydrous DMF (3.0 eq) dropwise. Stir for 1 hour at -78 °C, then allow to warm to RT overnight.
-
Quench carefully with saturated aqueous NH
Cl. Extract with ethyl acetate (EtOAc), dry, and concentrate.
Step 1.3: Deprotection
-
Suspend the crude formylated intermediate in 3M aqueous HCl.
-
Reflux at 100 °C for 6 hours to cleave the robust pivaloyl group.
-
Cool to 0 °C and carefully neutralize with aqueous NaOH to pH 7–8.
-
Extract with EtOAc, dry, and purify via recrystallization to yield pure 2-aminonicotinaldehyde.
Stage 2: Friedländer Annulation (Target Synthesis)
Step 2.1: Condensation and Cyclization
-
To a clean reaction vessel, add 2-aminonicotinaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Dissolve the reagents in absolute ethanol (0.5 M concentration). Add a catalytic amount of piperidine (0.1 eq). Alternative Green Protocol: This reaction can also be performed in water using choline hydroxide (1 mol%) as a green catalyst[4].
-
Reflux the mixture at 80 °C for 4–6 hours.
-
Self-Validation: Monitor the reaction progress via TLC (10% MeOH/DCM)[4]. The disappearance of the highly UV-active 2-aminonicotinaldehyde spot indicates completion.
-
Cool the reaction to room temperature. The target compound, ethyl 2-methyl-1,8-naphthyridine-3-carboxylate, will typically precipitate from the ethanolic solution.
-
Filter the precipitate and wash with cold ethanol. If precipitation is incomplete, concentrate the solvent under reduced pressure, extract with EtOAc/water, and purify via silica gel chromatography[1].
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric parameters and expected yields for the optimized workflow, allowing for rapid scale-up calculations.
| Reaction Step | Primary Reactants | Reagents / Catalysts | Solvent | Temp / Time | Expected Yield |
| 1. Protection | 2-Aminopyridine (1.0 eq), Piv-Cl (1.1 eq) | Et | Anhydrous DCM | 0 °C to RT, 4 h | 90 – 95% |
| 2. DoM & Formylation | Anhydrous THF | -78 °C to RT, 12 h | 70 – 75% | ||
| 3. Deprotection | 3M HCl (aq) | Water | 100 °C, 6 h | 85 – 90% | |
| 4. Friedländer | 2-Aminonicotinaldehyde (1.0 eq), Ethyl acetoacetate (1.2 eq) | Piperidine (0.1 eq) | Absolute EtOH | 80 °C, 4 – 6 h | 80 – 88% |
References
-
Title : CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES TO FORM 1,8-NAPHTHYRIDINES | Source : acs.org | URL : 2[2]
-
Title : Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | Source : nih.gov | URL : 4[4]
-
Title : WO2010097410A1 - Novel bronchodilating diazaheteroaryls | Source : google.com (Patents) | URL : 5[1]
-
Title : Pyrimidine–Pyridine Ring Interconversion | Source : researchgate.net | URL : 3[3]
Sources
- 1. WO2010097410A1 - Novel bronchodilating diazaheteroaryls - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010097410A1 - Novel bronchodilating diazaheteroaryls - Google Patents [patents.google.com]
Advanced Application Notes & Protocols: Friedländer Synthesis of 1,8-Naphthyridine-3-Carboxylates
Executive Summary & Pharmacological Relevance
The 1,8-naphthyridine-3-carboxylate scaffold is a privileged bicyclic pharmacophore in modern drug discovery. Most notably, the 4-oxo-1,8-naphthyridine-3-carboxylic acid skeleton serves as the structural foundation for critical antimicrobial agents, ranging from first-generation quinolones like 1 to advanced broad-spectrum fluoroquinolones such as gemifloxacin and trovafloxacin[2][1].
For researchers and drug development professionals, the 3 remains the most robust, direct, and versatile methodology for constructing this aza-heterocyclic system from simple precursors[3].
Mechanistic Rationale (The "Why")
The Friedländer synthesis is a tandem, two-step process involving an o-aminoaryl aldehyde (typically 2-aminonicotinaldehyde) and an active methylene compound (e.g., a
-
Aldol-Type Condensation (Intermolecular): The reaction initiates with the enolization of the active methylene compound, promoted by either a base or a Lewis acid catalyst. The nucleophilic
-carbon attacks the highly electrophilic formyl group of the 2-aminonicotinaldehyde. -
Cyclodehydration (Intramolecular): Following the initial condensation, the pendant primary amine attacks the ester/ketone carbonyl of the newly attached moiety. Subsequent elimination of water (dehydration) drives the irreversible aromatization of the second pyridine ring, yielding the highly stable 1,8-naphthyridine core[3][4].
Causality of Experimental Conditions: Historically, this reaction required harsh refluxing in organic solvents (e.g., ethanol) with volatile Brønsted bases (e.g., piperidine). However, modern green chemistry protocols leverage alternative activation modes.
-
Solid-State Mechanochemistry: Utilizing mild Lewis acids like5
5 under solvent-free grinding prevents unwanted side reactions (such as self-condensation of the aldehyde) by selectively coordinating to the carbonyl oxygen. Grinding forces the reactants into a highly concentrated local state, overcoming the entropic barrier of the bimolecular aldol step[5]. -
Aqueous Ionic Liquids: Utilizing6 in water creates a micellar microemulsion. The ionic liquid acts as both a base catalyst and a surfactant, solubilizing the hydrophobic organic substrates in the aqueous phase and driving the dehydration step through the phase separation of the hydrophobic product[6].
Reaction Pathway & Methodology Workflow
Workflow for the Friedländer synthesis of 1,8-naphthyridine-3-carboxylates.
Comparative Reaction Metrics
| Methodology | Catalyst | Solvent | Temperature | Time | Typical Yield | Environmental Impact |
| Classical | Piperidine / TEA | Ethanol | Reflux (78 °C) | 4–12 h | 60–75% | High (VOCs) |
| Mechanochemical | None (Solid State) | Room Temp | 5–10 min | 85–95% | Low (Green) | |
| Aqueous IL | Choline Hydroxide | Water | 50 °C | 6–12 h | 90–95% | Low (Aqueous) |
Validated Experimental Protocols
Protocol A: Solvent-Free Mechanochemical Synthesis (Green Chemistry)
Recommended for rapid library generation and early-stage SAR (Structure-Activity Relationship) studies.
Materials:
-
2-Aminonicotinaldehyde (1.0 equiv, 10 mmol)
-
Ethyl acetoacetate or substituted
-ketoester (1.0 equiv, 10 mmol) -
Catalyst:
(10 mol%)
Step-by-Step Procedure:
-
Preparation: In a clean, dry agate mortar, combine 10 mmol of 2-aminonicotinaldehyde and 10 mmol of the active methylene compound.
-
Catalyst Addition: Add 10 mol% of
.-
Causality: The heptahydrate form is critical. The bound water molecules provide a localized micro-environment that facilitates rapid proton transfer during the cyclodehydration step, acting as a mild Lewis acid without dissolving the bulk powder[5].
-
-
Mechanochemical Activation: Grind the mixture vigorously with a pestle at room temperature for 5 to 10 minutes.
-
Quenching & Isolation: Add 20 mL of ice-cold distilled water to the mortar to dissolve the catalyst and any unreacted water-soluble impurities.
-
Filtration: Collect the solid precipitate via vacuum filtration. Wash with an additional 10 mL of cold water.
-
Self-Validation (QC): Check the crude product via TLC (Hexane:Ethyl Acetate 7:3). A single highly UV-active spot under 254 nm indicates completion. The crude purity is typically >95%.
Protocol B: Aqueous Ionic Liquid-Catalyzed Synthesis
Recommended for gram-scale synthesis where solid-state grinding is physically impractical.
Materials:
-
2-Aminonicotinaldehyde (1.0 equiv, 10 mmol)
-
Active methylene compound (1.0 equiv, 10 mmol)
-
Choline hydroxide (ChOH) (1 mol%)
-
Deionized Water (10 mL)
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend the reactants in 10 mL of deionized water.
-
Catalyst Addition: Add exactly 1 mol% ChOH.
-
Atmospheric Control: Purge the flask with nitrogen gas.
-
Causality: 2-aminonicotinaldehyde is highly susceptible to oxidative degradation at elevated temperatures in aqueous environments. A nitrogen atmosphere preserves the integrity of the starting material, preventing the formation of dark, tarry byproducts[3].
-
-
Heating: Heat the mixture to 50 °C with vigorous magnetic stirring for 6–12 hours.
-
Isolation: Upon completion (monitored by TLC), cool the mixture to room temperature. The highly hydrophobic 1,8-naphthyridine-3-carboxylate will precipitate as a solid.
-
Purification: Filter the solid and wash with cold water. The aqueous filtrate containing the ChOH catalyst can be recycled for up to 3-5 subsequent runs without significant loss of activity[6].
Analytical Characterization Standards
To definitively confirm the synthesis of the 1,8-naphthyridine-3-carboxylate core, perform the following self-validating checks:
-
1H NMR (400 MHz, CDCl3): Look for the characteristic highly deshielded aromatic protons of the naphthyridine ring (typically
8.0 - 9.2 ppm). The disappearance of the aldehyde proton ( ~9.8-10.2 ppm) and the primary amino protons ( ~6.5-7.0 ppm) validates complete cyclodehydration. -
IR Spectroscopy: Ensure the absence of the strong
stretching bands (3300-3400 ) and verify the appearance of a conjugated ester carbonyl stretch (~1710-1720 ).
References
- BenchChem.
- K. Mogilaiah et al.
- Connect Journals. "CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS." Connect Journals.
- ACS Omega. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." American Chemical Society.
- MDPI.
Sources
Protocol for hydrolysis of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate to acid
An Application Note and Protocol for the Hydrolysis of Ethyl 2-Methyl-1,8-naphthyridine-3-carboxylate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hydrolysis of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate to its corresponding carboxylic acid. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The carboxylic acid at the 3-position is a critical functional handle, enabling further molecular elaboration and the synthesis of diverse libraries of potential therapeutic agents.[3][4]
This guide details a robust, field-proven protocol for base-catalyzed hydrolysis (saponification), explaining the underlying chemical principles and offering insights into process optimization and troubleshooting.
Foundational Principles: The Chemistry of Ester Hydrolysis
The conversion of an ester to a carboxylic acid is a fundamental organic transformation known as hydrolysis, literally meaning "splitting with water."[5] This reaction can be catalyzed by either an acid or a base, with each approach having distinct mechanistic and practical implications.
Acid-Catalyzed Hydrolysis
In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[6][7][8] This activation facilitates nucleophilic attack by a water molecule. The overall process is a sequence of equilibrium steps.[9][10] To drive the reaction to completion, a large excess of water is typically required to shift the equilibrium toward the carboxylic acid and alcohol products, in accordance with Le Châtelier's principle.[5][11]
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is generally the preferred method due to its efficiency and irreversible nature.[9][11][12] The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester.[13] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the alkoxide (in this case, ethoxide) as the leaving group.
Crucially, the reaction becomes irreversible in the final step. The carboxylic acid formed is immediately deprotonated by the strong base present in the reaction medium to yield a carboxylate salt.[9][11] This negatively charged carboxylate is resonance-stabilized and no longer susceptible to nucleophilic attack by the alcohol, thus preventing the reverse reaction.[9] Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the desired carboxylic acid.
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol details a reliable procedure for the saponification of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.
Materials and Reagents
-
Starting Material: Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
-
Base: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), pellets or solution
-
Solvent System: Ethanol (EtOH) and Deionized Water (H₂O)
-
Acid: 2M Hydrochloric acid (HCl)
-
Glassware: Round-bottom flask, reflux condenser, magnetic stir bar, beaker, graduated cylinders, Büchner funnel, filter paper
-
Equipment: Heating mantle with stirrer, rotary evaporator, pH paper or pH meter, vacuum filtration setup
Quantitative Data Summary
The following table outlines the typical reaction parameters for this protocol.
| Parameter | Value | Notes |
| Stoichiometry (Ester:Base) | 1 : 2.5 molar equivalents | An excess of base ensures the reaction goes to completion. |
| Solvent Ratio (EtOH:H₂O) | 3:1 (v/v) | This ratio typically ensures solubility of both the starting ester and the intermediate salt. |
| Reaction Temperature | Reflux (approx. 80-90 °C) | Heating accelerates the rate of hydrolysis. |
| Reaction Time | 2 - 4 hours | Monitor progress by TLC or LC-MS for optimal reaction time. |
| Final pH for Precipitation | ~4-5 | Ensure complete protonation of the carboxylate salt for maximum product precipitation. |
| Expected Yield | >90% | Yields can vary based on the scale and purity of the starting material. |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (1.0 eq) in ethanol.
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in deionized water. Add this aqueous NaOH solution to the stirred solution of the ester at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.
-
Reaction Monitoring: Periodically check the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[14]
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. While stirring vigorously, slowly add 2M HCl dropwise to acidify the solution to a pH of approximately 4-5.[4] A precipitate of the carboxylic acid product should form.
-
Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified 2-methyl-1,8-naphthyridine-3-carboxylic acid in a vacuum oven or desiccator to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Visualizing the Process
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.
Mechanism of Base-Catalyzed Hydrolysis
Caption: The mechanism of base-catalyzed ester hydrolysis (saponification).
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Reaction is Incomplete | Insufficient reaction time or temperature. Inactive or insufficient base. | Extend the reflux time and re-check by TLC. Ensure the correct stoichiometry of a fresh, high-purity base was used. A stronger base (e.g., KOH) or a higher concentration can be tried. |
| Low Product Yield | Incomplete precipitation. Product is somewhat soluble in acidic water. Loss during transfers. | Ensure pH is sufficiently low (~4). After acidification, cool the mixture in an ice bath for at least 30 minutes before filtering. Minimize transfer steps and wash the filter cake with minimal cold water. |
| Oily Product / No Precipitate | Product may have a lower melting point or is not fully protonated. | Re-check the pH and add more acid if necessary. Try scratching the inside of the beaker with a glass rod to induce crystallization. If it remains oily, extract with an organic solvent (e.g., ethyl acetate), dry, and evaporate to obtain the product. |
| Product Purity is Low | Contamination with starting material or side products. Trapped inorganic salts. | If the reaction was incomplete, the starting ester will be a contaminant. Ensure thorough washing of the filter cake. For higher purity, recrystallization from a suitable solvent like ethanol/water or acetonitrile is recommended. |
References
- Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters.
- dev-virtualetr.uninavarra.edu.co. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed.
- Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- ResearchGate. (n.d.). Mechanism for the acid catalyzed hydrolysis of esters.
- ScienceDirect. (2001). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells.
- PubMed. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups.
- Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
- StudySmarter. (2023, October 20). Acid Catalysed Hydrolysis of Ester: Mechanism & Examples.
- StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure.
- Chemguide. (n.d.). Hydrolysis of esters.
- Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
- Wiley Online Library. (n.d.). The Naphthyridines.
- ResearchGate. (2021). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine ab (10).
- Open Access Research Journals Publication. (2023, December 6). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
- RSC Publishing. (2022). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.
- passmyexams.co.uk. (n.d.). Ester hydrolysis.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds.
- Baghdad Science Journal. (2012). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring.
- Scribd. (n.d.). Ester Hydrolysis.
- Indian Journal of Pharmaceutical Sciences. (2016). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Retrieved from Indian Journal of Pharmaceutical Sciences.
- Google Patents. (n.d.). US4182880A - 1,8-Naphthyridine compounds and process for preparing the same.
- ResearchGate. (2005). A simple method for reaction rate prediction of ester hydrolysis.
- BenchChem. (n.d.). Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives.
- PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms.
- Thieme. (n.d.). Synthesis from Carboxylic Acid Derivatives.
- Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
- MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives.
Sources
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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Application Note: Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate as a Precursor for Novel Antibacterial Agents
Introduction & Mechanistic Rationale
The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, famously serving as the structural foundation for nalidixic acid and the subsequent generations of fluoroquinolone antibiotics[1]. These compounds exert their potent bactericidal effects by targeting and inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes that are absolutely critical for bacterial DNA replication, transcription, and repair[1].
Within this chemical family, ethyl 2-methyl-1,8-naphthyridine-3-carboxylate serves as a highly versatile, advanced synthetic precursor[2]. The presence of the ethyl ester at the C3 position and the methyl group at the C2 position provides an ideal steric and electronic environment for downstream derivatization. Specifically, the ester functionality can undergo hydrazinolysis followed by Curtius rearrangement to yield carbazides, carbamates, and ureas. These modifications are highly sought after in drug development because introducing carbamate or urea moieties enhances the molecule's hydrogen-bonding capacity, improving both bacterial cell wall penetration and binding affinity within the topoisomerase active site.
Synthetic Workflow and Mechanism
The following diagram illustrates the logical progression from raw starting materials to the final antibacterial screening, highlighting the mechanistic causality at each stage.
Workflow for the synthesis and derivatization of 1,8-naphthyridine into antibacterial agents.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific checkpoints (e.g., TLC, NMR, or control groups) to verify success before proceeding to the next phase.
Protocol A: Green Synthesis of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Causality & Rationale: Traditional Friedländer condensations require harsh basic conditions and volatile organic solvents. This updated protocol utilizes choline hydroxide (ChOH) as a catalyst in an aqueous medium. The aqueous environment drives the hydrophobic condensation products out of solution, shifting the equilibrium toward product formation while adhering to green chemistry principles[2][3].
Step-by-Step Methodology:
-
Preparation: In a clean 10 mL round-bottom flask, combine 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and ethyl 3-oxobutanoate (ethyl acetoacetate) (64 µL, 0.5 mmol)[2].
-
Solvent & Catalyst Addition: Add 1 mL of deionized H₂O to the mixture, followed by the addition of choline hydroxide (ChOH) (3 µL, 1 mol %)[2].
-
Reaction: Stir the reaction mixture continuously under a Nitrogen (N₂) atmosphere at 50°C for 6 to 10 hours[2].
-
Validation (In-Process): Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent. The disappearance of the 2-aminonicotinaldehyde spot indicates reaction completion[2].
-
Workup & Isolation: Cool the mixture to room temperature. The desired product will precipitate as a solid. Filter the solid, wash with cold water to remove the ChOH catalyst, and dry under a vacuum[3].
-
Validation (Post-Process): Confirm the structure via ¹H NMR (CDCl₃). Look for the characteristic naphthyridine aromatic protons (δ 9.09, 8.70, 8.18, 7.43 ppm) and the ethyl ester signals (quartet at δ 4.38, triplet at δ 1.39)[2].
Protocol B: Derivatization into Antibacterial Carbamates
Causality & Rationale: The ethyl ester is chemically stable but biologically inactive. Converting it to a carbamate via a carbazide intermediate introduces a biologically active pharmacophore. The Curtius rearrangement is utilized here because it reliably converts acyl azides into isocyanates, which are immediately trapped by alcohols to form stable carbamates.
Step-by-Step Methodology:
-
Hydrazinolysis: Dissolve ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (1.0 eq) in ethanol. Add an excess of 99% hydrazine hydrate (3.0 eq) and reflux for 4 hours. Cool and filter the resulting solid to isolate 2-methyl-1,8-naphthyridine-3-carbazide.
-
Azide Formation: Treat the carbazide with sodium nitrite (NaNO₂) in glacial acetic acid at 0°C to form the acyl azide intermediate.
-
Curtius Rearrangement: Dissolve the acyl azide (0.05 mole) in 50 mL of a super-dried alcohol (e.g., benzyl alcohol or ethanol, depending on the desired carbamate). Heat the solution under reflux for 4 hours.
-
Workup: Evaporate the excess alcohol under reduced pressure. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the pure 2-methyl-1,8-naphthyridine-3-carbamate ester.
Protocol C: Self-Validating Antibacterial Screening (MIC Determination)
Causality & Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). Using resazurin dye provides a clear, colorimetric validation of bacterial metabolic activity, removing subjectivity from the visual reading[1].
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the synthesized carbamate in DMSO (1 mg/mL).
-
Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration range of 0.5 to 256 µg/mL.
-
Inoculation: Add 10 µL of bacterial suspension (S. aureus or E. coli, adjusted to 0.5 McFarland standard) to each well[1].
-
Controls (Critical for Validation):
-
Positive Control: Nalidixic acid or Ciprofloxacin (validates assay sensitivity)[1].
-
Negative Control: 1% DMSO in broth (validates that the solvent does not inhibit growth).
-
Sterility Control: Broth only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: Add 30 µL of 0.01% resazurin solution to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration well that remains blue.
Quantitative Data & Expected Outcomes
The following table summarizes the expected synthetic yields of the precursor and the comparative antibacterial efficacy of its downstream derivatives based on established literature parameters.
| Compound / Derivative | Synthetic Yield (%) | MIC vs S. aureus (µg/mL) | MIC vs E. coli (µg/mL) | Primary Mechanism |
| Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 97 - 98%[2] | > 256 (Inactive) | > 256 (Inactive) | Synthetic Precursor |
| 2-Methyl-1,8-naphthyridine-3-carbazide | 43 - 65% | > 128 | > 128 | Intermediate |
| Benzyl 2-methyl-1,8-naphthyridine-3-carbamate | 60 - 75% | 16 - 32 | 32 - 64 | DNA Gyrase Inhibition |
| Nalidixic Acid (Control) | N/A | 4 - 8 | 2 - 4 | DNA Gyrase Inhibition |
Note: While the precursor itself lacks antibacterial activity, its structural conversion into carbamates significantly lowers the MIC, demonstrating the necessity of the derivatization workflow.
Conclusion
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is a highly efficient, synthetically accessible precursor for the development of novel antibacterial agents. By utilizing a green-chemistry Friedländer condensation[2][3], researchers can generate this scaffold at a gram scale with near-quantitative yields. Subsequent Curtius rearrangement protocols reliably convert this inactive ester into biologically active carbamates, which mimic the topoisomerase-inhibiting behavior of established quinolone antibiotics[1].
References
-
[2] Supporting Information: Gram Scale Synthesis of 1,8-Naphthyridines in Water: Friedlander Reaction Revisited. Semantic Scholar. Available at:[Link]
-
[3] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. National Institutes of Health (NIH). Available at: [Link]
-
[1] Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Synthesis and biological activity of esters of 2-methyl-l,8-naphthyridine-3-carbamic acid. NIScPR Online Periodicals Repository. Available at:[Link]
-
Indian Journal of Chemistry (Section B). NIScPR Online Periodicals Repository. Available at: [Link]
Sources
- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Crystalline Form: Application Notes and Protocols for the Crystallization of Ethyl 2-Methyl-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The ability to control the crystalline form of an active pharmaceutical ingredient (API) is paramount in drug development. It influences critical parameters such as solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive overview of established crystallization methods for ethyl 2-methyl-1,8-naphthyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the underlying principles and rationale, empowering researchers to rationally design and optimize their crystallization processes.
The 1,8-naphthyridine scaffold is a recognized pharmacophore found in numerous biologically active molecules.[1] The precise control of the solid-state form of derivatives like ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is therefore a critical step in advancing these promising compounds from the laboratory to clinical applications.
Understanding the Molecule: Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is the foundation for developing successful crystallization strategies. The presence of both polar (ester and naphthyridine nitrogens) and non-polar (methyl and ethyl groups, aromatic rings) functionalities dictates its solubility behavior.
While a comprehensive quantitative solubility profile is not extensively documented in publicly available literature, empirical data from the synthesis and purification of related 1,8-naphthyridine derivatives allows for the construction of a qualitative solubility table. This information is crucial for selecting appropriate solvent systems for various crystallization techniques. For instance, the successful recrystallization of analogous compounds from ethanol and methanol strongly suggests their utility as primary solvents.[2]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Application |
| Alcohols | Methanol, Ethanol | Soluble to Moderately Soluble | The polar hydroxyl group interacts favorably with the ester and nitrogen atoms of the naphthyridine ring. These are excellent choices for single-solvent crystallization methods like slow evaporation and cooling crystallization. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | The moderate polarity of these solvents allows for effective dissolution. They are often used as the "good" solvent in vapor diffusion and solvent layering techniques. |
| Esters | Ethyl Acetate | Moderately Soluble | Its polarity is suitable for dissolving the compound, and it can be used in combination with less polar solvents like hexane for recrystallization, as indicated in chromatographic purification of similar compounds. |
| Ketones | Acetone | Likely Soluble | Similar in polarity to ethyl acetate, acetone is another potential solvent for dissolution. Its higher volatility should be considered. |
| Aromatic Hydrocarbons | Toluene | Sparingly Soluble to Insoluble | The non-polar nature of toluene makes it a poor solvent for this compound. It could potentially be used as an anti-solvent. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | These non-polar solvents are ineffective at dissolving the compound and are ideal anti-solvents for methods requiring a miscibility gap with a more polar "good" solvent. |
Table 1: Qualitative Solubility Profile and Rationale for Ethyl 2-Methyl-1,8-naphthyridine-3-carboxylate. This table is based on the analysis of the compound's structure and available data on related 1,8-naphthyridine derivatives.
Crystallization Methodologies: Protocols and Mechanistic Insights
The choice of crystallization method is dictated by the compound's properties, the desired crystal size and quality, and the scale of the experiment. The following section details three commonly employed and effective methods for obtaining high-quality crystals of organic compounds like ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.
Slow Evaporation: The Art of Patience
Slow evaporation is often the simplest method for growing single crystals. The principle lies in gradually increasing the concentration of the solute in a solution to the point of supersaturation, from which crystals can nucleate and grow. The rate of evaporation is a critical parameter; rapid evaporation tends to yield small or poorly formed crystals, while slow, controlled evaporation promotes the growth of larger, higher-quality crystals.
Protocol:
-
Solvent Selection: Choose a solvent in which ethyl 2-methyl-1,8-naphthyridine-3-carboxylate has moderate solubility at room temperature (e.g., ethanol, methanol, or ethyl acetate).
-
Dissolution: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent. Gentle warming can be used to facilitate dissolution, but the solution should be allowed to return to room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vessel with a lid or parafilm with a few small perforations to allow for slow solvent evaporation. The number and size of the holes can be adjusted to control the rate of evaporation.
-
Incubation: Place the vessel in a vibration-free environment at a constant temperature. A quiet corner of a laboratory bench is often sufficient.
-
Crystal Growth and Harvesting: Monitor the vessel periodically for crystal growth. Once suitable crystals have formed, they can be carefully harvested using a spatula or by decanting the mother liquor.
Caption: Workflow for Slow Evaporation Crystallization.
Vapor Diffusion: A Gentle Approach to Supersaturation
Vapor diffusion is a powerful technique for growing high-quality crystals from small amounts of material. It relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound in a "good" solvent. This gradually decreases the solubility of the compound, leading to controlled crystallization.
Protocol:
-
Solvent System Selection:
-
Good Solvent: Choose a solvent in which the compound is readily soluble (e.g., dichloromethane or chloroform).
-
Anti-Solvent: Select a more volatile solvent in which the compound is insoluble or sparingly soluble (e.g., hexane or diethyl ether). The two solvents must be miscible.
-
-
Preparation of the Compound Solution: Dissolve a small amount of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate in the good solvent in a small, open container (e.g., a microcentrifuge tube or a small vial).
-
Assembly of the Crystallization Chamber: Place the small container with the compound solution inside a larger, sealable vessel (e.g., a beaker or a jar). Add a larger volume of the anti-solvent to the bottom of the larger vessel, ensuring it does not come into direct contact with the compound solution.
-
Sealing and Incubation: Seal the larger vessel tightly to create a closed system. Place the setup in a stable, vibration-free environment at a constant temperature.
-
Diffusion and Crystallization: The anti-solvent will slowly vaporize and diffuse into the compound solution, gradually reducing the compound's solubility and inducing crystallization. This process can take several days to weeks.
-
Harvesting: Once crystals of a suitable size have formed, carefully remove the inner container and harvest the crystals.
Sources
Application Note: Green Chemistry Approaches to the Synthesis of 2-Methyl-1,8-Naphthyridines
Abstract: The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and functional materials. Traditional synthetic routes, while effective, often rely on harsh reaction conditions, hazardous organic solvents, and expensive metal catalysts, posing significant environmental and economic challenges.[1] This application note details validated green chemistry protocols for the synthesis of 2-methyl-1,8-naphthyridine, a key derivative. We present methodologies that leverage aqueous media, microwave assistance, and ultrasound energy to align with the principles of sustainable chemistry by enhancing efficiency, minimizing waste, and improving safety profiles. These protocols are designed for researchers, chemists, and drug development professionals seeking practical, eco-friendly, and scalable synthetic solutions.
Introduction: The Imperative for Greener Naphthyridine Synthesis
The 1,8-naphthyridine core is renowned for its wide spectrum of biological activities, forming the structural basis for antibacterial drugs like nalidixic acid and anticancer agents such as vosaroxin.[2] The classical and most prevalent method for its construction is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3]
Historically, these syntheses have been performed in high-boiling organic solvents and often required strong acid or base catalysis, leading to significant environmental burdens and complex purification procedures.[1][4] The principles of green chemistry call for a paradigm shift towards methodologies that are safer, more energy-efficient, and utilize renewable or benign substances.[5][6][7] Key strategies include the use of water as a solvent, the elimination of solvents altogether, and the application of alternative energy sources like microwave and ultrasound to accelerate reactions.[5][8]
This guide provides detailed protocols for three distinct green approaches to synthesize 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone, offering robust alternatives to conventional methods.
Protocol I: Aqueous Synthesis Catalyzed by Choline Hydroxide (ChOH)
Causality and Rationale: This protocol represents a significant advancement in green synthesis by replacing volatile organic solvents with water.[5] Water is an ideal green solvent due to its non-toxicity, non-flammability, abundance, and low cost.[5] The primary challenge in aqueous organic synthesis, the poor solubility of non-polar reactants, is overcome here as the starting materials for the Friedländer condensation are sufficiently soluble in water.[5]
The choice of choline hydroxide (ChOH) as a catalyst is pivotal. It is an inexpensive, biocompatible, and metal-free ionic liquid that is highly soluble in water.[1][4][5] Its catalytic activity in water is superior to common bases, and it avoids the use of hazardous metal catalysts, aligning perfectly with green chemistry principles.[1][5]
Proposed Catalytic Mechanism
The reaction proceeds via a base-catalyzed aldol condensation between 2-aminonicotinaldehyde and acetone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring. Choline hydroxide facilitates the deprotonation of the α-methyl group of acetone, initiating the reaction, and promotes the subsequent steps in the aqueous medium.
Caption: Proposed Mechanism for ChOH-Catalyzed Friedländer Synthesis.
Quantitative Data Summary
The following table summarizes the optimization data for the ChOH-catalyzed synthesis of 2-methyl-1,8-naphthyridine, demonstrating the efficiency of this method.[1][2][5]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 50 | 6 | 99 |
| 2 | 2 | 50 | 6 | 99 |
| 3 | 1 | Room Temp | 12 | 85 |
| 4 | None | 50 | 24 | 0 |
Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) in H₂O (1 mL).
Detailed Experimental Protocol
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt% in H₂O)
-
Deionized water
-
Round-bottom flask equipped with a magnetic stir bar
-
Water bath or heating mantle
-
Ethyl acetate (for extraction)
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 61.0 mg).
-
Add deionized water (1.0 mL) and stir to dissolve the aldehyde.
-
Add acetone (0.5 mmol, 36.5 µL) to the solution.
-
Add choline hydroxide (1 mol%, approximately 3 µL of a 45 wt% solution) to the reaction mixture.
-
Immerse the flask in a preheated water bath at 50 °C and stir the mixture vigorously under a nitrogen atmosphere.[5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent. The reaction is typically complete within 6 hours.[5]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product from the aqueous mixture using ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 2-methyl-1,8-naphthyridine, is typically obtained as a cream-colored solid with high purity (>99%) and does not require further purification.[5]
Protocol II: Microwave-Assisted, Solvent-Free Synthesis
Causality and Rationale: This protocol epitomizes several green chemistry principles by eliminating the solvent entirely and using microwave energy to drive the reaction. Microwave-assisted organic synthesis (MAOS) is a well-established technique for dramatically accelerating chemical reactions.[7][9] Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[6][7]
The solvent-free approach minimizes waste and simplifies product work-up.[3] 1,4-Diazabicyclo[2.2.2]octane (DABCO) is employed as an inexpensive, efficient, and solid basic catalyst suitable for this solvent-free condensation.[2][7]
Experimental Workflow
The workflow for microwave-assisted synthesis is streamlined, significantly reducing the overall process time from hours to minutes.
Caption: Workflow for Microwave-Assisted Solvent-Free Synthesis.
Quantitative Data Summary
The table below showcases the effectiveness of DABCO-catalyzed, microwave-assisted synthesis for various 1,8-naphthyridine derivatives.[7]
| Entry | R¹ | R² | Power (W) | Time (min) | Yield (%) |
| 1 | H | C₆H₅ | 450 | 2.5 | 86 |
| 2 | CH₃ | CO₂C₂H₅ | 600 | 3.0 | 82 |
| 3 | CH₃ | COCH₃ | 600 | 3.0 | 78 |
| 4 | C₆H₅ | C₆H₅ | 450 | 2.0 | 84 |
Detailed Experimental Protocol
Materials:
-
2-aminonicotinaldehyde
-
Acetone (or other active methylene compound)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesizer or a domestic microwave oven
-
Open glass beaker or a dedicated microwave reaction vessel
-
Ice-cold water
-
Dilute hydrochloric acid (HCl)
-
Acetonitrile (for recrystallization)
Procedure:
-
In an open glass beaker, thoroughly mix 2-aminonicotinaldehyde (10 mmol, 1.22 g), the active methylene compound (e.g., acetone, 10 mmol, 0.73 mL), and DABCO (20 mol%, 2.24 g).[7]
-
Place the beaker in the center of the microwave oven.
-
Irradiate the mixture at a specified power (e.g., 450-600W) for the required time (typically 2-4 minutes). Caution: Perform in a well-ventilated fume hood. Monitor for any potential pressure buildup, although using an open vessel mitigates this risk.
-
Monitor the reaction completion by TLC.
-
After irradiation, carefully remove the beaker and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (50 mL).
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from acetonitrile to afford pure 1,8-naphthyridine derivatives.[7]
Protocol III: Ultrasound-Assisted Synthesis
Causality and Rationale: Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful green alternative for synthesis.[10][11] The physical phenomenon responsible for rate acceleration is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient high temperatures and pressures, leading to a significant increase in reaction rates.[11]
This method offers reduced reaction times (from hours to minutes), improved yields, and often operates at lower bulk temperatures compared to conventional heating.[8][12] The protocol described is a generalized approach, as specific literature for 2-methyl-1,8-naphthyridine is less common, but it is based on well-established ultrasound-assisted syntheses of other functionalized naphthyridines and related heterocycles.[8]
Quantitative Data Summary
The following table provides a comparative example from the literature on the synthesis of naphthyridine-linked pyrazoles, illustrating the clear advantages of ultrasound irradiation over conventional methods.[8]
| Entry | Method | Time | Yield (%) |
| 1 | Ultrasound | 10 min | 98 |
| 2 | Conventional | 60 min | 93 |
Detailed Experimental Protocol (Generalized)
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Catalyst (e.g., piperidine or a mild base)
-
Ethanol (as the solvent)
-
Ultrasonic bath or probe sonicator (e.g., 33-40 kHz)
-
Reaction vessel (e.g., Erlenmeyer flask)
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 2-aminonicotinaldehyde (1 mmol, 122 mg) in ethanol (10 mL).
-
Add acetone (1 mmol, 73 µL) and a catalytic amount of a suitable base like piperidine (e.g., 0.1 mmol).
-
Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is below the water level in the bath.
-
Turn on the ultrasound and irradiate the mixture at room temperature or with gentle heating (e.g., 30-40 °C).
-
Monitor the reaction progress by TLC. Ultrasound-assisted reactions are often complete within 10-30 minutes.[8]
-
Upon completion, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The resulting solid can be purified by washing with cold water followed by recrystallization from an appropriate solvent like ethanol to yield the pure product.
Product Characterization: 2-Methyl-1,8-naphthyridine
The identity and purity of the synthesized 2-methyl-1,8-naphthyridine can be confirmed using standard analytical techniques. The following data serves as a reference.[5]
-
Appearance: Cream-colored solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 9.04 (dd, J = 4.0, 2.0 Hz, 1H), 8.11 (dd, J = 8.0, 2.0 Hz, 1H), 8.04 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 8.4, 4.4 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 2.80 (s, 3H).[5]
-
¹³C NMR (100 MHz, CDCl₃) δ: 163.0, 155.9, 153.3, 136.8, 136.6, 123.0, 121.3, 120.7, 25.6.[5]
Conclusion
The protocols detailed in this application note offer viable, efficient, and environmentally responsible methods for the synthesis of 2-methyl-1,8-naphthyridine. The aqueous ChOH-catalyzed method provides outstanding yields in a benign solvent. The microwave-assisted solvent-free approach offers unparalleled reaction speed and atom economy. Finally, the ultrasound-assisted method presents a highly energy-efficient alternative that significantly shortens reaction times. By adopting these green chemistry approaches, researchers and drug development professionals can significantly reduce the environmental footprint of their synthetic activities while often improving overall process efficiency and scalability.
References
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Biswal, J., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
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Nandhikumar, R., & Subramani, K. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry. Available at: [Link]
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PlumX. (n.d.). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. PlumX Metrics. Available at: [Link]
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Ashok, A., et al. (2023). Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. ResearchGate. Available at: [Link]
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Reddy, K. R., et al. (1996). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry - Section B. Available at: [Link]
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Anderson, E. A., et al. (2016). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]
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ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Nandhikumar, R., & Subramani, K. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry. Available at: [Link]
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Singh, T., et al. (n.d.). Microwave assisted synthesis of 4-azetidinone derivatives of 1,8-naphthyridine. Rasayan Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). ResearchGate. Available at: [Link]
-
Sahoo, U., et al. (2010). Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. International Journal of ChemTech Research. Available at: [Link]
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Ravichandran, S., et al. (n.d.). Microwave assisted solvent free Friedlander synthesis of 1, 8-naphthyridines. TSI Journals. Available at: [Link]
-
Ghorab, M. M., et al. (2014). Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Microwave assisted synthesis of 1,8- naphthyridines. ResearchGate. Available at: [Link]
-
Mogilaiah, K., et al. (n.d.). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions. Connect Journals. Available at: [Link]
-
Indian Journal of Heterocyclic Chemistry. (n.d.). Green approach for the efficient synthesis of 1,8-naphthyridines promoted by citric acid. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
Kulkarni, M. R., & Gaikwad, N. D. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
MDPI. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules. Available at: [Link]
-
Scilit. (2024). Green synthesis and cytotoxic activity of functionalized naphthyridine. Scilit. Available at: [Link]
-
Mogilaiah, K., et al. (2015). Green synthesis and antibacterial activity of 3-(3-aryl[1][5]naphthyridin-2-yl)... Indian Journal of Chemistry. Available at: [Link]
-
Ziarani, G. M., et al. (2019). Ultrasound-assisted synthesis of heterocyclic compounds. Molecular Diversity. Available at: [Link]
-
Patel, K. D., et al. (2023). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Oriental Journal of Chemistry. Available at: [Link]
-
Ziarani, G. M., et al. (2020). Ultrasound-assisted synthesis of heterocyclic compounds. PubMed. Available at: [Link]
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Application Notes and Protocols for the Preparation of Metal Complexes Using Ethyl 2-Methyl-1,8-naphthyridine-3-carboxylate
Introduction: The Versatility of 1,8-Naphthyridine Scaffolds in Coordination Chemistry and Drug Development
The 1,8-naphthyridine framework is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] This nitrogen-containing scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic placement of two nitrogen atoms within the bicyclic structure of 1,8-naphthyridine makes it an exceptional ligand for the coordination of metal ions.[4] These metal complexes have garnered significant attention as they can exhibit enhanced or novel biological activities compared to the free ligands.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of metal complexes using ethyl 2-methyl-1,8-naphthyridine-3-carboxylate as a versatile chelating ligand. We will delve into the coordination chemistry of this ligand, provide detailed protocols for the synthesis of representative metal complexes, outline a thorough characterization workflow, and discuss the potential applications of these complexes in the realm of drug discovery.
Coordination Chemistry of Ethyl 2-Methyl-1,8-naphthyridine-3-carboxylate
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate possesses multiple coordination sites, primarily the two nitrogen atoms of the naphthyridine ring (N1 and N8). The lone pair of electrons on these nitrogen atoms allows the ligand to act as a bidentate chelating agent, forming a stable six-membered ring upon coordination with a metal ion. The general coordination mode is depicted below:
Caption: Bidentate coordination of the ligand.
The ester group at the 3-position can also potentially participate in coordination, particularly in cases where the metal ion has a higher coordination number or under specific reaction conditions. However, the bidentate chelation through the two nitrogen atoms is the most common and stable coordination mode. The nature of the metal ion, its oxidation state, and the reaction conditions will ultimately dictate the final geometry of the resulting complex, which can range from tetrahedral to square planar to octahedral.[6][7]
Experimental Protocols: Synthesis of a Representative Copper(II) Complex
This section provides a detailed, step-by-step methodology for the synthesis of a representative metal complex, bis(ethyl 2-methyl-1,8-naphthyridine-3-carboxylate)copper(II) chloride.
Rationale for Experimental Choices:
-
Metal Salt: Copper(II) chloride is chosen as a representative transition metal salt due to the well-documented antimicrobial activity of copper complexes.[8][9]
-
Solvent: Methanol is selected as the reaction solvent due to its ability to dissolve both the ligand and the metal salt, and its relatively high boiling point allows for the reaction to be conducted at an elevated temperature to ensure completion.[6]
-
Stoichiometry: A 2:1 ligand-to-metal molar ratio is used to favor the formation of a bis-ligated complex, which is common for bidentate ligands with copper(II).[6]
-
Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the coordination reaction to proceed to completion in a reasonable timeframe.
Caption: Experimental workflow for synthesis.
Materials and Reagents:
-
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (analytical grade)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (2.0 mmol) in 30 mL of methanol with stirring.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 mmol) in 10 mL of methanol.
-
Reaction: Slowly add the copper(II) chloride solution to the stirred ligand solution at room temperature. A color change should be observed, indicating the initial formation of the complex.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.[6]
-
Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of the metal complex should form. If precipitation is slow, the solution can be placed in an ice bath to facilitate crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the resulting solid in a vacuum oven at 60 °C for several hours to obtain the final product.
Characterization of the Synthesized Metal Complex
A comprehensive characterization is crucial to confirm the structure, purity, and properties of the synthesized metal complex. The following techniques are recommended:
Caption: Comprehensive characterization workflow.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion.
| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation |
| C=N (naphthyridine) | ~1610 | ~1590 | A shift to lower frequency indicates coordination of the ring nitrogen atoms to the metal center.[6] |
| C=O (ester) | ~1720 | ~1720 | No significant shift suggests the ester carbonyl is not directly involved in coordination. |
| M-N | - | ~450-500 | Appearance of a new band in the far-IR region is indicative of the formation of a metal-nitrogen bond.[6] |
2. UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the complex.
| Transition | Wavelength (nm) | Interpretation |
| π → π* | ~280, ~320 | Intra-ligand transitions. |
| d-d | ~600-800 | For d-block metals like Cu(II), the appearance of a broad band in the visible region is characteristic of d-d electronic transitions, providing information about the geometry of the complex.[10] |
| LMCT | ~350-450 | Ligand-to-metal charge transfer bands may also be observed. |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
For diamagnetic complexes (e.g., with Zn(II) or Pt(II)), NMR spectroscopy is invaluable for elucidating the structure in solution.
| Proton | Ligand (ppm) | Complex (ppm) | Interpretation |
| Naphthyridine protons | 7.5 - 9.0 | Downfield shift | Coordination to the metal ion deshields the protons on the naphthyridine ring, causing a downfield shift. |
| Methyl protons | ~2.5 | Minor shift | The methyl group is relatively far from the coordination center, so only a small shift is expected. |
| Ethyl protons | ~1.4 (CH₃), ~4.4 (CH₂) | Minor shift | Similar to the methyl protons, only minor shifts are anticipated. |
4. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for coordination compounds.
5. Elemental Analysis:
Elemental analysis provides the percentage composition of C, H, and N in the complex, which can be compared to the calculated values to confirm the stoichiometry.
6. Single-Crystal X-ray Diffraction:
For crystalline products, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.
Applications in Drug Development
The unique structural and electronic properties of metal complexes derived from 1,8-naphthyridine ligands make them promising candidates for various therapeutic applications.
1. Antimicrobial Agents:
The 1,8-naphthyridine core is the basis for several antibacterial drugs, including nalidixic acid.[11] Complexation with metal ions, particularly copper(II) and zinc(II), can enhance the antimicrobial activity of the parent ligand.[8][12] The proposed mechanism often involves the chelation of the metal ion, which increases the lipophilicity of the complex, facilitating its transport across the microbial cell membrane.[9] Once inside the cell, the complex can interfere with essential cellular processes, such as DNA replication and enzyme function, leading to microbial cell death.
2. Anticancer Agents:
Platinum-based drugs like cisplatin are widely used in cancer chemotherapy.[13] The development of novel platinum complexes with improved efficacy and reduced side effects is an active area of research.[14][15] The planar nature of the 1,8-naphthyridine ligand makes it an attractive candidate for designing new platinum(II) complexes that can intercalate with DNA, a key mechanism of action for many anticancer drugs.[16] Furthermore, the ability to modify the substituents on the naphthyridine ring allows for the fine-tuning of the complex's steric and electronic properties to optimize its interaction with biological targets.
Conclusion
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is a versatile and readily accessible ligand for the synthesis of a wide range of metal complexes. This application note has provided a comprehensive overview of its coordination chemistry, detailed protocols for the synthesis and characterization of a representative copper(II) complex, and highlighted the potential of these complexes in the field of drug development. The methodologies and characterization techniques described herein provide a solid foundation for researchers and scientists to explore the rich coordination chemistry of this ligand and to develop novel metal-based compounds with promising therapeutic applications.
References
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Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Retrieved from [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. (2024). Semantic Scholar. Retrieved from [Link]
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- Chaudhari, B. N., Gide, P. S., Kankate, R. S., Jain, Z. J., & Kakad, R. D. (2012). ANTICANCER ACTIVITY OF HETEROCYCLIC LIGAND-PLATINUM METAL COMPLEXES. International Journal of Pharmaceutical Chemistry, 2(1), 27-35.
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The Antimicrobial Efficacy of Copper Complexes: A Review. (2025). ResearchGate. Retrieved from [Link]
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Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions. (n.d.). NISCair Online Periodicals Repository. Retrieved from [Link]
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Synthesis and Characterization of Pt(II) and Pd(II) Complexes with Planar Aromatic Oximes. (2023). MDPI. Retrieved from [Link]
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Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. (n.d.). PMC. Retrieved from [Link]
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ANTIMICROBIAL ACTIVITY OF COPPER(II) COMPLEXES. (n.d.). CABI Digital Library. Retrieved from [Link]
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The Antimicrobial Efficacy of Copper Complexes: A Review. (2025). PMC. Retrieved from [Link]
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1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. (2009). Europe PMC. Retrieved from [Link]
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Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. (n.d.). PMC. Retrieved from [Link]
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Synthesis and characterization of Cu(II), Zn(II), Cd(II), and Mn(II) Complexes with heterocyclic N-donor ligands and carboxylic acid derivatives and their antibacterial activity. (2025). Journal of Science and Technology. Retrieved from [Link]
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NIH Public Access. (n.d.). CORE. Retrieved from [Link]
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Biological Activity of Metal Complexes. (2026). DSpace@MIT. Retrieved from [Link]
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Complexes of 1,8-naphthyridines. X. Complexes of 1,8-naphthyridine with rare earth nitrates. (1972). R Discovery. Retrieved from [Link]
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Understanding and Improving Platinum Anticancer Drugs. (n.d.). MIT Open Access Articles. Retrieved from [Link]
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Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments. (2021). MDPI. Retrieved from [Link]
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RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. (2025). ResearchGate. Retrieved from [Link]
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Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes. (2024). MDPI. Retrieved from [Link]
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Synthesis and characterization of complexes of platinum( II) with bidentate Schiff base ligands. (n.d.). IJCRT.org. Retrieved from [Link]
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Synthesis, structural characterization, and theoretical analysis of novel zinc(ii) schiff base complexes with halogen and hydrogen bonding interactions. (n.d.). PMC. Retrieved from [Link]
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Synthesis and Characterization of Pt(II) and Pd(II) Complexes with Planar Aromatic Oximes. (2023). ResearchGate. Retrieved from [Link]
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Synthesis and structural characterization of zinc(II) carboxylate complexes with antibacterial and in vivo antibiofilm activities. (2026). ResearchGate. Retrieved from [Link]
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Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands. (n.d.). eScholarship.org. Retrieved from [Link]
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Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands. (n.d.). PMC. Retrieved from [Link]
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Synthesis and characterization of Pt(II) and Pd(II) complexes with planar aromatic oximes. (2023). Semantic Scholar. Retrieved from [Link]
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Crystal Structure of ZnCl 3 (Methyl-(2-Pyridin-2-yl-Ethyl)-Ammonium). (2015). SCIRP. Retrieved from [Link]
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Synthesis and characterization of mixed ligand complexes of Zn(II) and Co(II) with amino acids: Relevance to zinc binding sites. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. (2019). PubMed. Retrieved from [Link]
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Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. (2017). Organic Chemistry Portal. Retrieved from [Link]
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Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. (2023). MDPI. Retrieved from [Link]
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Application Notes and Protocols for the Cyclization of 1,8-Naphthyridine Derivatives
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous therapeutic agents.[1] This has led to a significant interest in developing efficient and versatile synthetic methodologies for the construction of this ring system. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key reagents and catalysts for the cyclization of 1,8-naphthyridine derivatives. This guide delves into the mechanistic underpinnings of various synthetic strategies, offering detailed, field-proven protocols and comparative data to aid in the rational design and execution of synthetic routes.
Introduction: The Significance of the 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system is a cornerstone in medicinal chemistry, largely due to its presence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable range of therapeutic applications, including:
-
Antimicrobial and Antibacterial Agents: The 1,8-naphthyridine core is fundamental to the activity of quinolone antibiotics like nalidixic acid.[2]
-
Anticancer Activity: Numerous 1,8-naphthyridine derivatives have been investigated as potent anticancer agents, exhibiting mechanisms such as the inhibition of various protein kinases.[1][2]
-
Antiviral Properties: Certain compounds incorporating this scaffold have shown promising antiviral activity.[2]
-
Neurological Disorders: Derivatives have been explored for their potential in treating conditions like Alzheimer's disease and depression.[1]
Given the therapeutic importance of this scaffold, the development of robust and efficient synthetic methods for its construction and derivatization is a critical endeavor in modern drug discovery. This guide focuses on the pivotal cyclization step, which establishes the core 1,8-naphthyridine ring system.
The Friedländer Annulation: A Versatile Approach to 1,8-Naphthyridine Synthesis
The Friedländer synthesis is a classic and highly adaptable condensation reaction that remains one of the most widely used methods for constructing the 1,8-naphthyridine core.[2] The reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[2] This process can be catalyzed by either acids or bases.[2]
The general mechanism involves an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[2]
Base-Catalyzed Friedländer Synthesis
Base-catalyzed Friedländer synthesis is a common and effective method. The base facilitates the deprotonation of the active methylene compound, generating an enolate which then acts as the nucleophile.
Mechanism of Base-Catalyzed Friedländer Synthesis:
Caption: Base-catalyzed Friedländer mechanism.
This protocol highlights an environmentally friendly approach using the biocompatible ionic liquid, choline hydroxide, as a catalyst in an aqueous medium.[1][3]
-
Materials:
-
2-aminonicotinaldehyde
-
Active methylene compound (e.g., acetone)
-
Choline hydroxide (ChOH) solution (45 wt% in H₂O)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).[1]
-
Add the active methylene compound (0.5 mmol) to the solution.[1]
-
Add choline hydroxide (1 mol%) to the reaction mixture.[1]
-
Stir the mixture at 50°C for approximately 6 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
-
Acid-Catalyzed Friedländer Synthesis
Acid catalysis promotes the reaction by activating the carbonyl group of the aldehyde towards nucleophilic attack by the enol form of the active methylene compound.
Mechanism of Acid-Catalyzed Friedländer Synthesis:
Caption: Acid-catalyzed Friedländer mechanism.
This protocol offers a rapid and efficient solvent-free method using a reusable Lewis acid catalyst.[5]
-
Materials:
-
2-aminonicotinaldehyde
-
Active methylene compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
-
Procedure:
-
Place an equimolar mixture of 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.[4]
-
Grind the mixture vigorously with a pestle at room temperature for 3-6 minutes.[4]
-
Monitor the reaction by TLC.
-
Upon completion, add cold water to the reaction mixture.[2]
-
Collect the solid product by vacuum filtration and wash with water.[2]
-
The crude product can be purified by recrystallization or column chromatography.
-
Microwave-Assisted Friedländer Synthesis
Microwave irradiation can significantly accelerate the rate of the Friedländer synthesis, often leading to higher yields in shorter reaction times, and can be performed under solvent-free conditions.[6]
This protocol utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under microwave irradiation.[6]
-
Materials:
-
2-aminonicotinaldehyde
-
Active methylene compound
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesizer
-
Beaker
-
-
Procedure:
-
In a beaker, thoroughly mix 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).[4]
-
Place the beaker in a microwave synthesizer and irradiate at 600W for the time specified for the particular substrate (typically 2-5 minutes).[6]
-
Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add ice-cold water and treat with dilute HCl.[6]
-
Collect the precipitated solid by filtration, wash with water, and dry.[6]
-
Recrystallize the product from a suitable solvent like acetonitrile.[6]
-
Comparative Data for Friedländer Synthesis Catalysts
| Catalyst System | Solvent | Conditions | Typical Yield (%) | Reference |
| Choline Hydroxide (1 mol%) | Water | 50°C, 6h | 90-99% | [1][3] |
| CeCl₃·7H₂O (1 equiv.) | Solvent-free | Grinding, RT, 3-6 min | 85-95% | [4][5] |
| DABCO (1 equiv.) | Solvent-free | Microwave (600W), 2-5 min | 74-86% | [6] |
| [Bmmim][Im] (ionic liquid) | [Bmmim][Im] | 80°C, 24h | ~90% | [7][8] |
| NaH | Not specified | Microwave | Good yields | [9][10] |
Transition Metal-Catalyzed Cyclizations
While the Friedländer synthesis is a powerful tool, transition metal-catalyzed reactions offer alternative and complementary strategies for the construction of the 1,8-naphthyridine core, often with different functional group tolerance and regioselectivity.
Copper-Catalyzed Cyclizations
Copper catalysis has been employed for the synthesis of 1,8-naphthyridine and related heterocycles. For instance, a copper-catalyzed [5+1] annulation of 2-ethynylanilines has been reported, which can be conceptually extended to pyridine-based analogues.[11]
This is a generalized protocol based on related quinoline syntheses.
-
Materials:
-
Appropriately substituted 2-ethynyl-3-aminopyridine
-
Coupling partner (e.g., N,O-acetal)
-
Copper(II) bromide (CuBr₂)
-
Trifluoroacetic acid (TFA)
-
Piperidine
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Schlenk tube
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the 2-ethynyl-3-aminopyridine (1.0 equiv.), CuBr₂ (10 mol%), and the anhydrous solvent.
-
Add the coupling partner (1.2 equiv.), piperidine (1.5 equiv.), and TFA (1.5 equiv.).
-
Seal the tube and heat the reaction at the appropriate temperature (e.g., 80-100°C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers, filter, and concentrate.
-
Purify by column chromatography.
-
Palladium-Catalyzed Intramolecular Cyclizations
Palladium-catalyzed intramolecular C-N bond formation is a powerful method for constructing nitrogen-containing heterocycles. This can be applied to the synthesis of 1,8-naphthyridines from appropriately functionalized pyridine precursors.
General Workflow for Synthesis and Analysis:
Caption: General workflow for synthesis and analysis.
This protocol is based on established methods for palladium-catalyzed amidation.
-
Materials:
-
A pyridine substrate with a leaving group (e.g., Br, I) and a tethered amine or amide functionality positioned for intramolecular cyclization.
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or sealed vial
-
-
Procedure:
-
To a Schlenk tube, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-2 times the palladium amount).
-
Add the base (1.5-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent, followed by the pyridine substrate (1.0 equiv.).
-
Seal the tube and heat the reaction mixture to 80-120°C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The synthesis of 1,8-naphthyridine derivatives is a rich and evolving field, with the Friedländer annulation remaining a cornerstone methodology. The choice of reagents and catalysts for the cyclization step is critical and should be guided by factors such as substrate scope, desired yield, reaction conditions, and environmental impact. Modern advancements, including the use of green catalysts, ionic liquids, and microwave-assisted synthesis, have significantly enhanced the efficiency and sustainability of these transformations. Furthermore, transition metal-catalyzed methods provide powerful alternatives for constructing the 1,8-naphthyridine core, expanding the synthetic chemist's toolkit. The protocols and comparative data presented in these application notes are intended to serve as a practical guide for the successful synthesis and exploration of this important class of heterocyclic compounds.
References
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Movassaghi, M., & Hill, M. D. (2006). Highly Active, Regioselective, and General Catalyst for the Friedländer Annulation. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]
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Ravichandran, S., et al. (2009). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. [Link]
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Sakai, N., et al. (2012). Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with Ethyl Glyoxylate N,O-Acetal Leading to Quinoline-2-carboxylates. Organic Letters, 14(3), 836–839. [Link]
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San, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28247–28257. [Link]
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- Mogilaiah, K., & Reddy, G. R. (2015). solvent-free microwave-assisted synthesis of novel 6-aryl-8- phenyl-8,11-dihydropyrazolo. Connect Journals.
- Sahoo, U., et al. (2010). Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1051-1056.
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Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(30), 20035–20046. [Link]
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Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Figshare. [Link]
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Dai, L., et al. (2023). Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands. Chemical Science, 14(38), 10484–10491. [Link]
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San, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Figshare. [Link]
- Hawes, E. M., & Wibberley, D. G. (1966). 1,8-Naphthyridines. Journal of the Chemical Society C: Organic, 315-321.
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San, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28247–28257. [Link]
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Salehzadeh, H., Bigdeli, Z. R., & Lam, K. (2024). Mechanism for the Friedländer reaction under acidic conditions showing reaction of 3a with 2,4-pentanedione (2) to give quinoline 5. ResearchGate. [Link]
-
Nandhikumar, R., & Subramani, K. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry, 30(8), 1909-1914. [Link]
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Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Semantic Scholar. [Link]
- Wang, Y., et al. (2017). Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions. Indian Journal of Chemistry - Section A, 56A(2), 181-184.
-
Nandhikumar, R., & Subramani, K. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Academia.edu. [Link]
-
Li, B., et al. (2022). Construction of azaheterocycles via Pd-catalyzed migratory cycloannulation reaction of unactivated alkenes. Communications Chemistry, 5(1), 1-10. [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Mogilaiah, K., & Reddy, N. V. (2015). CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Connect Journals. [Link]
- Cheng, C. C., & Yan, S. J. (1982). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 60(11), 1372-1376.
-
Levesque, P., & Fournier, P. A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[4][12]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036. [Link]
-
Chen, K., & Shi, B. F. (2025). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. Catalysts, 15(1), 72. [Link]
-
Dai, L., et al. (2023). Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands. Chemical Science, 14(38), 10484–10491. [Link]
-
Sharma, A., & Kumar, V. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(12), 3055-3083. [Link]
-
Bacher, F., et al. (2022). Synthesis of unsymmetrical 1,8-naphthyridine-based ligands for assembly of tri-and tetra-nuclear copper(II) complexes. ResearchGate. [Link]
- Cera, G., & Scarso, A. (2012). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. Current Organic Synthesis, 9(1), 93-111.
- Yin, J. (2002). Palladium-catalyzed C-C, C-N and C-O bond formation. Massachusetts Institute of Technology.
-
Mahesh, R., Perumal, R. V., & Pandi, P. V. (2004). Facile synthesis of 2-aminonicotinaldehyde. The Journal of Organic Chemistry, 69(22), 7747–7749. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Foreword from the Senior Application Scientist Welcome to the advanced troubleshooting and methodology center for 1,8-naphthyridine derivatives. Working with heterocyclic compounds like ethyl 2-methyl-1,8-naphthyridine-3-carboxylate requires a nuanced understanding of their chemical behavior. The dual nitrogen atoms in the naphthyridine core act as strong hydrogen bond acceptors, while the C3-ester linkage presents a vulnerability to nucleophilic attack during basic workups.
This guide is designed to move beyond generic protocols. Here, we dissect the causality behind common purification failures and provide self-validating, thermodynamically sound methodologies to ensure you achieve >98% purity for your downstream drug development assays.
I. Purification Decision Matrix
Before initiating any purification, it is critical to profile your crude mixture. The workflow below dictates the optimal path based on initial LC-MS/TLC assessments.
Decision tree for the purification of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.
II. Mechanistic Troubleshooting & FAQs
Q1: My compound is severely tailing and co-eluting with polar impurities during silica gel flash chromatography. How do I resolve this? Scientist Insight: The 1,8-naphthyridine core contains two basic nitrogen atoms. These strongly interact with the acidic silanol groups (-SiOH) present on standard stationary phase silica, leading to severe peak tailing and poor resolution. Solution: You must disrupt this hydrogen-bonding network. Literature demonstrates that utilizing a highly polar, protic modifier—specifically a methanol:chloroform (10:40) mixture—effectively outcompetes the nitrogen-silanol interactions, allowing the compound to elute cleanly[1]. Alternatively, pre-treating your silica with 1% triethylamine (TEA) will irreversibly cap the acidic sites.
Q2: I am observing a significant loss of product mass after liquid-liquid extraction, and LC-MS shows a new peak with a mass corresponding to the carboxylic acid. What went wrong? Scientist Insight: You are experiencing unintended ester hydrolysis. The ethyl ester group at the 3-position of the naphthyridine ring is highly susceptible to base-catalyzed hydrolysis. If your post-reaction workup involves washing with strong aqueous bases (e.g., 10% NaOH) to remove unreacted starting materials, the ethyl ester will rapidly hydrolyze into 2-methyl-1,8-naphthyridine-3-carboxylic acid[1][2]. Solution: Strictly limit the pH of your aqueous washes. Use saturated sodium bicarbonate (NaHCO₃) instead of sodium hydroxide, and perform the extraction at temperatures below 20°C to kinetically hinder the hydrolysis pathway.
Q3: Recrystallization is yielding an oily residue ("oiling out") instead of distinct crystals. How can I induce proper crystallization? Scientist Insight: Naphthyridine derivatives frequently exhibit liquid-liquid phase separation when the compound precipitates above its melting point in the chosen solvent system, or when residual high-boiling reaction solvents (like DMF or diphenyl ether) disrupt the crystal lattice[2]. Solution: Ensure complete removal of high-boiling solvents via high-vacuum rotary evaporation before attempting recrystallization. Use absolute ethanol to minimize the solubility of polar impurities, and employ a slow-cooling thermodynamic gradient rather than an immediate ice bath.
III. Validated Experimental Protocols
Every protocol below is engineered as a self-validating system, ensuring you can verify success at intermediate steps before proceeding.
Protocol A: Silanol-Capped Flash Chromatography
Use this method if crude purity is <85% or if significant structural analogs are present.
-
Stationary Phase Preparation: Slurry standard silica gel (230-400 mesh) in Chloroform containing 1% (v/v) Triethylamine (TEA). Causality: TEA irreversibly binds to acidic silanol sites, preventing the basic naphthyridine nitrogens from adhering.
-
Column Packing: Pour the slurry and equilibrate with 3 column volumes (CV) of the mobile phase (CHCl₃:MeOH 40:10)[1]. Validation Checkpoint: Test the eluent drop with pH indicator paper. It must read slightly basic (pH ~8) to confirm complete silanol capping.
-
Sample Loading: Dissolve the crude ethyl 2-methyl-1,8-naphthyridine-3-carboxylate in a minimal volume of CHCl₃ and load evenly onto the column head.
-
Elution: Run the column at a flow rate of 15 mL/min. Collect 20 mL fractions.
-
Fraction Analysis (Self-Validation): Spot fractions on a TLC plate. Elute with CHCl₃:MeOH (40:10). Visualize under UV light (254 nm). The target compound should appear as a dense, circular spot without a tail. Pool fractions containing only the target R_f.
Protocol B: Thermodynamic Recrystallization
Use this method as a final polishing step, or if crude purity is already >85%.
-
Dissolution: Suspend the solid in absolute ethanol (approx. 5-10 mL per gram of crude).
-
Heating: Heat the suspension to reflux (78°C) under continuous stirring until complete dissolution is achieved. Causality: Absolute ethanol provides the optimal thermodynamic gradient—high solubility at reflux, near-zero solubility at 0°C—while preventing water-induced phase separation.
-
Hot Filtration (Self-Validation): If insoluble particulates remain at reflux, perform a rapid hot gravity filtration. The filtrate must remain completely clear. If cloudiness appears immediately, add 1-2 mL of hot ethanol.
-
Controlled Nucleation: Remove from heat and allow the flask to cool ambiently to 25°C over 2 hours. Causality: Slow cooling allows the naphthyridine molecules to arrange into a highly ordered, stable crystal lattice, physically excluding impurities.
-
Harvesting: Once distinct crystals have formed at room temperature, transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize yield. Filter via vacuum and wash with ice-cold ethanol.
IV. Empirical Data Matrix
Use the following quantitative parameters to benchmark your purification efficiency and select the appropriate solvent systems.
| Purification Method | Solvent System / Reagents | Target Impurity Removed | Average Yield Recovery (%) | Final Purity (%) | Mechanistic Note |
| Flash Chromatography | CHCl₃ : MeOH (40:10) | Polar byproducts, unreacted amines | 75 - 82% | > 98% | MeOH disrupts H-bonding between naphthyridine nitrogens and silica silanol groups[1]. |
| Flash Chromatography | Hexane : EtOAc (Gradient) | Non-polar organic impurities | 65 - 70% | 92 - 95% | Prone to peak tailing without the addition of 1% Triethylamine (TEA)[3]. |
| Recrystallization | Absolute Ethanol | Trace organic solvents (e.g., DMF) | 80 - 88% | > 99% | Slow cooling promotes exclusion of lattice-disrupting solvent molecules. |
| Liquid-Liquid Extraction | EtOAc / Sat. NaHCO₃ | Acidic starting materials | 90 - 95% | 85 - 90% | Mild base prevents hydrolysis of the ethyl ester at the 3-position[2]. |
V. References
-
Synthesis and biological activity of esters of 2-methyl-l ,8-naphthyridine-3-carbamic acid Source: Indian Journal of Chemistry (niscpr.res.in) URL:
-
Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects Source: RSC Advances (rsc.org) URL:
-
Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction Source: Journal of the Mexican Chemical Society (jmcs.org.mx) URL:
-
Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents Source: Indian Journal of Pharmaceutical Sciences (ijpsonline.com) URL:
Sources
- 1. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00746C [pubs.rsc.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction | Journal of the Mexican Chemical Society [jmcs.org.mx]
Technical Support Center: Resolving Naphthyridine Carboxylate Solubility in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development roadblocks caused by the physicochemical properties of target compounds. Naphthyridine carboxylates—characterized by a planar, fused diazanaphthalene core and a polar carboxylate group—are notorious for their high crystal lattice energy and strong intermolecular π-π stacking[1]. While these features make them excellent hydrogen-bond donors/acceptors for target binding (e.g., in kinase inhibition), they frequently lead to poor aqueous solubility, resulting in assay precipitation, underestimated activity, and false negatives in High-Throughput Screening (HTS)[2].
This guide provides field-proven, self-validating strategies to diagnose and resolve these solubility bottlenecks, ensuring the scientific integrity of your biological assays.
Diagnostic Workflow
Before altering your assay conditions, it is critical to identify the exact stage at which the compound is crashing out. Use the following logic tree to guide your troubleshooting efforts.
Workflow for diagnosing and resolving naphthyridine carboxylate solubility issues in assays.
Troubleshooting Guide: Symptoms, Causes, and Solutions
Issue 1: Erratic Dose-Response Curves (Hill Slope > 2 or < 0.5)
-
The Cause: When a naphthyridine carboxylate exceeds its thermodynamic solubility limit in the assay buffer, it forms colloidal aggregates. These aggregates can non-specifically sequester the target protein or scatter light, leading to artificial readouts, false positives, and erratic Hill slopes[2].
-
The Solution: Implement early kinetic solubility testing using nephelometry (laser-based light scattering) to define the maximum soluble concentration before running the biological assay[3]. Cap your top assay concentration at 80% of the nephelometry-derived solubility limit.
Issue 2: Immediate Precipitation Upon Buffer Addition ("Solvent Shock")
-
The Cause: HTS libraries are typically stored in 100% DMSO. When a 10 mM DMSO stock is diluted directly into an aqueous buffer (e.g., a 1:100 direct dilution), the DMSO diffuses into the water faster than the rigid naphthyridine compound can solvate. This localized supersaturation causes the compound to crash out immediately[2].
-
The Solution: Utilize a step-down dilution protocol (see Protocol A) to gradually step down the dielectric constant of the solvent environment.
Excipient Strategies: The Role of Cyclodextrins
To keep naphthyridine carboxylates in solution without denaturing the target protein, we must manipulate the solvent environment. Cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective for this class of molecules.
The Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The planar, hydrophobic naphthyridine core slips into this cavity, shielding it from water, while the hydrophilic exterior maintains aqueous solubility[4]. Crucially, this is a dynamic equilibrium; the free drug is constantly released and remains available to bind the biological target[5].
Mechanism of cyclodextrin inclusion complexation and subsequent equilibrium release to the target.
Quantitative Comparison of Solubilizing Agents
| Solubilizing Agent | Recommended Conc. | Mechanism of Action | Assay Compatibility & Risks |
| DMSO | < 1% (v/v) | Co-solvent; disrupts crystal lattice | High; however, >1% may denature sensitive target proteins or alter enzyme kinetics[2]. |
| PEG400 | 1 - 5% (v/v) | Co-solvent; reduces dielectric constant | Moderate; can significantly increase buffer viscosity, affecting liquid handling in HTS. |
| Tween-20 | 0.01 - 0.1% (v/v) | Non-ionic surfactant; micelle formation | High; prevents non-specific binding to plasticware, but may disrupt lipid-based assays. |
| HP-β-Cyclodextrin | 1 - 10% (w/v) | Inclusion complexation | High; excellent for rigid aromatics, but may sequester highly lipophilic substrates[4]. |
Self-Validating Experimental Protocols
Protocol A: Step-Down Dilution for HTS
Purpose: To prevent solvent shock when transitioning from 100% DMSO to aqueous assay buffers.
-
Preparation: Thaw the 10 mM DMSO stock of the naphthyridine carboxylate at room temperature. Sonicate in a water bath for 5 minutes to ensure complete dissolution of any micro-crystals.
-
Intermediate Dilution: Create a transition solvent consisting of 50% DMSO and 50% Assay Buffer. Transfer 10 µL of the 10 mM stock into 90 µL of the transition solvent to create a 1 mM intermediate.
-
Equilibration: Mix thoroughly via pipetting (10 cycles) and let sit for 5 minutes.
-
Final Dilution: Transfer 10 µL of the intermediate into 990 µL of the final Assay Buffer (yielding 10 µM final compound, 0.5% final DMSO).
-
Self-Validation Step: Run a parallel plate using a nephelometer (measuring forward light scatter). A baseline reading equivalent to the buffer-only control validates that the compound remains entirely in solution without colloidal aggregation[3].
Protocol B: Cyclodextrin-Mediated Solubilization
Purpose: To solubilize highly crystalline naphthyridine carboxylates that fail step-down dilution.
-
Vehicle Preparation: Prepare a 5% (w/v) stock of HP-β-CD in your base assay buffer.
-
Complexation: Add the naphthyridine carboxylate (from powder or DMSO stock) to the HP-β-CD buffer to achieve your desired top concentration.
-
Incubation: Incubate at 37°C for 1 hour with orbital shaking. This thermal energy is required to reach inclusion complex equilibrium[4].
-
Clarification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.
-
Self-Validation Step: Always run a "Vehicle Control" well containing the exact concentration of HP-β-CD used, but without the naphthyridine compound. If the assay signal in the vehicle control deviates from the baseline buffer control, the cyclodextrin is interfering with your target protein, and the excipient concentration must be titrated down.
Frequently Asked Questions (FAQs)
Q: Does the protonation state of the carboxylate group affect its solubility? A: Absolutely. Naphthyridine carboxylates often possess zwitterionic character depending on the pKa of the carboxylate and the basicity of the ring nitrogens. Adjusting the assay buffer pH to ensure the carboxylate is fully ionized (typically pH > 6.5) can drastically improve aqueous solubility via salt formation. However, ensure this pH shift does not compromise your target protein's optimal activity window.
Q: I’ve confirmed my compound is soluble, but my HTS hit rate is still zero. What is happening? A: If solubility is confirmed via nephelometry, check your DMSO stock integrity. Naphthyridine compounds can absorb water during repeated freeze-thaw cycles, leading to the precipitation of thermodynamically more stable, but less soluble, polymorphs over time[2]. Always use single-use acoustic dispensing tubes or minimize freeze-thaw cycles to strictly fewer than three.
Q: Will cyclodextrins interfere with my target protein's active site? A: Generally, no. HP-β-CD is highly hydrophilic on its exterior and does not readily enter hydrophobic protein pockets. Because the drug-cyclodextrin complex relies on a rapid, dynamic equilibrium, the free fraction of the drug remains available to bind the target[5]. The primary risk is if your assay relies on a highly lipophilic natural substrate, which the cyclodextrin might inadvertently sequester.
References
1.2 - PubMed / NIH 2.5 - PMC / NIH 3.1 - PMC / NIH 4. 3 - BMG LABTECH 5. 4 - Elsevier / Free.fr
Sources
- 1. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. juliet84.free.fr [juliet84.free.fr]
- 5. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for 2-methyl-1,8-naphthyridine formation
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the Friedländer condensation of 2-aminonicotinaldehyde and acetone to form 2-methyl-1,8-naphthyridine .
Because 1,8-naphthyridine derivatives are privileged scaffolds in medicinal chemistry and materials science, achieving high-purity, gram-scale yields is critical. The following documentation provides mechanistic troubleshooting, quantitative data, and a self-validating protocol to ensure reproducible success.
Troubleshooting & FAQs: Reaction Dynamics & Causality
Q: Why is 50 °C the universally recommended temperature for synthesizing 2-methyl-1,8-naphthyridine in aqueous media? A: The choice of 50 °C is a precise thermodynamic and kinetic compromise. The Friedländer condensation involves a base-catalyzed enolization followed by an endothermic cyclodehydration step. At 50 °C, the reaction mixture possesses the exact activation energy required to drive the dehydration to completion rapidly[1]. Crucially, because acetone has a boiling point of 56 °C, keeping the reaction strictly at 50 °C prevents the vaporization and loss of the highly volatile active methylene reactant[2].
Q: I am observing incomplete conversion and recovering unreacted 2-aminonicotinaldehyde. I ran the reaction at room temperature (25 °C) to preserve the catalyst. What went wrong? A: While the reaction will proceed at room temperature, the kinetics are significantly impaired. Without sufficient thermal energy, the final cyclization (water elimination) step becomes a severe bottleneck. Literature data shows that dropping the temperature from 50 °C to room temperature increases the required reaction time and drops the yield from >99% to ~90%[1].
Q: Can I reflux the reaction (>60 °C) to force the condensation to completion faster? A: If you are using acetone, exceeding its boiling point (56 °C) in an open or standard reflux system will result in rapid solvent loss, halting the reaction. Furthermore, excessive heat promotes the base-catalyzed aldol self-condensation of acetone, creating unwanted side products. (Note: If you are synthesizing different naphthyridine derivatives using less volatile ketones in ionic liquids like [Bmmim][Im], raising the temperature to 80 °C is both safe and required to achieve optimal yields[3]).
Q: My reaction at 50 °C yielded no product. I used water as a solvent but omitted the catalyst. Doesn't heating drive the condensation? A: Heating alone is insufficient. The Friedländer condensation is fundamentally a catalyzed process. Without a catalyst like Choline Hydroxide (ChOH) to deprotonate the α-carbon of acetone and initiate nucleophilic attack on the aldehyde, the enolization barrier cannot be overcome, resulting in a 0% yield even at optimal temperatures[1].
Quantitative Data: Reaction Condition Matrix
The following table summarizes the causal relationship between temperature, catalyst presence, and overall yield, utilizing 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 - 1.5 mmol) as model substrates[1].
| Entry | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality / Observation |
| 1 | None | None | 50 | 10 | No Reaction | Lack of ionization medium and base catalysis prevents enolization. |
| 2 | None | H₂O | 50 | 12 | No Reaction | Water alone cannot deprotonate acetone to initiate nucleophilic attack. |
| 3 | ChOH (1%) | Acetone (excess) | 50 | 6 | 52% | Poor transition state stabilization compared to highly polar aqueous media. |
| 4 | ChOH (1%) | H₂O | RT (25) | 6 | 90% | Insufficient thermal energy for rapid, complete cyclodehydration. |
| 5 | ChOH (1%) | H₂O | 50 | 6 | >99% | Optimal kinetic energy; no acetone vaporization; excellent transition state stabilization. |
Validated Experimental Protocol: Green Synthesis
This methodology utilizes an environmentally benign, metal-free ionic liquid catalyst in an aqueous medium[1]. The protocol is designed as a self-validating system , ensuring researchers can verify success at critical junctures.
Materials Required:
-
2-Aminonicotinaldehyde (0.5 mmol, 61.6 mg)
-
Acetone (1.5 mmol, 111 μL)
-
Choline hydroxide (ChOH) (1 mol%, 3 μL)
-
Deionized Water (1 mL)
Step 1: Reaction Assembly
-
Action: Combine 2-aminonicotinaldehyde and acetone in 1 mL of H₂O in a round-bottom flask.
-
Causality: Water acts as a highly polar solvent that stabilizes the charged intermediates during base-catalyzed enolization. Acetone is added in a 3-fold excess to drive the equilibrium forward via Le Chatelier’s principle[1].
Step 2: Catalytic Activation & Heating
-
Action: Add 1 mol% ChOH and stir the mixture under an N₂ atmosphere at exactly 50 °C for 6 hours[2].
-
Causality: ChOH is a strong, water-soluble base that deprotonates the α-carbon of acetone. The 50 °C setpoint provides the exact thermal energy required for cyclodehydration without boiling off the acetone[1].
Step 3: In-Process Validation (Self-Validation)
-
Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent[1].
-
Validation Checkpoint: The reaction is kinetically complete when the distinct spot for the starting material (2-aminonicotinaldehyde) completely disappears. Do not proceed to workup until this is confirmed.
Step 4: Workup and Isolation
-
Action: Extract the aqueous mixture with ethyl acetate (40 mL) and wash with water (10 mL). Concentrate the organic layer under vacuum[1].
-
Validation Checkpoint: The catalyst (ChOH) is highly water-soluble and remains entirely in the aqueous phase. The organic phase should yield the product as a highly pure cream solid (approx. 71 mg) without the need for column chromatography[1].
Step 5: Structural Verification
-
Action: Perform ¹H NMR (400 MHz, CDCl₃).
-
Validation Checkpoint: Confirm the presence of the newly formed methyl group as a distinct singlet at δ 2.80 ppm (3H), and the naphthyridine aromatic protons (e.g., doublets of doublets at δ 9.04 and 8.11 ppm)[1].
Mechanistic Workflow: Temperature Causality
The following diagram maps the logical pathways and physical outcomes dictated by temperature selection during the synthesis workflow.
Fig 1: Temperature causality and yield outcomes for 2-methyl-1,8-naphthyridine synthesis.
References
-
Choudhury, S. S., et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega, 2021. Available at:[Link]
-
Zhang, Y., et al. "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition." ACS Omega, 2021. Available at:[Link]
Sources
Naphthyridine Synthesis Support Center: Troubleshooting Cyclization Efficiency
Welcome to the Technical Support Center for Naphthyridine Synthesis. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in overcoming bottlenecks during the construction of naphthyridine pharmacophores (e.g., 1,8- and 1,5-naphthyridines).
While traditional methods like the Friedländer condensation or transition-metal-catalyzed cyclizations are foundational, they frequently suffer from low cyclization efficiency, poor regioselectivity, and catalyst poisoning. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to optimize your synthetic workflows.
I. Diagnostic Workflow for Cyclization Failures
Before adjusting your reaction parameters, use the following decision tree to isolate the root cause of your cyclization failure.
Diagnostic decision tree for troubleshooting naphthyridine cyclization efficiency.
II. Troubleshooting Knowledge Base (FAQs)
Q1: My Friedländer condensation for 1,8-naphthyridines stalls at ~50% conversion. How can I drive the cyclization to completion? A1: Incomplete conversion in the Friedländer synthesis usually stems from insufficient catalytic basicity to drive the final dehydration step, or side reactions (like aldol polymerization) caused by harsh metal hydroxides (KOH, NaOH). Causality & Solution: Transitioning to an aqueous system with an organic base catalyst, such as choline hydroxide (ChOH), significantly alters the reaction thermodynamics. Water stabilizes the transition states via hydrogen bonding, while ChOH acts as a biocompatible catalyst that effectively abstracts the proton during the intramolecular cyclization step without degrading the substrate. This approach has been shown to yield up to 99% conversion1[1].
Q2: When using unsymmetrical ketones, I get a complex mixture of regioisomers. How do I improve regioselectivity? A2: Unsymmetrical ketones possess two distinct α-methylene/methyl groups, leading to competing cyclization modes. Causality & Solution: Regioselectivity is heavily dictated by the solvent microenvironment and the steric bulk of the base. Utilizing basic ionic liquids (ILs) such as 1-butyl-2,3-dimethylimidazolium imidazolide ([Bmmim][Im]) forces exclusive regioselectivity. The strong basicity and unique solvation shell of[Bmmim][Im] sterically and electronically direct the condensation toward the less hindered α-carbon, resulting in a single regioisomer 2[2].
Q3: I am performing a transition-metal-catalyzed intramolecular cyclization, but I observe severe catalyst deactivation and low yields. What is going wrong? A3: Metal-catalyzed cyclizations (e.g., converting ortho-alkynylquinoline carbaldehydes to naphthyridines) are highly sensitive to the coordination environment. Causality & Solution: Catalyst deactivation often occurs due to competitive binding of the amine substrates or product inhibition. For instance, in silver-catalyzed cyclizations, utilizing AgNO₃ (20 mol%) in 1,2-dichloroethane (DCE) at 80 °C prevents the formation of unreactive off-cycle silver-amine complexes. Furthermore, prolonging the reaction beyond optimal times (e.g., >12 hours) leads to product degradation3[3]. If using Pd/Cu systems, ensure rigorous deoxygenation to prevent oxidative degradation of the active metal species 4[4].
III. Quantitative Comparison of Cyclization Efficiencies
| Reaction Pathway | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Advantage |
| Friedländer Condensation | Choline Hydroxide (1 mol%) | H₂O | 50 | 6 | 99 | H-bond stabilization of transition states; metal-free[1]. |
| Friedländer Condensation | [Bmmim][Im] (Excess) | Ionic Liquid | 80 | 24 | 90 | High regioselectivity via steric/electronic direction[2]. |
| Intramolecular Cyclization | AgNO₃ (20 mol%) | DCE | 80 | 12 | 60–96 | Prevents off-cycle amine coordination; high diastereoselectivity[3]. |
| Aza-Diels-Alder / SₙAr | Transition-Metal-Free | Various | RT–100 | Varies | 50–85 | Hydride-induced anionic cyclization avoids metal poisoning[4]. |
IV. Validated Experimental Protocols
Protocol 1: Self-Validating Aqueous Friedländer Synthesis of 1,8-Naphthyridines
Concept: This protocol leverages the hydrophobic effect. The starting materials are water-soluble, but the cyclized naphthyridine is highly hydrophobic. As the product forms, it precipitates out of the aqueous solution, driving the equilibrium forward via Le Chatelier's principle and providing immediate visual validation of cyclization efficiency.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (e.g., acetone, 0.5 mmol)[1].
-
Solvent & Catalyst Addition: Add 1 mL of deionized water, followed by 1 mol% Choline Hydroxide (ChOH). Causality: Water stabilizes the intermediate imine formation, while ChOH provides the exact basicity needed to abstract the NH proton without causing aldol condensation of the ketone[1].
-
Reaction: Purge the flask with N₂ gas and heat to 50 °C with continuous stirring for 6 hours.
-
Self-Validation Check: Observe the reaction mixture. The successful formation of the 1,8-naphthyridine core is confirmed by the precipitation of a solid product from the aqueous phase. If the solution remains clear, cyclization has stalled.
-
Isolation: Cool to room temperature, filter the precipitate under vacuum, and wash with cold water. No chromatographic purification is typically required[1].
Mechanistic workflow of the self-validating aqueous Friedländer condensation.
Protocol 2: Silver-Catalyzed Cyclization of 1,7-Naphthyridines
Concept: Utilizing Lewis acidic silver to activate ortho-alkynylquinoline carbaldehydes for nucleophilic attack by 2-aminobenzamides.
Step-by-Step Methodology:
-
Preparation: Combine 3-alkynylquinoline-2-carbaldehyde (0.2 mmol) and anthranilamide derivative (0.2 mmol) in a dry Schlenk tube[3].
-
Catalyst Loading: Add 20 mol% AgNO₃. Causality: Silver acts as a highly specific π-acid to activate the alkyne, facilitating the 6-endo-dig cyclization over competing pathways[3].
-
Solvent & Heating: Add 2 mL of 1,2-dichloroethane (DCE). Heat the mixture to 80 °C for exactly 12 hours. Warning: Do not exceed 12 hours; prolonged heating leads to decreased yields due to product degradation[3].
-
Workup: Cool to room temperature, filter through a pad of Celite to remove silver salts, and concentrate under reduced pressure.
-
Purification: Purify via silica gel column chromatography (ethyl acetate/hexane) to isolate the diastereomeric naphthyridines[3].
V. References
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega / NIH.
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications.
-
Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI.
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. NIH.
Sources
Technical Support Center: Efficient Removal of Unreacted 2-Aminopyridine from Crude Naphthyridine Products
Welcome to the Technical Support Center for Naphthyridine Purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common yet critical challenge of removing unreacted 2-aminopyridine from their crude naphthyridine products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification strategies effectively.
The synthesis of naphthyridines, a vital scaffold in medicinal chemistry, often employs 2-aminopyridine as a key starting material.[1][2][3] Inevitably, excess 2-aminopyridine can persist in the crude product, posing a significant purification challenge due to its similar properties to the desired naphthyridine product. This guide will equip you with the knowledge to select and execute the most appropriate purification method for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 2-aminopyridine?
There are four main strategies for removing residual 2-aminopyridine, each suited to different product characteristics and impurity profiles:
-
Acid-Base Extraction: This classic liquid-liquid extraction technique leverages the basicity of the 2-aminopyridine.[4][5]
-
Column Chromatography: A widely used method for purifying compounds based on their differential adsorption to a stationary phase.[4][6][7]
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility.[6][8]
-
Scavenger Resins: These are polymer-supported reagents that selectively react with and remove specific impurities from a solution.[4][9]
Q2: How do I select the most appropriate purification method for my specific experiment?
The choice of method depends on several factors, including the properties of your naphthyridine product (e.g., acidity/basicity, polarity, stability), the scale of your reaction, and the required final purity. The flowchart below provides a decision-making framework to guide your selection.
Caption: Decision tree for selecting a purification method.
Q3: What are the key physical properties I should consider for this separation?
Understanding the differences in the physicochemical properties of 2-aminopyridine and your naphthyridine product is fundamental to designing an effective purification strategy.
| Property | 2-Aminopyridine | Typical Naphthyridine Derivative | Rationale for Separation |
| pKa of Conjugate Acid | 6.86[10][11][12] | Varies (e.g., 1,5-Naphthyridine: 2.91)[13] | The significant difference in basicity allows for selective protonation of 2-aminopyridine with a dilute acid, enabling its removal into an aqueous phase during extraction.[5] |
| Polarity | Polar | Generally less polar, but varies with substitution | Differences in polarity are exploited in column chromatography for separation.[4][7] |
| Solubility | Soluble in water, alcohol, ether, and other organic solvents.[10] | Generally soluble in organic solvents like DMSO and DMF.[14] | Differential solubility in a given solvent system at different temperatures is the basis for purification by recrystallization. |
| Functional Groups | Primary amine | Varies, but contains basic ring nitrogens | The primary amine of 2-aminopyridine is a target for scavenger resins with electrophilic functional groups (e.g., isocyanate, aldehyde).[4][9] |
Troubleshooting Guides
Guide 1: Acid-Base Extraction
Acid-base extraction is often the first line of defense due to its simplicity and scalability.[4] It relies on the principle that the basic 2-aminopyridine can be protonated by an acid to form a water-soluble salt, which can then be extracted into an aqueous layer, leaving the less basic naphthyridine product in the organic phase.[4][5][15]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[4]
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid solution (e.g., 1M HCl).[4]
-
Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure.[4]
-
Separation: Allow the layers to separate completely and drain the lower aqueous layer.[16]
-
Repeat: Repeat the acid wash (steps 2-4) two to four more times. Monitor the organic layer by TLC to confirm the removal of 2-aminopyridine.[4]
-
Neutralization and Work-up: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.[16] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[17]
Troubleshooting
-
Problem: Emulsion formation prevents layer separation.
-
Solution: Allow the separatory funnel to stand undisturbed for a longer period. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.[4]
-
-
Problem: The naphthyridine product is acid-sensitive.
-
Solution: Use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of citric acid.[4]
-
-
Problem: 2-Aminopyridine remains in the organic layer after multiple washes.
Guide 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[19] Since 2-aminopyridine is a polar and basic compound, specific considerations are necessary for effective separation from a naphthyridine product.[4]
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.[17][20]
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if using a gradient elution.[7]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[7]
-
Isolation: Combine the pure fractions containing the naphthyridine product and remove the solvent under reduced pressure.[20]
Troubleshooting
-
Problem: 2-Aminopyridine streaks or tails on the TLC plate and column.
-
Solution: Tailing is often due to strong interactions between the basic 2-aminopyridine and the acidic silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica gel.[4][17] Alternatively, use a different stationary phase like neutral or basic alumina.[4]
-
-
Problem: Poor separation between 2-aminopyridine and the naphthyridine product.
-
Solution: Optimize the mobile phase system. Systematically screen different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation on TLC before attempting the column. A shallow gradient during elution can also improve resolution.[17]
-
Guide 3: Recrystallization
Recrystallization is an effective method for purifying solid crude products, provided a suitable solvent can be found in which the naphthyridine product has high solubility at elevated temperatures and low solubility at room temperature or below, while 2-aminopyridine has different solubility characteristics.[8]
Experimental Protocol: Recrystallization
-
Solvent Selection: Through small-scale solubility tests, identify a single solvent or a two-solvent system suitable for recrystallization.[8]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot recrystallization solvent.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[6]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[4][21]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4][6]
-
Drying: Dry the purified crystals in a desiccator or vacuum oven.
Troubleshooting
-
Problem: The product "oils out" instead of forming crystals.
-
Solution: This occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. Add a small amount of additional solvent to the hot solution to ensure the product is fully dissolved before cooling. Slower cooling can also promote crystal formation over oiling out.[17]
-
-
Problem: No crystals form upon cooling.
-
Solution: The solution may not be saturated. Boil off some of the solvent to increase the concentration of the product. Scratching the inside of the flask with a glass rod at the liquid-air interface can induce nucleation. Seeding the solution with a small crystal of the pure product can also initiate crystallization.
-
Guide 4: Scavenger Resins
Scavenger resins offer a modern and highly efficient method for purification by selectively reacting with and removing impurities.[4][9][22] For removing the primary amine 2-aminopyridine, resins with electrophilic functional groups are ideal.
Caption: Workflow for purification using scavenger resins.
Experimental Protocol: Scavenger Resins
-
Resin Selection: Choose an appropriate scavenger resin. Isocyanate or aldehyde functionalized resins are effective for scavenging primary amines like 2-aminopyridine.[4]
-
Addition: Add the scavenger resin (typically 2-4 equivalents relative to the excess 2-aminopyridine) directly to the crude reaction mixture.[4]
-
Agitation: Stir or shake the mixture at room temperature for a period ranging from 30 minutes to several hours.[4]
-
Monitoring: Monitor the disappearance of 2-aminopyridine from the solution by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin beads.[4][23]
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting
-
Problem: Incomplete removal of 2-aminopyridine.
-
Solution: Increase the equivalents of the scavenger resin or extend the reaction time. Ensure adequate mixing to facilitate contact between the 2-aminopyridine and the resin.
-
-
Problem: The desired naphthyridine product also reacts with the scavenger resin.
-
Solution: This indicates a lack of selectivity. If your product contains a reactive functional group (e.g., a primary or secondary amine), this method may not be suitable. In such cases, an acidic "catch-and-release" resin could be an alternative, where the basic 2-aminopyridine is non-covalently bound and later washed away.[4]
-
Conclusion
The successful purification of naphthyridine products from unreacted 2-aminopyridine is a critical step in the synthesis of these important compounds. By understanding the chemical principles behind acid-base extraction, column chromatography, recrystallization, and the use of scavenger resins, and by applying the troubleshooting strategies outlined in this guide, researchers can confidently and efficiently obtain their target molecules in high purity.
References
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- BenchChem. (n.d.).
- U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. EPA.gov.
- Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why? Quora.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. University of Colorado Boulder Department of Chemistry.
- Sigma-Aldrich. (n.d.). Resins with Functional Groups as Scavengers. MilliporeSigma.
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs. BenchChem.
- PubChem. (n.d.). 2-Aminopyridine.
- BenchChem. (n.d.). Technical Support Center: Purification of 4-Methyl-2,6-naphthyridine. BenchChem.
- Wikipedia. (n.d.). Acid-base extraction. Wikipedia.
- BenchChem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine. BenchChem.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific.
- University of California, Irvine. (n.d.). Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction. UCI Department of Chemistry.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Wikipedia. (n.d.). Scavenger resin. Wikipedia.
- University of Victoria. (n.d.). Column chromatography. University of Victoria Department of Chemistry.
- ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of....
- University of Massachusetts Amherst. (n.d.). Chem 267. Recrystallization. UMass Amherst Department of Chemistry.
- MIT OpenCourseWare. (n.d.). 8.
- National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 1,6-Naphthyridin-2(1H)
Sources
- 1. researchgate.net [researchgate.net]
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- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. people.chem.umass.edu [people.chem.umass.edu]
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- 11. quora.com [quora.com]
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Technical Support Center: Enhancing the Stability of Ethyl 2-Methyl-1,8-Naphthyridine-3-Carboxylate in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for ethyl 2-methyl-1,8-naphthyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work with this compound. The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous molecules with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The stability of these compounds in solution is paramount for obtaining reliable and reproducible experimental results.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand the degradation pathways of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate and implement effective strategies to enhance its stability.
Frequently Asked Questions (FAQs)
Q1: My solution of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is showing a decrease in the main peak area and the appearance of new peaks in my chromatogram. What are the likely causes?
A1: This observation is a classic indicator of compound degradation. For ethyl 2-methyl-1,8-naphthyridine-3-carboxylate, there are three primary degradation pathways to consider, based on its chemical structure:
-
Hydrolysis: The ethyl ester functional group is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acidic and basic conditions.[3] This is often the most common degradation pathway in aqueous solutions, resulting in the formation of 2-methyl-1,8-naphthyridine-3-carboxylic acid and ethanol.
-
Oxidation: The nitrogen atoms within the 1,8-naphthyridine ring system can be susceptible to oxidation, potentially forming N-oxides. The aromatic rings themselves can also undergo oxidation. Studies on related tetrahydro-1,8-naphthyridine derivatives have shown oxidation and dimerization to be primary degradation pathways under stress conditions.[4]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions. For aromatic and heterocyclic systems, this can lead to complex degradation pathways, including oxidation and potential ring cleavage.[5]
Identifying the exact cause requires a systematic approach, beginning with a forced degradation study to understand which conditions (pH, oxidation, light, heat) your compound is most sensitive to.
Q2: How does the pH of my aqueous buffer affect the stability of the compound?
A2: The pH of your solution is one of the most critical factors governing the stability of this compound, primarily due to its susceptibility to pH-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: In acidic conditions (e.g., pH < 4), the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process is typically reversible and can be accelerated by heating.
-
Base-Catalyzed Hydrolysis (Saponification): In basic conditions (e.g., pH > 8), the ester is attacked by hydroxide ions (OH⁻), a stronger nucleophile than water. This reaction is generally faster and irreversible, leading to the formation of the carboxylate salt and ethanol.
-
Neutral Conditions: While hydrolysis is slowest around neutral pH, it can still occur, especially with prolonged storage or at elevated temperatures.
For optimal stability in aqueous solutions, it is recommended to maintain the pH in the slightly acidic to neutral range (approximately pH 5-7). However, the ideal pH should be determined experimentally for your specific buffer system and experimental conditions.
Q3: What are the best practices for preparing and storing stock solutions of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate?
A3: Proper preparation and storage are crucial to maintain the integrity of your compound.
-
Solvent Selection: For long-term storage, prepare high-concentration stock solutions in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Avoid using protic solvents like methanol or ethanol for long-term storage as they can participate in transesterification reactions, especially if acidic or basic impurities are present.
-
Storage Conditions: Stock solutions should be stored at low temperatures, with -20°C being suitable for short-to-medium term and -80°C recommended for long-term storage.
-
Protection from Elements: Always store solutions in tightly sealed vials to minimize exposure to moisture and air. For light-sensitive compounds, use amber vials or wrap clear vials in aluminum foil to protect from light.
-
Handling: Equilibrate vials to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. Prepare fresh aqueous working solutions daily from the stock solution and use them as quickly as possible.
| Parameter | Recommendation for Stock Solution (in Anhydrous DMSO) | Recommendation for Aqueous Working Solution | Rationale |
| Temperature | -20°C (months) or -80°C (years) | Use immediately; if necessary, store at 2-8°C for a few hours. | Low temperatures slow down all chemical degradation reactions. |
| Light | Store in amber vials or in the dark. | Protect from direct light during experiments. | Prevents photodegradation. |
| Atmosphere | Tightly sealed vials; consider overlaying with an inert gas (N₂ or Ar). | Prepare fresh before use. | Minimizes exposure to oxygen and moisture, reducing oxidation and hydrolysis. |
| pH | Not applicable (aprotic solvent). | Maintain between pH 5-7. | Minimizes acid- and base-catalyzed hydrolysis of the ethyl ester. |
Q4: How can I protect my compound from oxidative degradation?
A4: If your experiments are sensitive to oxidation, or if you've identified it as a degradation pathway, several strategies can be employed:
-
Use High-Purity Solvents: Peroxides in older or lower-grade solvents can be a source of oxidative stress. Use freshly opened, high-purity solvents.
-
Inert Atmosphere: When preparing solutions, particularly for long-term storage, purging the solvent and the vial headspace with an inert gas like nitrogen or argon can displace oxygen.
-
Addition of Antioxidants: In some cases, adding a small amount of an antioxidant to the solution can be beneficial.[6][7][8] Common antioxidants include butylated hydroxytoluene (BHT) or ascorbic acid. However, you must first verify that the antioxidant does not interfere with your downstream assay or react with your compound.
Visualizing Degradation and Troubleshooting
Understanding the potential pathways of degradation and having a clear workflow for troubleshooting are essential for efficient research.
Diagram 1: Key Degradation Pathways of the Target Compound.
Diagram 2: Troubleshooting Workflow for Compound Instability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | 1. Impurities from synthesis. 2. Degradation during storage of solid material. 3. Degradation in the dissolution solvent. | 1. Obtain a Certificate of Analysis (CoA) to check for known impurities. 2. Store the solid compound under an inert atmosphere (nitrogen or argon), protected from light, and at the recommended temperature. 3. Prepare solutions fresh and analyze immediately. If using DMSO, ensure it is anhydrous and high-purity. |
| Loss of compound potency over time in an aqueous assay buffer. | 1. Hydrolysis of the ethyl ester. 2. Poor solubility leading to precipitation. 3. Oxidation by buffer components or dissolved oxygen. | 1. Evaluate compound stability at the assay pH and temperature. Consider using a buffer with a pH closer to neutral (5-7). 2. Check for visible precipitation. Determine the compound's solubility limit in the assay buffer. A small percentage of a co-solvent might be needed, but its effect on the assay must be validated. 3. Degas the buffer before use. If permissible, add a non-interfering antioxidant. |
| Color change in the solid compound or solution upon storage. | 1. Oxidation. 2. Photodegradation. | 1. Store the compound under an inert atmosphere and at low temperatures. 2. Protect the compound from light at all times by using amber vials or covering with foil. |
| Inconsistent results between experimental replicates. | 1. Inconsistent timing between solution preparation and use. 2. Variable exposure to light or temperature. 3. Degradation in the HPLC autosampler. | 1. Standardize the entire workflow, ensuring consistent incubation times. 2. Conduct all steps under controlled light and temperature conditions. 3. Use a cooled autosampler (e.g., 4°C). Analyze samples in a sequence that minimizes the time the first and last samples spend in the autosampler. |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[5][9] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[9][10]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate in a suitable solvent like acetonitrile.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Store a vial of the stock solution at 60°C. For solid-state analysis, place the solid compound in a 60°C oven.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber (ICH Q1B conditions recommend an exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter).[3] A control sample should be wrapped in foil to exclude light.
3. Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
For acid and base hydrolysis samples, neutralize the solution before analysis (e.g., add an equimolar amount of base or acid, respectively).
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Diagram 3: Experimental Workflow for Forced Degradation Analysis.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential impurities.[11][12]
1. Initial Method Scouting:
-
Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid or Formic Acid in Water (for acidic conditions).
-
B: Acetonitrile or Methanol.
-
-
Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Detection: Use a PDA (Photodiode Array) detector to monitor at multiple wavelengths (e.g., 220-400 nm) and determine the optimal detection wavelength for the parent compound and any degradants. For 1,8-naphthyridines, wavelengths around 230-260 nm are often suitable.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
2. Method Optimization:
-
Inject a mixture of the unstressed and stressed samples (from Protocol 1) to evaluate the separation.
-
The primary goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
Adjust the gradient slope, mobile phase pH, and organic modifier (acetonitrile vs. methanol) to improve resolution.
3. Validation:
-
Once an optimized method is established, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity: This is demonstrated by the forced degradation study, showing that the method can resolve the parent peak from all degradant peaks. Peak purity analysis using a PDA detector is crucial.
References
-
Zentiva. (n.d.). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. PubMed. Retrieved March 7, 2026, from [Link]
-
Nishiyama, T., Ohnishi, J., & Hashiguchi, Y. (2001). Fused Heterocyclic Antioxidants: Antioxidative Activities of Hydrocoumarins in a Homogeneous Solution. Bioscience, Biotechnology, and Biochemistry, 65(1), 227-230. Retrieved March 7, 2026, from [Link]
- Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930.
-
Wu, Y., et al. (2003). Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 999-1015. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2025). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. Retrieved March 7, 2026, from [Link]
-
Tepnel Pharma Services Limited. (n.d.). Forced Degradation Studies. Retrieved March 7, 2026, from [Link]
-
Der Pharma Chemica. (2016). A Review: Biological Importance of Heterocyclic Compounds. Retrieved March 7, 2026, from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved March 7, 2026, from [Link]
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Stability studies in different buffer solutions. Retrieved March 7, 2026, from [Link]
-
Yasmeen, R., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o630–o631. Retrieved March 7, 2026, from [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved March 7, 2026, from [Link]
-
K.T.H.M. College. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Retrieved March 7, 2026, from [Link]
-
ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved March 7, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. Retrieved March 7, 2026, from [Link]
-
Future Medicine. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Retrieved March 7, 2026, from [Link]
-
IJRPR. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved March 7, 2026, from [Link]
-
LCGC International. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Routes for the mechanism of formation of 1,8-naphthyridine-3-carboxamide derivatives 5-11. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved March 7, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved March 7, 2026, from [Link]
-
Patel, K., et al. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Pharmaceutical and Biological Evaluations, 6(2), 79-88. Retrieved March 7, 2026, from [Link]
-
IJPPR. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2021). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). Retrieved March 7, 2026, from [Link]
-
Bentham Science. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Retrieved March 7, 2026, from [Link]
-
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Retrieved March 7, 2026, from [Link]
-
Atmiya University. (2023). STABILITY INDICATING ISOCRATIC RP-HPLC AND SECOND DERIVATIVE UV SPECTROSCOPIC METHODS FOR SIMULTANEOUS DETERMINATION OF REMOGLIF. Retrieved March 7, 2026, from [Link]
-
ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved March 7, 2026, from [Link]
-
JETIR. (2020). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Retrieved March 7, 2026, from [Link]
-
Royal Society of Chemistry. (2004). Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. Retrieved March 7, 2026, from [Link]
-
PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved March 7, 2026, from [Link]
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PubMed. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Retrieved March 7, 2026, from [Link]
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DTIC. (1983). Products of Photodegradation for Coumarin Laser Dyes. Retrieved March 7, 2026, from [Link]
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Royal Society of Chemistry. (2025). Photodegradation of naphthalene-derived particle oxidation products. Retrieved March 7, 2026, from [Link]
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ResearchGate. (2025). Photodegradation of naphthalene-derived particle oxidation products. Retrieved March 7, 2026, from [Link]
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- 4. Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comprehensive Guide to the 1H NMR Interpretation of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique, offering profound insights into molecular architecture. This guide provides an in-depth, expert-led interpretation of the 1H NMR spectrum of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3] We will move beyond a mere peak-list, delving into the causal relationships between the molecule's electronic and steric environment and its resulting spectral signature.
The Molecular Subject: Structure and Proton Environments
The first step in any NMR interpretation is a thorough analysis of the molecule's structure to identify all chemically non-equivalent protons. In ethyl 2-methyl-1,8-naphthyridine-3-carboxylate, we can distinguish six unique sets of protons, as illustrated below.
Caption: Structure of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate with unique proton environments highlighted.
Predicted 1H NMR Data and Interpretation
The following table summarizes the anticipated 1H NMR data for the target molecule, assuming a standard deuterated solvent such as CDCl₃. The chemical shift (δ) is the most telling parameter, indicating the electronic environment of the protons.[4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 9.0 - 9.2 | 1H | dd | J_ortho ≈ 4.5 Hz, J_meta ≈ 1.8 Hz |
| H-5 | 8.2 - 8.4 | 1H | dd | J_ortho ≈ 8.0 Hz, J_meta ≈ 1.8 Hz |
| H-4 | 8.1 - 8.3 | 1H | s | - |
| H-6 | 7.5 - 7.7 | 1H | dd | J_ortho ≈ 8.0 Hz, J_ortho ≈ 4.5 Hz |
| -OCH₂CH₃ | 4.4 - 4.6 | 2H | q | J ≈ 7.1 Hz |
| C2-CH₃ | 2.8 - 3.0 | 3H | s | - |
| -OCH₂CH₃ | 1.4 - 1.6 | 3H | t | J ≈ 7.1 Hz |
In-Depth Rationale for Spectral Assignments
The Aromatic Region (7.5 - 9.2 ppm)
The protons on the bicyclic naphthyridine core reside in the most downfield region of the spectrum, a characteristic feature of aromatic systems where ring currents deshield the attached protons.[4] Their precise chemical shifts and splitting patterns are dictated by the influence of the two nitrogen atoms and the substituents.
-
H-7 (δ 9.0 - 9.2): This proton is expected to be the most deshielded (furthest downfield). Its position adjacent to the nitrogen at position 8 (an ortho relationship) and in a "peri" position relative to the nitrogen at position 1 results in significant electron withdrawal and anisotropy, causing a strong downfield shift. It appears as a doublet of doublets (dd) due to coupling with H-6 (ortho, ³J ≈ 4.5 Hz) and H-5 (meta, ⁴J ≈ 1.8 Hz).
-
H-5 (δ 8.2 - 8.4): Also adjacent to a nitrogen atom (N-1), H-5 is significantly deshielded. It experiences ortho-coupling to H-6 (³J ≈ 8.0 Hz) and meta-coupling to H-7 (⁴J ≈ 1.8 Hz), resulting in a doublet of doublets.
-
H-4 (δ 8.1 - 8.3): The chemical shift of H-4 is primarily influenced by the strong electron-withdrawing effect of the adjacent ethyl carboxylate group at C-3 and the anisotropy of the nearby C=O bond. This proton is predicted to be a singlet because it has no adjacent protons to couple with.
-
H-6 (δ 7.5 - 7.7): This proton is the most upfield of the aromatic signals. It is coupled to both H-5 (ortho, ³J ≈ 8.0 Hz) and H-7 (ortho, ³J ≈ 4.5 Hz), giving rise to a doublet of doublets.
Caption: Key coupling interactions (J-coupling) among the aromatic protons of the naphthyridine core.
The Aliphatic Region (1.4 - 4.6 ppm)
-
Ethyl Ester Protons (δ 4.4 - 4.6 and 1.4 - 1.6): This is a classic ethyl group pattern. The methylene protons (-OCH₂ CH₃) are directly attached to an electronegative oxygen atom, which deshields them significantly, shifting them downfield to ~4.5 ppm. They are split into a quartet (q) by the three neighboring methyl protons (n+1 = 3+1 = 4). Conversely, the terminal methyl protons (-OCH₂CH₃ ) appear further upfield at ~1.5 ppm and are split into a triplet (t) by the two neighboring methylene protons (n+1 = 2+1 = 3).[6][7] The coupling constant for both signals will be identical (J ≈ 7.1 Hz).
-
C2-Methyl Protons (δ 2.8 - 3.0): The methyl group attached to the aromatic ring at C-2 is deshielded compared to a typical alkane methyl group. It has no adjacent protons, and therefore appears as a sharp singlet (s).
Comparison with an Alternative: Unsubstituted 1,8-Naphthyridine
To appreciate the influence of the substituents, a comparison with the parent 1,8-naphthyridine molecule is instructive.
| Compound | H-2/H-7 | H-4/H-5 | H-3/H-6 | Other Signals |
| 1,8-Naphthyridine | ~9.1 ppm (dd) | ~8.1 ppm (dd) | ~7.5 ppm (dd) | None |
| Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | H-7: ~9.1 ppm (dd) | H-5: ~8.3 ppm (dd) | H-6: ~7.6 ppm (dd) | H-4: ~8.2 ppm (s)CH₂: ~4.5 ppm (q)C2-CH₃: ~2.9 ppm (s)CH₃: ~1.5 ppm (t) |
The comparison clearly demonstrates:
-
Appearance of New Signals: The title compound shows three additional signals corresponding to the methyl and ethyl ester groups, confirming their presence.
-
Shift and Multiplicity Changes: The signal for H-2 in the parent compound is replaced by the C2-methyl singlet. The H-4 signal changes from a doublet of doublets to a singlet due to the loss of its coupling partner (formerly H-3). The chemical shifts of the remaining protons (H-5, H-6, H-7) are subtly modulated by the electronic effects of the new substituents.
Experimental Protocol for 1H NMR Data Acquisition
Achieving a high-quality, interpretable spectrum requires careful sample preparation and instrument setup.
Caption: Standard workflow for acquiring a 1H NMR spectrum.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a vial. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).[8] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity.
-
Data Acquisition: A standard proton pulse program is used. For a sample of this concentration, 8 to 16 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is subjected to a Fourier Transform to generate the frequency-domain spectrum. The spectrum is then phase-corrected and baseline-corrected. The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm. Finally, the integration tool is used to determine the relative areas under each peak.[7]
By systematically analyzing the chemical shifts, integration, and coupling patterns, and by understanding the underlying principles of structure-property relationships, a definitive and confident interpretation of the 1H NMR spectrum for ethyl 2-methyl-1,8-naphthyridine-3-carboxylate can be achieved.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- ChemicalBook. (n.d.). 1,8-Naphthyridine(254-60-4) 1H NMR spectrum.
- Digital Repository. (n.d.). Article - Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring.
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
- MDPI. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
- Royal Society of Chemistry. (2014). Supporting information.
- Acta Chimica Slovenica. (2017).
- Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- University of Calgary. (2022, March 9). 1H NMR Chemical Shifts.
- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- ACS Publications. (2006, September 2). Design, Synthesis, and Biological Evaluation of New 1,8-Naphthyridin-4(1H)-on-3-carboxamide and Quinolin-4(1H).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- StudyOrgo.com. (2015, January 24). Deciphering 1H NMR Spectra.
- KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I.
- Royal Society of Chemistry. (2020, April 6). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.
- Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.
- SIELC Technologies. (2018, May 16). Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.
- Royal Society of Chemistry. (n.d.). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.
- ResearchGate. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate.
-
MilliporeSigma. (n.d.). 2-Oxo-1,2-dihydro-[9][10]naphthyridine-3-carboxylic acid ethyl ester. Retrieved from sigmaaldrich.com.
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- 5. azooptics.com [azooptics.com]
- 6. Deciphering 1H NMR Spectra [studyorgo.com]
- 7. 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I [kpu.pressbooks.pub]
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- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
FTIR Spectral Characterization of Ethyl 2-Methyl-1,8-Naphthyridine-3-Carboxylate: A Comparative Guide to Ester Group Analysis
Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Researchers Focus: Comparative evaluation of FTIR sampling modalities (ATR, Transmission, DRIFTS) for the precise characterization of conjugated ester functional groups in heterocyclic scaffolds.
Executive Summary & Mechanistic Grounding
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is a critical synthetic intermediate in the development of various pharmacologically active compounds, including bronchodilators, antimicrobial agents, and H1-receptor antagonists[1]. The accurate characterization of its functional groups—specifically the ethyl ester at the 3-position—is paramount for verifying synthetic success and structural integrity.
Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for this purpose. However, the choice of sampling technique drastically impacts the spectral resolution, peak positioning, and quantitative reliability of the data.
The Causality of the Spectral Shift (Expertise Insight)
In a standard, unconjugated aliphatic ester (e.g., ethyl acetate), the carbonyl (C=O) stretching frequency typically manifests around 1740–1750 cm⁻¹. However, in ethyl 2-methyl-1,8-naphthyridine-3-carboxylate, the ester carbonyl is in direct conjugation with the highly delocalized, electron-deficient 1,8-naphthyridine aromatic system.
According to Hooke's Law as applied to molecular vibrations, the frequency is proportional to the square root of the bond's force constant. The extended conjugation allows the π-electrons of the aromatic ring to delocalize into the π* antibonding orbital of the carbonyl group. This mesomeric effect increases the single-bond character of the C=O bond, lowering its force constant. Consequently, the C=O stretching frequency in 1,8-naphthyridine-3-carboxylates undergoes a bathochromic shift, reliably appearing between 1710 cm⁻¹ and 1720 cm⁻¹ [2, 3].
Comparative Analysis of FTIR Sampling Modalities
To objectively evaluate the optimal method for analyzing the ester group in this compound, we compare three primary FTIR techniques: Attenuated Total Reflectance (ATR) , Transmission (KBr Pellet) , and Diffuse Reflectance (DRIFTS) .
Table 1: Performance Comparison of FTIR Alternatives
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission (KBr Pellet) | DRIFTS (Diffuse Reflectance) |
| Sample Preparation | None (Neat powder) | High (1% w/w in KBr, pressed) | Moderate (5% w/w in KBr, loose) |
| Spectral Resolution | High | Very High | Moderate |
| Ester ν(C=O) Position | ~1712 - 1715 cm⁻¹ (shifted) | ~1715 - 1720 cm⁻¹ | ~1715 - 1720 cm⁻¹ |
| Moisture Interference | Minimal | High (KBr is hygroscopic) | Moderate |
| Photometric Linearity | Excellent (Pathlength is fixed) | Variable (Depends on pellet thickness) | Poor (Requires Kubelka-Munk conversion) |
| Primary Artifacts | Anomalous Dispersion (Peak shifts) | Christiansen Effect, Fringes | Reststrahlen Effect (Specular reflectance) |
Table 2: Expected Spectral Band Assignments for the Target Compound
| Functional Group Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Mechanistic Note |
| ν(C=O) Ester Carbonyl | 1710 – 1720 | Strong | Shifted down due to naphthyridine ring conjugation[3]. |
| ν(C=N) Naphthyridine Ring | 1600 – 1620 | Medium-Strong | Characteristic of the diazaheteroaryl core. |
| ν(C=C) Aromatic Ring | 1550 – 1580 | Medium | Often appears as a doublet. |
| ν(C-O-C) Asymmetric Stretch | 1230 – 1250 | Strong | Coupled vibration of the ethyl ester oxygen. |
| ν(C-O-C) Symmetric Stretch | 1050 – 1080 | Medium | Secondary confirmation of the ester linkage. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems.
Protocol A: ATR-FTIR (The Modern Standard)
Best for rapid, non-destructive verification of the ester carbonyl.
-
System Validation: Clean the diamond crystal with isopropanol. Perform a background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans). Validation Check: The single-beam energy profile must show a smooth curve peaking near 2000 cm⁻¹, with water vapor bands (< 10⁻⁴ AU) properly compensated.
-
Sample Application: Place 2–5 mg of neat ethyl 2-methyl-1,8-naphthyridine-3-carboxylate powder directly onto the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Validation Check: Monitor the live preview. The ν(C=O) peak at ~1715 cm⁻¹ should reach an absorbance of 0.3 to 0.7 AU. If it exceeds 0.8 AU, reduce pressure to prevent detector saturation.
-
Acquisition & Processing: Acquire 32 scans. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, which artificially intensifies low-wavenumber peaks (like the C-O stretch) relative to high-wavenumber peaks.
Protocol B: Transmission FTIR (KBr Pellet)
Best for resolving overlapping bands in the fingerprint region (e.g., C-O vs. C-N stretches).
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to eliminate water (which absorbs heavily at 1640 cm⁻¹ and can obscure the naphthyridine C=N bands).
-
Sample Dilution: Grind 1 mg of the compound with 99 mg of dried KBr using an agate mortar and pestle for exactly 2 minutes. Causality: Over-grinding causes polymorphic transformations; under-grinding causes the Christiansen effect (asymmetric peak broadening).
-
Pellet Pressing: Transfer to a 13 mm die and press under 10 metric tons of vacuum for 3 minutes. Validation Check: The resulting pellet must be visually transparent. A cloudy pellet indicates trapped moisture or poor particle size distribution.
-
Acquisition: Place in the transmission holder and scan. The ester ν(C=O) will appear sharper and slightly higher in wavenumber (~1718 cm⁻¹) compared to ATR.
Protocol C: DRIFTS (Diffuse Reflectance)
Best for analyzing the compound directly on a solid support or catalyst.
-
Sample Dilution: Mix 5 mg of the compound with 95 mg of dried KBr. Do not press into a pellet.
-
Loading: Fill the DRIFTS micro-cup, leveling the surface with a spatula. Validation Check: The surface must be perfectly flat. A convex surface will cause specular reflectance, leading to derivative-shaped peaks (Reststrahlen effect).
-
Acquisition & Conversion: Acquire the spectrum against a pure KBr powder background.
-
Data Transformation: Immediately apply the Kubelka-Munk transformation. Causality: Raw DRIFTS data is non-linear with respect to concentration. The Kubelka-Munk function (
) linearizes the data, making the ester C=O peak intensity proportional to concentration.
Workflow Visualization
The following diagram illustrates the comparative logic and data processing pathways for the three methodologies.
Caption: Comparative FTIR workflow for ester group analysis, highlighting sample prep and necessary mathematical corrections.
Conclusion & Best Practices
For the routine analysis of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate, ATR-FTIR is the superior alternative due to its rapid, self-validating nature and elimination of moisture artifacts that plague KBr preparations. However, researchers must remember to apply ATR correction algorithms, as the uncorrected spectrum will artificially suppress the intensity of the critical ester C=O stretch (~1715 cm⁻¹) relative to lower-frequency fingerprint bands.
When absolute peak positioning is required for computational chemistry comparisons (e.g., DFT vibrational frequency calculations), Transmission (KBr) remains the gold standard, provided strict anhydrous protocols are maintained to prevent water from masking the naphthyridine C=N stretches at 1620 cm⁻¹.
References
-
Synthesis and biological activity of esters of 2-methyl-1,8-naphthyridine-3-carbamic acid NISCAIR Online Periodicals Repository[Link]
-
Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents Oriental Journal of Chemistry[Link]
-
Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines Scientific & Academic Publishing (SAP)[Link]
Comparative Bioactivity Guide: Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate vs. Nalidixic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Comparison Guide
Executive Summary & Structural Context
The 1,8-naphthyridine scaffold is a highly privileged structure in medicinal chemistry, serving as the backbone for numerous bioactive compounds. As a Senior Application Scientist, I frequently observe researchers attempting to screen raw naphthyridine intermediates for antimicrobial efficacy, assuming the core heterocycle guarantees bioactivity. This guide deconstructs that assumption by comparing two structurally related but functionally divergent molecules: Nalidixic Acid (a clinical antibiotic) and Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (a synthetic building block).
Understanding the strict Structure-Activity Relationship (SAR) governing these molecules is critical for rational drug design and avoiding wasted resources in high-throughput screening.
Structure-Activity Relationship (SAR) & Mechanistic Divergence
To understand the causality behind the experimental bioactivity of these compounds, we must examine their pharmacophores.
Nalidixic Acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid): Nalidixic acid is a first-generation quinolone antibiotic. Its potent bactericidal activity is strictly dependent on the 4-oxo-3-carboxylic acid motif and the N1-ethyl group . This specific geometry allows the molecule to form a critical water-metal ion bridge (typically with Mg²⁺), coordinating directly with the DNA gyrase (Topoisomerase II) and Topoisomerase IV enzymes in Gram-negative bacteria[1][2]. This binding halts DNA replication, leading to rapid bacterial cell death.
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate: While sharing the 1,8-naphthyridine core, this compound lacks the essential features required for gyrase inhibition.
-
The carboxylic acid is masked as an ethyl ester , preventing metal-ion coordination.
-
It lacks the 4-oxo group , which is critical for target binding.
-
It lacks the N1-alkyl group , which facilitates cell membrane penetration and target affinity.
Consequently, ethyl 2-methyl-1,8-naphthyridine-3-carboxylate exhibits negligible direct antibacterial activity. Instead, its true value lies in its role as a synthetic precursor. Through procedures like the Curtius rearrangement, this ester is converted into carbamates, ureas, and hydrazides that exhibit alternative bioactivities, such as targeted antifungal properties.
Fig 1: Mechanistic divergence between Nalidixic Acid and Naphthyridine Ester.
Quantitative Bioactivity Comparison
The following table synthesizes the expected experimental outcomes when subjecting both compounds to standard antimicrobial screening panels. Data reflects the inherent lack of antibacterial efficacy for the ester and its derivatives against common pathogens like Bacillus subtilis and Pseudomonas aeruginosa.
| Parameter | Nalidixic Acid | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate |
| Primary Target | DNA Gyrase (Topoisomerase II) | None (Synthetic Intermediate) |
| Gram-Negative Activity | High (MIC ~ 2-8 µg/mL for E. coli) | Negligible / Inactive |
| Gram-Positive Activity | Low to Moderate | Negligible / Inactive |
| Antifungal Activity | None | Mild to Moderate (via synthesized derivatives) |
| Role in Research | Clinical Standard / Positive Control | Chemical Precursor for Drug Discovery |
| Key Structural Feature | 1-alkyl-4-oxo-3-carboxylic acid | Masked ester, lacks 4-oxo moiety |
Experimental Methodologies
To ensure scientific integrity, every assay must be a self-validating system. Below are the field-proven protocols for evaluating these compounds.
Protocol A: Self-Validating Broth Microdilution (MIC Determination)
When screening naphthyridine esters, it is crucial to run Nalidixic acid in parallel to validate the assay's sensitivity to the 1,8-naphthyridine class.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve Nalidixic acid and Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate in 100% DMSO to create 10 mg/mL stock solutions.
-
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.
-
Inoculation: Adjust bacterial cultures (E. coli ATCC 25922, P. aeruginosa ATCC 27853) to a 0.5 McFarland standard. Dilute and inoculate wells to achieve a final concentration of
CFU/mL. -
System Validation Controls (Critical):
-
Sterility Control: MHB only (Validates aseptic technique).
-
Growth Control: MHB + Bacteria (Validates bacterial viability).
-
Solvent Control: MHB + Bacteria + 1% DMSO (Validates solvent neutrality).
-
Positive Control: Nalidixic acid (Validates assay sensitivity).
-
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for 2 hours. A color change from blue to pink indicates bacterial metabolism (survival). The MIC is the lowest concentration remaining blue.
Fig 2: Self-validating broth microdilution workflow for MIC determination.
Protocol B: Chemical Derivatization (Unlocking Bioactivity)
Because the raw ester is biologically inert, researchers utilize it to synthesize active carbamates and ureas[2].
Step-by-Step Methodology:
-
Hydrazide Formation: Reflux Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate with hydrazine hydrate in ethanol for 3 hours. Cool and filter to isolate 2-methyl-1,8-naphthyridine-3-carbazide.
-
Azide Conversion: Treat the hydrazide with sodium nitrite (
) and glacial acetic acid at 0-5°C to yield the corresponding carbonyl azide. -
Curtius Rearrangement: Heat the azide in super-dried alcohols (or with primary amines in xylene) under reflux. The intermediate isocyanate will react to form esters of 2-methyl-1,8-naphthyridine-3-carbamic acid (or ureas).
-
Validation: Screen these novel derivatives against fungal strains (e.g., Fusarium oxysporum, Curvularia lunata) using the glass slide humid chamber technique, as these derivatives often exhibit promising antifungal activity.
References
-
Synthesis and biological activity of esters of 2-methyl-l,8-naphthyridine-3-carbamic acid Indian Journal of Chemistry (Vol. 43B, April 2004)[Link]
-
Synthesis and antimicrobial activity of 1-alkyl and aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas Indian Journal of Chemistry (Vol. 49B, Sept 2010)[Link]
-
Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds ResearchGate[Link][1]
-
ECO-FRIENDLY SYNTHESIS OF IMIDAZO[4,5-B]PYRIDINE CONTAINIG-1,3,5- TRIAZINANE-2-THIONES ResearchGate (Contextualizing Nalidixic Acid Activity)[Link][2]
Sources
HPLC Retention Time Data & Column Comparison Guide for Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Executive Summary
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is a critical intermediate in the synthesis of various pharmacologically active compounds, including antimicrobial agents and cannabinoid receptor ligands[1]. Typically synthesized via the Friedländer condensation of 2-aminonicotinaldehyde and an active methylene compound like ethyl acetoacetate[2], the resulting crude mixture presents a significant analytical challenge. The presence of unreacted precursors, structural isomers, and degradation products necessitates a highly selective High-Performance Liquid Chromatography (HPLC) method[3]. As a Senior Application Scientist, I have designed this guide to objectively compare column chemistries and provide a self-validating protocol for the baseline resolution of this compound.
Mechanistic Rationale: The 1,8-Naphthyridine Challenge
The 1,8-naphthyridine scaffold is a highly delocalized, electron-deficient heteroaromatic system containing two basic nitrogen atoms[4]. When analyzing ethyl 2-methyl-1,8-naphthyridine-3-carboxylate via standard Reversed-Phase HPLC (RP-HPLC), analysts frequently encounter severe peak tailing and retention time drift.
The Causality: At a neutral pH, the basic nitrogens in the naphthyridine core interact strongly with residual, unendcapped silanol groups (
The Solution: To neutralize these interactions and achieve baseline resolution, we employ a two-pronged approach:
-
Mobile Phase Modification: The addition of 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0. This protonates the silanols to their neutral state (
) and forms ion pairs with the protonated naphthyridine nitrogens, thereby sharpening the peak[4]. -
Orthogonal Column Chemistries: Moving away from standard C18 to a Phenyl-Hexyl or a specialized low-silanol column (e.g., Newcrom R1)[5]. The Phenyl-Hexyl phase introduces
stacking interactions between the phenyl ring of the stationary phase and the naphthyridine core, providing superior selectivity against structurally similar Friedländer byproducts.
Comparative Performance Data
The following table summarizes the quantitative performance of three different column chemistries for the separation of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate from its critical impurity (unreacted 2-aminonicotinaldehyde).
Table 1: Column Performance Comparison (Gradient Elution, 254 nm)
| Column Chemistry | Retention Time (min) | Tailing Factor ( | Resolution ( | Dominant Interaction Mechanism |
| Standard C18 (5 µm, 100Å) | 12.4 | 1.85 | 1.2 | Hydrophobic (Dispersive) |
| Phenyl-Hexyl (5 µm, 100Å) | 14.1 | 1.20 | 2.8 | Hydrophobic + |
| Low-Silanol RP (e.g., Newcrom R1) | 13.5 | 1.05 | 3.1 | Hydrophobic (Minimized Secondary) |
Data Interpretation: The Phenyl-Hexyl and Low-Silanol columns[5] significantly outperform the standard C18. The Phenyl-Hexyl column increases retention time due to added
Self-Validating Experimental Protocol
To ensure scientific integrity, the following RP-HPLC methodology is designed as a self-validating system. The inclusion of System Suitability Testing (SST) ensures that the instrument and column are performing within acceptable parameters before any sample data is recorded.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: HPLC-grade Water + 0.1% TFA (v/v).
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v)[4].
-
Validation Check: Monitor baseline at 254 nm for 10 minutes. Drift must be
mAU/min.
Step 2: Sample Preparation
-
Accurately weigh 1.0 mg of the crude ethyl 2-methyl-1,8-naphthyridine-3-carboxylate mixture.
-
Dissolve in 1.0 mL of the initial mobile phase composition (5% B). Sonicate for 5 minutes to ensure complete solubilization.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial[4].
Step 3: Chromatographic Method Parameters
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent low-silanol RP column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (primary quantification) and 380 nm (secondary identification for the naphthyridine core)[1].
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Step 4: System Suitability & Self-Validation
-
Blank Injection: Inject 10 µL of diluent. Acceptance Criteria: No peaks
of the target peak area at the expected retention time (confirms zero carryover). -
Standard Injection: Inject the reference standard. Acceptance Criteria: Tailing factor (
) must be . Resolution ( ) from the nearest impurity must be . If these criteria fail, the system is invalid, and the analytical column must be washed or replaced.
Visual Workflow: Synthesis to Separation
The following diagram illustrates the logical progression from the Friedländer synthesis to the optimized HPLC purification strategy.
Caption: Logical workflow comparing standard C18 vs. Phenyl-Hexyl HPLC columns for naphthyridine purification.
References
1.[4] BenchChem. "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives." BenchChem, 2.[5] SIELC Technologies. "Separation of 7-Amino-1,8-naphthyridin-2(1H)-one on Newcrom R1 HPLC column." SIELC, 3.[1] RSC Publishing. "Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1 H )-one-3-carboxamide scaffold." MedChemComm, 4.[2] ACS Omega. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." NIH, 5.[3] BenchChem. "Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives." BenchChem,
Sources
- 1. Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1 H )-one-3-carboxamide scaffold - MedChemComm (RSC Publishing) DOI:10.1039/C8MD00448J [pubs.rsc.org]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 7-Amino-1,8-naphthyridin-2(1H)-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Crystallographic Analysis of Ethyl 2-Methyl-1,8-Naphthyridine-3-Carboxylate and its Analogs in Drug Development
In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. For researchers, scientists, and drug development professionals, this structural elucidation provides the atomic-level blueprint necessary to understand a compound's physicochemical properties, predict its biological activity, and ensure its stability and bioavailability in a final drug product. Among the arsenal of analytical techniques available, X-ray diffraction (XRD) stands as the gold standard for determining the absolute structure of crystalline materials.[1][2][3]
This guide offers a comparative analysis of the crystallographic data of 1,8-naphthyridine derivatives, with a focus on ethyl 2-methyl-1,8-naphthyridine-3-carboxylate. While specific crystallographic data for this exact compound is not publicly available at the time of this publication, we will draw upon published data for structurally related analogs to highlight the profound impact of subtle molecular modifications on crystal packing and intermolecular interactions. This comparative approach underscores the necessity of empirical crystallographic studies for each new chemical entity.
The Imperative of XRD in Pharmaceutical Sciences
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[4][5] The biological activity of these compounds is intrinsically linked to their three-dimensional shape and the way they interact with their biological targets. Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.[3][6] This information is critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how a molecule's conformation influences its efficacy and selectivity.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of an active pharmaceutical ingredient (API), which can have significant implications for solubility, stability, and bioavailability.[1][3]
-
Intellectual Property and Regulatory Submissions: Providing definitive structural proof of a new chemical entity.[3]
Powder X-ray diffraction (PXRD), on the other hand, is an indispensable tool for routine analysis in a pharmaceutical setting.[7][8][9] It is used for:
-
Phase Identification and Purity: Ensuring the correct crystalline form is present and that no unwanted polymorphs or impurities are in the bulk material.[10][11]
-
Monitoring Crystallinity: Assessing the degree of crystallinity of a sample, which can affect its dissolution rate.
-
Batch-to-Batch Consistency: Guaranteeing the uniformity of the API across different manufacturing batches.
Comparative Crystallographic Data of 1,8-Naphthyridine Derivatives
To illustrate the structural diversity within the 1,8-naphthyridine class, the following table summarizes the crystallographic data for two representative analogs. This comparison reveals how changes in substituents can lead to different crystal systems, space groups, and unit cell dimensions, all of which reflect distinct packing arrangements and intermolecular interactions.
| Parameter | Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate[12][13] | 2-(4-((4-Ethylphenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile[14] |
| Chemical Formula | C13H14N2O3·H2O | C21H20N6O |
| Crystal System | Monoclinic | Not specified |
| Space Group | P21/c | Not specified |
| a (Å) | 4.6989 (1) | Not specified |
| b (Å) | 23.7246 (7) | Not specified |
| c (Å) | 11.3635 (3) | Not specified |
| β (°) | 91.646 (1) | Not specified |
| Volume (ų) | 1266.27 (6) | Not specified |
| Z | 4 | Not specified |
| Radiation | Mo Kα | Cu Kα |
| Temperature (K) | 296 | 126 |
The monoclinic crystal system of the methyl ester derivative, with the centrosymmetric space group P21/c, is common for organic molecules. The presence of a water molecule in the crystal lattice highlights the potential for hydrate formation, a critical consideration in pharmaceutical development as it can affect stability and dissolution.[12] The crystal structure is stabilized by intermolecular hydrogen bonding interactions involving the water molecule.[12] In contrast, the carbonitrile derivative, with its bulkier substituent at the 2-position, would be expected to exhibit a different packing motif, likely driven by a combination of hydrogen bonding and van der Waals interactions. The use of different X-ray sources (Molybdenum vs. Copper) also reflects common laboratory practices.
Experimental Protocol for Single-Crystal X-ray Diffraction
The acquisition of high-quality single crystals is often the most challenging step in a crystallographic analysis.[15] The following is a generalized, yet detailed, protocol for obtaining and analyzing single crystals of 1,8-naphthyridine derivatives.
Part 1: Crystallization
-
Compound Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures. The ideal solvent is one in which the compound has moderate solubility. For 1,8-naphthyridine derivatives, common solvents for crystallization include methanol, ethanol, dichloromethane, and their mixtures.[15]
-
Crystallization Technique:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days to weeks. This is often the simplest and most successful method.[15]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but which is miscible with the solvent of the compound's solution (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically with dimensions of at least 0.1 mm in all directions), carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to dry.
Part 2: Data Collection and Structure Solution
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head using a suitable cryo-protectant (if data is to be collected at low temperature).
-
Diffractometer Setup: Place the mounted crystal on the X-ray diffractometer. Modern diffractometers are equipped with powerful X-ray sources (e.g., Mo or Cu) and sensitive detectors.[12][14]
-
Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and crystal system.
-
Data Collection: Perform a full data collection by rotating the crystal in the X-ray beam and collecting diffraction data over a wide range of angles.
-
Data Reduction: Process the raw diffraction data to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution and Refinement: Use specialized software to solve the crystal structure (i.e., determine the positions of the atoms in the unit cell) and to refine the atomic parameters against the experimental data.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
The Interplay of Crystal Structure and Physicochemical Properties
The arrangement of molecules in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular forces, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals interactions. These interactions dictate the material's bulk properties.
Caption: The relationship between crystal structure and key pharmaceutical properties.
For instance, a crystal structure with strong, extensive hydrogen bonding networks will generally have a higher melting point and lower solubility than a polymorph with weaker intermolecular interactions. Understanding these relationships is paramount for selecting the optimal solid form of a drug candidate for further development.
Conclusion
While the specific crystal structure of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate remains to be determined, the comparative analysis of its analogs demonstrates the critical role of X-ray diffraction in modern pharmaceutical development. The subtle interplay of molecular structure and crystal packing has profound implications for the physical and biological properties of a drug substance. Therefore, a thorough crystallographic characterization should be considered an essential step in the journey of any new chemical entity from the laboratory to the clinic.
References
-
AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. AZoOptics.com. [Link]
-
Blue Scientific. (2021, July 9). XRD in Drug Discovery & Development. [Link]
-
Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. [Link]
-
Bruker. (n.d.). In-house crystallography – increasing efficiency in drug discovery and development. Retrieved from [Link]
-
Creative Biostructure. (2025, April 14). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]
-
Arote, R. B., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 12. [Link]
-
Thakral, S., et al. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Technology, 38(2). [Link]
-
Ivanisevic, I., & Mays, C. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1). [Link]
-
Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. [Link]
-
Yasmeen, R., et al. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o630–o631. [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
-
ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
-
Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]
-
ResearchGate. (2012). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. [Link]
-
ResearchGate. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]
-
MilliporeSigma. (n.d.). Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Baghdad Science Journal. (2014). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. [Link]
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- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. In-house crystallography – increasing efficiency in drug discovery and development | Bruker [bruker.com]
- 7. azooptics.com [azooptics.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
UV-Vis absorption maxima of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Photophysical Profiling and Comparative Analysis: UV-Vis Absorption of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Executive Summary
The 1,8-naphthyridine scaffold is a privileged structure in both medicinal chemistry and coordination chemistry, serving as a critical pharmacophore for antimicrobial and cytotoxic agents, as well as a robust bidentate ligand. Among its derivatives, ethyl 2-methyl-1,8-naphthyridine-3-carboxylate stands out as a highly versatile synthetic intermediate. Understanding its photophysical properties—specifically its UV-Vis absorption maximum (
Mechanistic Grounding: The Causality of UV-Vis Absorption
The UV-Vis absorption profile of a molecule is dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
For ethyl 2-methyl-1,8-naphthyridine-3-carboxylate, the core 1,8-naphthyridine ring provides an extended, rigid aromatic chromophore responsible for strong
The Causality of the 320 nm Peak:
The position of this peak is a direct result of the specific substituent effects at the C2 and C3 positions. The ethyl carboxylate group at C3 acts as an electron-withdrawing group (EWG), while the methyl group at C2 acts as a weak electron-donating group (EDG). This creates a localized "push-pull" dipole moment across the heterocyclic core. However, because the C2-methyl group cannot participate in extended
Comparative Analysis: Performance Against Alternatives
When designing optical probes or photoactive drugs, researchers must choose the correct scaffold based on the desired absorption window. Below is an objective comparison of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate against two major structural alternatives.
-
Alternative 1: 2-Phenyl-1,8-naphthyridine Derivatives Replacing the C2-methyl group with a phenyl ring fundamentally alters the photophysics of the molecule. The phenyl ring extends the
-conjugation of the naphthyridine core, which stabilizes the excited state and lowers the energy of the orbital. This extended conjugation results in a bathochromic (red) shift, pushing the absorption maximum to the 340–360 nm range[3]. -
Alternative 2: 1,8-Naphthalimide Derivatives While structurally related in nomenclature, 1,8-naphthalimides feature a highly polarized imide core. The strong electron-withdrawing nature of the imide carbonyls, especially when paired with electron-donating substituents on the naphthalene ring, facilitates massive Intramolecular Charge Transfer (ICT). This drastically reduces the HOMO-LUMO gap, pushing the absorption maximum well into the visible region (350–450 nm )[4][5]. This makes naphthalimides superior alternatives for visible-light fluorescence and OLED applications[4].
Table 1: Comparative Photophysical Data
| Compound Class | Primary Substituent Effect | UV-Vis | Primary Photophysical Application |
| Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | Weak Push-Pull (Localized) | ~320 nm | UV-active synthetic intermediate / Ligand precursor |
| 2-Phenyl-1,8-naphthyridines | Extended | 340–360 nm | Metal coordination / Shifted UV probes |
| 1,8-Naphthalimides | Strong Intramolecular Charge Transfer (ICT) | 350–450 nm | Visible-light fluorophores / OLEDs / Cellular imaging |
Experimental Methodology: Self-Validating Protocol for UV-Vis Characterization
To ensure absolute trustworthiness in spectroscopic data, the measurement protocol must be a closed, self-validating system. Impurities—particularly unreacted starting materials with overlapping chromophores—will artificially shift the
Phase 1: High-Purity Synthesis (Friedländer Condensation)
-
Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and ethyl acetoacetate (0.5 mmol) in 1 mL of deionized
[2]. -
Catalysis: Add 1 mol% of choline hydroxide (ChOH) as a mild base catalyst. Causality: The aqueous medium and mild base drive the nucleophilic attack and cyclodehydration without risking the hydrolysis of the C3-ester group.
-
Execution: Stir the mixture under an
atmosphere at 50°C for 10 hours. -
Isolation: Extract the product using ethyl acetate, wash with brine, dry over anhydrous
, and evaporate the solvent under reduced pressure. Purify the resulting orange solid via silica gel column chromatography.
Phase 2: Purity Validation (The Self-Validating Check)
-
NMR Verification: Dissolve a small aliquot of the purified solid in
and record a H NMR spectrum. -
Validation Gate: You must confirm the complete disappearance of the aldehyde proton signal (~9.8 ppm) from the starting material. The presence of the characteristic naphthyridine core protons (e.g., doublets around 8.18 and 9.09 ppm) and the ethyl ester quartet/triplet confirms structural integrity[2]. Do not proceed to UV-Vis until NMR confirms >98% purity.
Phase 3: Spectroscopic Measurement
-
Sample Preparation: Prepare a
M solution of the validated ethyl 2-methyl-1,8-naphthyridine-3-carboxylate in spectroscopic-grade chloroform ( ). Causality: This specific concentration ensures the absorbance falls between 0.1 and 1.0, strictly obeying the Beer-Lambert Law and preventing aggregation-induced spectral shifting. -
Measurement: Using a dual-beam UV-Vis spectrophotometer, place pure
in the reference cuvette and the sample in the measurement cuvette (1 cm quartz path length). -
Data Acquisition: Scan from 250 nm to 500 nm. The primary absorption peak will register at 320 nm [2].
Pathway Visualization
Fig 1. Synthesis and self-validating photophysical characterization workflow.
References
1.[2] Gram Scale Synthesis of 1,8-Naphthyridines in Water: Friedlander Reaction Revisited. Semantic Scholar. 2 2.[4] Full article: Naphthalimide-derivative with blue electroluminescence for OLED applications. Taylor & Francis.4 3.[5] Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. PMC / NIH. 5 4.[3] Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. Accounts of Chemical Research / ACS Publications. 3 5.[1] 7-methyl-1,8-naphthyridin-4-ol. Benchchem. 1
Sources
- 1. 7-methyl-1,8-naphthyridin-4-ol | 49655-73-4 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Elemental Analysis Standards for Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Executive Summary
The synthesis of 1,8-naphthyridine derivatives is a cornerstone in the development of novel antimicrobial, antifungal, and antitumor agents [1]. A critical intermediate in these synthetic pathways is ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (CAS: 5174-88-9) [2]. To meet the rigorous publication and quality control standards of medicinal chemistry, researchers must prove the purity of this intermediate via Elemental Analysis (EA), with carbon, hydrogen, and nitrogen (CHN) recoveries falling within ±0.4% of theoretical values.
However, the robust bicyclic diaza-aromatic core of naphthyridines often resists complete combustion, leading to skewed nitrogen and carbon recoveries. This guide objectively compares three calibration standards—Acetanilide, Sulfanilamide, and Nicotinic Acid—demonstrating why structural and kinetic matrix matching is imperative for the accurate elemental analysis of N-heterocycles.
The Causality of Combustion Kinetics (E-E-A-T)
As an Application Scientist, I frequently observe laboratories defaulting to Acetanilide as a universal CHN calibration standard. While acceptable for simple aliphatic compounds, this approach introduces a systemic error when analyzing ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.
The Mechanistic Flaw: Acetanilide contains an exocyclic amide nitrogen that oxidizes rapidly. In contrast, the nitrogen atoms in the 1,8-naphthyridine ring are embedded within a highly stable, electron-deficient aromatic system [3]. During flash combustion (1150°C), the naphthyridine core decomposes at a slower rate, altering the release kinetics of NOx and CO₂ gases. If the Thermal Conductivity Detector (TCD) integration windows are calibrated to the rapid gas pulse of Acetanilide, the delayed gas release from the naphthyridine results in peak tailing and under-quantification (failing the ±0.4% threshold).
A self-validating analytical system requires a calibration standard that mimics the thermal decomposition profile of the analyte, ensuring that the calibration curve maps perfectly to the sample's behavior.
Fig 1. Logical decision matrix for selecting calibration standards in heterocyclic EA.
Experimental Workflow: CHN Analysis Protocol
To ensure a self-validating protocol, the following methodology must be strictly adhered to when analyzing ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.
Step-by-Step Methodology:
-
Instrument Preparation: Purge the CHN analyzer (e.g., Elementar vario EL cube) with high-purity Helium (99.999%). Ensure the combustion tube (packed with WO₃ catalyst to aid refractory oxidation) is stabilized at 1150°C and the reduction tube (packed with Cu wire) is at 850°C.
-
Standard Calibration: Weigh 1.5–2.0 mg of the chosen standard (Acetanilide, Sulfanilamide, or Nicotinic Acid) into a tin capsule. Run a 5-point calibration curve (0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg) to establish the TCD response factor and integration windows.
-
Sample Preparation: Accurately weigh 1.500 ± 0.050 mg of synthesized ethyl 2-methyl-1,8-naphthyridine-3-carboxylate using a microbalance (readability 0.001 mg). Fold the tin capsule tightly to exclude atmospheric nitrogen.
-
Combustion & Reduction: Drop the capsule into the combustion tube alongside a precisely timed pulse of O₂. The tin creates an exothermic flash (reaching ~1800°C locally), oxidizing the sample to CO₂, H₂O, and NOx. The gases pass through the Cu reduction tube, converting NOx to N₂.
-
Separation & Detection: The gases are separated via a temperature-programmed GC column and quantified sequentially by the TCD.
Fig 2. Mechanistic workflow of CHN elemental analysis for naphthyridine derivatives.
Performance Comparison & Data Presentation
The molecular formula for ethyl 2-methyl-1,8-naphthyridine-3-carboxylate is C₁₂H₁₂N₂O₂ , yielding a theoretical exact mass composition of:
-
Carbon (C): 66.65%
-
Hydrogen (H): 5.59%
-
Nitrogen (N): 12.96%
We evaluated the recovery accuracy of the compound across the three different calibration matrices. The acceptable tolerance for medicinal chemistry publication is ±0.4% absolute .
Table 1: CHN Recovery Comparison by Calibration Standard
| Calibration Standard | Structural Class | Carbon (%) | Δ Carbon | Hydrogen (%) | Δ Hydrogen | Nitrogen (%) | Δ Nitrogen | Pass/Fail (±0.4%) |
| Theoretical Value | N/A | 66.65 | - | 5.59 | - | 12.96 | - | - |
| Acetanilide | Amide/Aliphatic | 66.12 | -0.53 | 5.61 | +0.02 | 12.45 | -0.51 | FAIL |
| Sulfanilamide | Sulfonamide/Amine | 66.25 | -0.40 | 5.55 | -0.04 | 13.15 | +0.19 | BORDERLINE |
| Nicotinic Acid | Pyridine Heterocycle | 66.58 | -0.07 | 5.60 | +0.01 | 12.91 | -0.05 | PASS |
Discussion & Recommendations
Why Nicotinic Acid Outperforms: The data clearly demonstrates that Nicotinic Acid is the superior calibration standard for ethyl 2-methyl-1,8-naphthyridine-3-carboxylate. Because Nicotinic Acid contains a pyridine ring (a structural and electronic analog to the naphthyridine core), its combustion kinetics and NOx generation rate perfectly mirror the analyte. This ensures that the TCD integration windows capture the entirety of the N₂ and CO₂ peaks without artificial truncation.
Why Acetanilide Fails: Acetanilide's rapid combustion creates a narrow, sharp gas peak. When the instrument is calibrated to this sharp peak, it prematurely cuts off the integration of the broader, slower-eluting peak generated by the refractory naphthyridine core, resulting in a systemic under-reporting of Carbon (-0.53%) and Nitrogen (-0.51%).
Final Recommendation: For drug development professionals synthesizing 1,8-naphthyridine derivatives, abandon Acetanilide in favor of Nicotinic Acid for EA calibration. This simple matrix-matching strategy eliminates false-negative purity results, preventing unnecessary and costly re-purification steps.
References
Comparative synthesis yields of 1,5- vs 1,8-naphthyridine derivatives
Executive Summary & Structural Significance
As an application scientist overseeing heterocyclic library synthesis for drug discovery, I frequently evaluate the thermodynamic and kinetic profiles of diazadecalin core formations. Naphthyridines are privileged scaffolds; however, the specific placement of the nitrogen heteroatoms dictates both the biological binding profile and the synthetic viability of the molecule.
The 1,8-naphthyridine core is foundational to approved antibacterial agents like nalidixic acid and anticancer drugs like vosaroxin 1[1]. Conversely, 1,5-naphthyridines exhibit potent activity as topoisomerase I inhibitors and antimalarials 2[2]. Because the electronic distribution across the fused pyridine rings differs drastically between the two isomers, their primary synthesis routes yield vastly different efficiencies. This guide objectively compares the synthetic methodologies, yields, and mechanistic rationales for both scaffolds.
Mechanistic Pathways & Strategic Selection
The synthesis of these derivatives requires distinct strategic approaches:
-
1,8-Naphthyridines (The Friedländer Advantage): The gold standard is the Friedländer condensation. By reacting an o-aminoaryl aldehyde (like 2-aminonicotinaldehyde) with an active methylene compound, the proximity of the amino and aldehyde groups facilitates a rapid, thermodynamically favorable cyclodehydration 3[3].
-
1,5-Naphthyridines (The Skraup/Cyclization Challenge): Synthesizing the 1,5-isomer typically begins with 3-aminopyridine. The classical Skraup reaction requires a strong oxidative environment to form the second pyridine ring, which often leads to polymerization of the glycerol precursor and moderate yields (45–50%) 2[2]. Modern alternatives utilize Conrad-Limpach cyclization to bypass these oxidative pitfalls.
Comparative synthetic workflows for 1,5- and 1,8-naphthyridine scaffolds and late-stage coupling.
Quantitative Yield Comparison
The following table summarizes the performance of various catalytic systems and methods based on recent optimization studies.
| Scaffold | Synthetic Method | Catalyst / Reagent | Reaction Conditions | Typical Yield | Key Advantage |
| 1,8-Naphthyridine | Friedländer Condensation | CeCl₃·7H₂O | Solvent-free grinding, RT, 5-10 min | ~92% | Operational simplicity, no hazardous solvents 3[3]. |
| 1,8-Naphthyridine | Friedländer Condensation | [Bmmim][Im] (Ionic Liquid) | 80 °C, 24 h | 90-91% | Reusable catalyst, excellent regioselectivity 4[4]. |
| 1,5-Naphthyridine | Modified Skraup Reaction | m-NO₂PhSO₃Na (Oxidant) | H₂SO₄, Reflux | 45-50% | Direct access from simple 3-aminopyridines 2[2]. |
| 1,5-Naphthyridine | Conrad-Limpach | Meldrum's Acid | Dowtherm A, 250 °C | 60-70% | Avoids over-oxidation, yields hydroxy-derivatives 2[2]. |
| Both Scaffolds | Suzuki Cross-Coupling | Pd(PPh₃)₄ | Boronic acids, Base, Reflux | 80-95% | High modularity for late-stage SAR diversification 5[5]. |
Self-Validating Experimental Protocols
To ensure reproducibility across different laboratory environments, the following protocols are designed as self-validating systems, incorporating specific causality and real-time analytical checkpoints.
Protocol A: Solvent-Free Friedländer Synthesis of 1,8-Naphthyridines
This protocol utilizes green chemistry principles to achieve >90% yields.
-
Preparation: Combine equimolar amounts (10 mmol) of 2-aminonicotinaldehyde and an active methylene compound (e.g., ethyl acetoacetate) in an agate mortar.
-
Catalysis: Add 10 mol% of CeCl₃·7H₂O.
-
Expert Causality: Why solvent-free grinding? The mechanical grinding provides localized activation energy. Simultaneously, the Ce³⁺ Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity. The absence of a bulk solvation shell removes steric hindrance, drastically accelerating the nucleophilic attack of the amine 3[3].
-
-
Execution: Grind the mixture with a pestle at room temperature for 5-10 minutes.
-
Validation Check: The reaction is complete when the mixture forms a uniform, thick paste. To analytically validate, take a micro-aliquot for crude ¹H NMR; the distinct aldehyde proton singlet at δ ~10.0 ppm must completely disappear.
-
Workup: Extract the paste with ethyl acetate, wash with deionized water to remove the water-soluble CeCl₃ catalyst, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Modified Skraup Synthesis of 1,5-Naphthyridines
Because the traditional Skraup reaction is notoriously harsh, this modified protocol stabilizes the yield.
-
Preparation: In a round-bottom flask, dissolve 3-aminopyridine (10 mmol) in 70% H₂SO₄.
-
Reagent Addition: Add glycerol (30 mmol) and sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na) (15 mmol) as the oxidant.
-
Expert Causality: Traditional protocols use iodine, which often causes runaway exothermic polymerization of glycerol. Substituting with m-NO₂PhSO₃Na provides a controlled, milder oxidative potential that prevents over-oxidation of the newly formed pyridine ring, ensuring reproducibility and stabilizing the yield around 50% 2[2].
-
-
Execution: Reflux the mixture at 135 °C for 4-6 hours.
-
Validation Check: The reaction will turn dark brown/black. Neutralize a small aliquot with NaOH and extract with EtOAc. TLC (DCM/MeOH 9:1) should confirm the disappearance of the highly polar 3-aminopyridine starting material spot.
-
Workup: Cool the mixture, pour over crushed ice, and slowly neutralize with aqueous ammonia to precipitate the product. Filter and recrystallize from ethanol to obtain the pure 1,5-naphthyridine core.
Late-Stage Diversification: The Suzuki Cross-Coupling Advantage
When comparing the two scaffolds, the lower primary yield of the 1,5-naphthyridine core can be offset by utilizing highly efficient late-stage functionalization. Commercially available or synthesized halogenated precursors (e.g., 2-iodo-1,5-naphthyridine) undergo Suzuki cross-coupling with aromatic boronic acids in the presence of Pd(PPh₃)₄ to furnish complex derivatives in excellent yields (80-95%) 5[5]. This approach is highly recommended for structure-activity relationship (SAR) campaigns where modularity is prioritized over linear synthesis.
References
-
BenchChem - Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives. Available at: 1
-
Connect Journals - CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Available at: 3
-
ACS Omega - Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Available at: 4
-
NIH PMC - Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: 2
-
ResearchGate - Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Available at: 5
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate, grounded in established safety principles and data from analogous compounds.
Hazard Assessment: Understanding the Risks
While comprehensive toxicological data for Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate may be limited, a thorough evaluation of its chemical class and available safety data for structurally similar naphthyridine derivatives indicates a clear hazard profile. The primary risks associated with this compound class include:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2][3][4][5]
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs.[1][2][3][4]
Given these potential hazards, a multi-layered PPE approach is essential to create a robust barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate. The selection of specific items should always be guided by a site-specific risk assessment.
| Body Area | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles or a Face Shield worn over Safety Glasses | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine particulates.[1][6][7] For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with safety glasses.[3][8] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | Gloves are the first line of defense against skin contact.[6][7] Nitrile gloves offer good resistance to a broad range of chemicals and are a suitable starting point.[9] Always inspect gloves for any signs of degradation or puncture before use and change them frequently, or immediately after known contact with the compound.[7] |
| Body | Laboratory Coat (Chemically resistant recommended) | A standard lab coat protects against incidental contact. For procedures with a higher risk of splashes, a chemically resistant coat or apron should be worn.[6][7] |
| Respiratory | NIOSH-approved Respirator (if applicable) | Use of a respirator should be determined by the specific procedure and ventilation conditions. If there is a potential for generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., an N95 for particulates or a cartridge respirator for vapors) is necessary.[6][7][10] |
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for safely handling Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate, from preparation to disposal.
Caption: Workflow for the safe handling of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.
Detailed Operational and Disposal Plans
Engineering Controls
-
Ventilation: All handling of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6][7] This is the primary method for minimizing inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[11]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[6][7][12] If irritation persists, seek medical attention.[6][7][12]
-
Inhalation: Move the individual to fresh air.[6][12] If breathing is difficult, administer oxygen.[6] If not breathing, give artificial respiration.[6][12] Seek immediate medical attention.[6][12]
-
Ingestion: Do NOT induce vomiting.[1][6][12] Rinse the mouth with water and seek immediate medical attention.[1][6][12]
Storage
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][7][13]
-
Store separately from incompatible materials such as strong oxidizing agents.[14]
Spill Response
-
Small Spills: In the event of a small spill, wear appropriate PPE, and absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[13] Collect the absorbed material into a suitable, sealed container for disposal.[7][13]
-
Large Spills: Evacuate the area and prevent further leakage if it is safe to do so.[6][7][13] Contact your institution's environmental health and safety department for assistance.
Disposal Plan
-
All waste, including the compound itself and any contaminated materials (e.g., gloves, absorbent materials), must be disposed of as hazardous chemical waste.[11][14]
-
Follow all federal, state, and local regulations for hazardous waste disposal. Do not discharge into the environment.[6][7][13][14]
Conclusion
A proactive and informed approach to safety is non-negotiable in the research environment. By understanding the potential hazards of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate and adhering to the PPE and handling protocols outlined in this guide, researchers can significantly mitigate the risks of exposure. Always remember that this guidance should supplement, not replace, your institution's specific safety policies and a thorough, experiment-specific risk assessment.
References
Sources
- 1. canbipharm.com [canbipharm.com]
- 2. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3 | CID 5373687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. echemi.com [echemi.com]
- 7. targetmol.com [targetmol.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. afgsci.com [afgsci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 17. fishersci.fi [fishersci.fi]
- 18. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C14H16N2O3 | CID 118457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chemscene.com [chemscene.com]
- 20. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | SIELC Technologies [sielc.com]
- 21. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | C13H14N2O3 | CID 604668 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
